molecular formula C22H21F2NO B1682581 TachypleginA

TachypleginA

Cat. No.: B1682581
M. Wt: 353.4 g/mol
InChI Key: VIFODPVYCOAIJX-KLCVKJMQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TachypleginA is an Inhibitor of parasite motility and invasion.

Properties

Molecular Formula

C22H21F2NO

Molecular Weight

353.4 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one

InChI

InChI=1S/C22H21F2NO/c1-2-11-25-14-18(12-16-3-7-20(23)8-4-16)22(26)19(15-25)13-17-5-9-21(24)10-6-17/h3-10,12-13H,2,11,14-15H2,1H3/b18-12+,19-13+

InChI Key

VIFODPVYCOAIJX-KLCVKJMQSA-N

Isomeric SMILES

CCCN1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1

Canonical SMILES

CCCN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TachypleginA;  Tachyplegin A;  Tachyplegin-A; 

Origin of Product

United States

Foundational & Exploratory

Tachyplesin: A Potent Antimicrobial Peptide from Horseshoe Crab Hemocytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Isolation, and Mechanism of Action of Tachyplesin

Introduction

Tachyplesins are a family of potent, cationic antimicrobial peptides (AMPs) isolated from the hemocytes of the Asian horseshoe crab, Tachypleus tridentatus.[1][2] First discovered in 1988, these peptides represent a crucial component of the innate immune system of this ancient arthropod.[2] Tachyplesin I, the most studied member of this family, is a 17-amino acid peptide characterized by a rigid, anti-parallel β-sheet structure stabilized by two disulfide bridges. This unique conformation is critical for its broad-spectrum activity against a wide range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Tachyplesin, with a focus on the experimental protocols and quantitative data relevant to researchers, scientists, and drug development professionals.

Discovery and Isolation

Tachyplesin was first isolated from the acid extracts of hemocyte debris of the Japanese horseshoe crab, Tachypleus tridentatus.[2][3] Subsequent research has led to the identification of several isoforms, including Tachyplesin I, II, and III, as well as related peptides called polyphemusins from the American horseshoe crab, Limulus polyphemus.

Experimental Protocol: Isolation and Purification of Tachyplesin

The following protocol is a synthesized methodology based on the original discovery papers and subsequent purification strategies.

1. Hemolymph Collection and Hemocyte Preparation:

  • Hemolymph is collected from the ventral sinus of the horseshoe crab into a pre-chilled tube containing an anticoagulant solution (e.g., 20 mM N-ethylmaleimide in 0.1 M Tris-HCl, pH 7.4).

  • The hemocytes are then pelleted by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • The pelleted hemocytes are washed with a sterile saline solution (e.g., 3% NaCl).

2. Acid Extraction of Tachyplesin:

  • The washed hemocyte pellet is homogenized in an acidic solution (e.g., 5% acetic acid or 0.1 M HCl).

  • The homogenate is stirred for several hours at 4°C to allow for the extraction of the peptides.

  • The mixture is then centrifuged at 10,000 x g for 30 minutes at 4°C to remove cell debris.

  • The resulting supernatant, containing the crude peptide extract, is collected.

3. Purification by Chromatography:

  • Ion-Exchange Chromatography: The crude extract is first subjected to cation-exchange chromatography using a resin such as CM-Sephadex or SP-Sepharose. The column is equilibrated with a low-salt buffer (e.g., 0.02 M sodium phosphate, pH 6.0), and the bound peptides are eluted with a linear salt gradient (e.g., 0 to 1.0 M NaCl).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing antimicrobial activity are then further purified by RP-HPLC on a C18 column. A gradient of an organic solvent, such as acetonitrile, in water containing 0.1% trifluoroacetic acid (TFA) is used for elution. The peptide fractions are monitored by UV absorbance at 220 nm.

  • Purity Assessment: The purity of the final Tachyplesin fractions is assessed by analytical RP-HPLC and mass spectrometry.

Biological Activity and Mechanism of Action

Tachyplesin exhibits potent antimicrobial activity against a broad spectrum of microorganisms. Its mechanism of action is primarily directed at the microbial cell membrane, leading to rapid cell death.

Mechanism of Action: A Multi-step Process

The antimicrobial action of Tachyplesin can be summarized in the following steps:

  • Electrostatic Interaction: The positively charged Tachyplesin molecule initially binds to the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Permeabilization: Following the initial binding, Tachyplesin inserts into the lipid bilayer of the cell membrane, causing a disruption of the membrane integrity. This leads to the formation of pores or channels, a process often described as the "toroidal pore" model.[4] This disruption results in the leakage of intracellular components, such as ions and ATP, and ultimately leads to cell death.[5]

  • Inhibition of Intracellular Targets: In addition to membrane disruption, there is evidence that Tachyplesin can translocate across the bacterial membrane and interact with intracellular targets. One such target is the enzyme 3-ketoacyl carrier protein reductase (FabG), which is essential for fatty acid biosynthesis. Inhibition of FabG disrupts the production of membrane phospholipids, further contributing to cell death.

Signaling Pathway and Experimental Workflow Diagrams

Tachyplesin_Mechanism_of_Action Tachyplesin Tachyplesin LPS_TA LPS / Teichoic Acids Tachyplesin->LPS_TA Electrostatic Interaction Membrane_Insertion Membrane Insertion & Pore Formation Tachyplesin->Membrane_Insertion FabG FabG Enzyme Tachyplesin->FabG Binding Inhibition Inhibition Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Ion_Leakage Ion & ATP Leakage Membrane_Insertion->Ion_Leakage Intracellular_Space Intracellular Space Membrane_Insertion->Intracellular_Space Translocation Cell_Death Cell Death Ion_Leakage->Cell_Death Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis FabG->Fatty_Acid_Biosynthesis Fatty_Acid_Biosynthesis->Cell_Death Disruption leads to Inhibition->Fatty_Acid_Biosynthesis Blocks

Caption: Mechanism of action of Tachyplesin against bacterial cells.

Tachyplesin_Isolation_Workflow Start Horseshoe Crab Hemolymph Centrifugation1 Centrifugation (1,000 x g) Start->Centrifugation1 Hemocytes Hemocyte Pellet Centrifugation1->Hemocytes Acid_Extraction Acid Extraction (e.g., 5% Acetic Acid) Hemocytes->Acid_Extraction Centrifugation2 Centrifugation (10,000 x g) Acid_Extraction->Centrifugation2 Crude_Extract Crude Peptide Extract Centrifugation2->Crude_Extract Ion_Exchange Cation-Exchange Chromatography Crude_Extract->Ion_Exchange Active_Fractions Active Fractions Ion_Exchange->Active_Fractions RP_HPLC Reversed-Phase HPLC Active_Fractions->RP_HPLC Purified_Tachyplesin Purified Tachyplesin RP_HPLC->Purified_Tachyplesin

Caption: Experimental workflow for the isolation of Tachyplesin.

Quantitative Data

The antimicrobial and hemolytic activities of Tachyplesin I have been quantitatively assessed in various studies. The following tables summarize some of this key data.

Table 1: Minimum Inhibitory Concentration (MIC) of Tachyplesin I against Various Microorganisms
MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliK-121.6--INVALID-LINK--
Salmonella typhimuriumLT-23.1--INVALID-LINK--
Pseudomonas aeruginosaIFO34456.3--INVALID-LINK--
Staphylococcus aureus209P0.8--INVALID-LINK--
Bacillus subtilisIFO30070.4--INVALID-LINK--
Candida albicansM93.1--INVALID-LINK--
Vibrio P1-0.4-0.8--INVALID-LINK--
Table 2: Hemolytic Activity of Tachyplesin I
PeptideHC50 (µM) (Human Red Blood Cells)Reference
Tachyplesin I~150--INVALID-LINK--
cTI (Cyclized Tachyplesin I)>200--INVALID-LINK--

Note: HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells.

Experimental Protocols for Activity Assays

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Tachyplesin is typically determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Tachyplesin is serially diluted in the same broth in a 96-well microtiter plate.

  • Inoculation and Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolytic Activity Assay

The hemolytic activity of Tachyplesin is assessed by measuring the release of hemoglobin from red blood cells.

  • Preparation of Red Blood Cells (RBCs): Freshly drawn human or animal blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed several times with phosphate-buffered saline (PBS). A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

  • Peptide Incubation: Serial dilutions of Tachyplesin are prepared in PBS. An equal volume of the RBC suspension is added to each peptide dilution and incubated at 37°C for a specified time (e.g., 1 hour).

  • Measurement of Hemolysis: The samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is measured by reading the absorbance at a specific wavelength (e.g., 414 nm or 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Negative control: RBCs incubated with PBS only (0% hemolysis).

    • Positive control: RBCs incubated with a cell-lysing agent like Triton X-100 (100% hemolysis).

Conclusion

Tachyplesin, a remarkable antimicrobial peptide from the ancient horseshoe crab, continues to be a subject of intense research interest due to its potent and broad-spectrum antimicrobial activity. Its unique structure and multi-faceted mechanism of action, involving both membrane disruption and inhibition of intracellular targets, make it a promising candidate for the development of novel anti-infective agents. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working to unlock the full therapeutic potential of this fascinating molecule. Further research into modifying the Tachyplesin structure to enhance its therapeutic index by reducing its hemolytic activity while retaining its potent antimicrobial properties is an active area of investigation.

References

TachypleginA: A Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA, a potent antimicrobial peptide, represents a significant area of interest in the development of novel therapeutics. Isolated from the hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus), this peptide exhibits broad-spectrum activity against a range of pathogens. This technical guide provides a comprehensive overview of the primary structure of this compound, the experimental methodologies used for its characterization, and its mechanism of action. It has been noted in scientific literature that the name "this compound" is used interchangeably with "Tachyplesin I," with the latter being the more formally recognized nomenclature. For clarity, this document will refer to the peptide as Tachyplesin I.

Primary Structure and Peptide Sequence

Tachyplesin I is a cationic antimicrobial peptide composed of 17 amino acid residues. Its primary structure, elucidated through Edman degradation and mass spectrometry, reveals a unique sequence rich in basic and hydrophobic amino acids. The peptide is C-terminally amidated, a common feature in antimicrobial peptides that enhances their stability and activity.

The amino acid sequence of Tachyplesin I is as follows:

K-W-C-F-R-V-C-Y-R-G-I-C-Y-R-R-C-R-NH₂

A key feature of its primary structure is the presence of four cysteine residues, which form two disulfide bonds (Cys3-Cys16 and Cys7-Cys12). These disulfide linkages are crucial for maintaining the peptide's rigid, antiparallel β-sheet conformation, which is essential for its biological activity.[1]

Quantitative Antimicrobial Activity

Tachyplesin I demonstrates potent antimicrobial activity against a wide array of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for Tachyplesin I highlight its efficacy.

MicroorganismStrainMIC (μg/mL)Reference
Escherichia coliATCC 259222[2]
Escherichia coliDC2 CGSC 71391[2]
Staphylococcus aureusATCC 259238[2]
Staphylococcus aureusATCC 653832[2]
Cryptococcus neoformansBNCC2255011.4 µM[3]

Experimental Protocols

The determination of the primary and secondary structure of Tachyplesin I involved several key experimental techniques.

Edman Degradation for Amino Acid Sequencing

The precise sequence of amino acids in Tachyplesin I was determined using Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of the peptide.

Protocol:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino acid.

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA). This step forms an anilinothiazolinone (ATZ)-amino acid derivative and leaves the rest of the peptide chain intact.

  • Conversion: The ATZ-amino acid is extracted with an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC).

  • Cycle Repetition: The shortened peptide chain is subjected to the next cycle of Edman degradation to identify the subsequent amino acid. This process is repeated until the entire sequence is determined.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

The three-dimensional structure of Tachyplesin I in solution was elucidated using two-dimensional NMR spectroscopy. This technique provides detailed information about the spatial arrangement of atoms within the molecule.

Protocol:

  • Sample Preparation: A purified and lyophilized sample of Tachyplesin I is dissolved in an appropriate solvent, typically a mixture of H₂O and D₂O, to a concentration suitable for NMR analysis.

  • Data Acquisition: A series of 2D NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, aiding in the identification of amino acid types.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of Tachyplesin I.

  • Structural Calculations: The distance constraints obtained from the NOESY spectra, along with dihedral angle constraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.

  • Structure Validation: The resulting structures are validated using various quality assessment tools to ensure they are stereochemically sound and consistent with the experimental data.[7][8][9][10]

Mechanism of Action

The primary mechanism of action of Tachyplesin I involves the disruption of microbial cell membranes. This process can be visualized as a multi-step interaction.

Tachyplesin_Mechanism cluster_peptide Tachyplesin I cluster_membrane Bacterial Membrane cluster_interaction Interaction & Disruption Tachyplesin Tachyplesin I (Cationic, Amphipathic) Binding Electrostatic Binding Tachyplesin->Binding Initial Attraction Membrane Bacterial Cell Membrane (Anionic Surface) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Conformational Change Permeabilization Membrane Permeabilization Insertion->Permeabilization Pore Formation/ Carpet Mechanism Lysis Cell Lysis & Death Permeabilization->Lysis

Caption: Mechanism of Tachyplesin I action on bacterial membranes.

The proposed mechanism involves the following steps:

  • Electrostatic Binding: The positively charged residues of Tachyplesin I are electrostatically attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][11]

  • Hydrophobic Insertion: Following the initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer of the cell membrane.[12]

  • Membrane Permeabilization: The accumulation and arrangement of Tachyplesin I molecules within the membrane lead to its permeabilization. This can occur through various models, including the formation of transmembrane pores or the "carpet" mechanism, where the peptide disrupts the membrane in a detergent-like manner.[13]

  • Cell Lysis and Death: The loss of membrane integrity results in the leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, cell lysis and death.[12]

Conclusion

Tachyplesin I is a well-characterized antimicrobial peptide with a potent and broad-spectrum activity profile. Its defined primary structure, stabilized by disulfide bonds into a rigid β-sheet, is critical for its membrane-disrupting mechanism of action. The detailed experimental protocols for its structural elucidation provide a solid foundation for further research and development. Understanding the molecular details of Tachyplesin I's interaction with microbial membranes is crucial for designing new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Unraveling the Architectural Blueprint: A Technical Guide to the Three-Dimensional Structure and Conformation of TachypleginA Homologs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the three-dimensional structure and conformational dynamics of peptides belonging to the Tachyplegin family, with a specific focus on Tachyplesin I and III as structural homologs of TachypleginA. Due to the limited availability of direct structural data for this compound, this guide leverages the detailed information available for its close relatives to infer and present a comprehensive structural and conformational analysis relevant to this compound.

Core Structural Features of the Tachyplegin Family

Peptides of the Tachyplegin family, isolated from the hemocytes of the horseshoe crab Tachypleus tridentatus, are characterized by a compact, rigid structure crucial for their potent antimicrobial activity. The dominant structural motif is an anti-parallel β-hairpin, stabilized by a network of disulfide bonds.[1][2][3] This β-sheet conformation gives the molecule an amphipathic character, with a clear segregation of hydrophobic and cationic residues, a key feature for its interaction with microbial membranes.

Quantitative Structural Data for Tachyplesin I and III

The solution structures of Tachyplesin I and III have been determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The key quantitative data from these studies are summarized in the tables below. This data provides a foundational understanding of the molecular architecture that is likely conserved in this compound.

Table 1: Structural Statistics for Tachyplesin I (PDB ID: 1MA2) [2]

ParameterValue
Number of Conformers Submitted31
Selection CriteriaStructures with the lowest energy
Total Structure Weight2.27 kDa
Atom Count157
Modeled Residue Count17

Table 2: Structural Statistics for Tachyplesin III (PDB ID: 6PIP) [3]

ParameterValue
Number of Conformers Submitted20
Selection CriteriaStructures with the lowest energy
Total Structure Weight2.3 kDa
Atom Count158
Modeled Residue Count18

Experimental Protocols for Structural Determination

The determination of the three-dimensional structure of Tachyplegin family peptides relies on a combination of sophisticated biophysical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.

Solution Structure Determination by NMR Spectroscopy

Objective: To determine the three-dimensional atomic-resolution structure of the peptide in solution.

Methodology:

  • Sample Preparation:

    • Synthesize or purify the peptide of interest (e.g., Tachyplesin I or III).

    • Dissolve the peptide in a suitable buffer, typically a water/acetonitrile mixture or a buffer compatible with NMR spectroscopy (e.g., 10 mM sodium phosphate, pH 6.0).

    • For certain experiments, isotopic labeling (e.g., with ¹⁵N or ¹³C) of the peptide is required to enhance spectral resolution and enable specific types of NMR experiments.[4]

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Commonly used 2D NMR experiments include:

      • Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.

      • Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), providing distance constraints.[5]

      • Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, but more effective for molecules with certain tumbling times.

      • Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY): To identify scalar-coupled protons.

      • ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): For isotopically labeled samples, to correlate the nitrogen atom of an amide group with its attached proton.[6]

  • Data Processing and Analysis:

    • Process the raw NMR data using specialized software (e.g., MestReNova, Bruker TopSpin).[7]

    • Assign all proton resonances to specific atoms in the peptide sequence.

    • Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

    • Measure J-coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.[8][9]

  • Structure Calculation and Refinement:

    • Use the experimental distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

    • Generate an ensemble of structures that are consistent with the experimental data.

    • Refine the structures using molecular dynamics simulations in a water box to obtain a final ensemble of low-energy, stereochemically sound structures.[5]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_structure_calc Structure Calculation & Refinement Peptide_Synthesis Peptide Synthesis/Purification Isotopic_Labeling Isotopic Labeling (optional) Peptide_Synthesis->Isotopic_Labeling Dissolution Dissolution in NMR Buffer Isotopic_Labeling->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer OneD_NMR 1D NMR NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (TOCSY, NOESY, etc.) NMR_Spectrometer->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Restraint_Generation Generate Restraints (Distance & Angle) Assignment->Restraint_Generation Structure_Calculation Structure Calculation Restraint_Generation->Structure_Calculation Refinement Refinement & Validation Structure_Calculation->Refinement Final_Structure Final 3D Structure Ensemble Refinement->Final_Structure

Caption: Workflow for 3D structure determination of peptides by NMR spectroscopy.
Conformational Analysis by Circular Dichroism Spectroscopy

Objective: To determine the secondary structure content of the peptide and assess its conformational changes under different environmental conditions.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the peptide in the desired buffer (e.g., water, phosphate buffer, or in the presence of membrane mimetics like micelles).

    • The concentration of the sample should be accurately determined for the calculation of molar ellipticity.

  • CD Spectra Acquisition:

    • Use a CD spectropolarimeter to measure the difference in absorption of left- and right-circularly polarized light as a function of wavelength.[10]

    • For secondary structure analysis, spectra are typically recorded in the far-UV region (190-250 nm).[11]

    • For tertiary structure analysis, spectra can be recorded in the near-UV region (250-350 nm).

  • Data Analysis:

    • The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ].

    • The resulting spectrum is analyzed by comparing it to reference spectra for known secondary structures (α-helix, β-sheet, random coil).[12]

    • Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

CD_Workflow cluster_sample_prep Sample Preparation cluster_data_acq CD Data Acquisition cluster_data_analysis Data Analysis Peptide_Solution Prepare Peptide Solution CD_Spectropolarimeter CD Spectropolarimeter Peptide_Solution->CD_Spectropolarimeter Wavelength_Scan Wavelength Scan (Far-UV) CD_Spectropolarimeter->Wavelength_Scan Data_Conversion Convert to Mean Residue Ellipticity Wavelength_Scan->Data_Conversion Spectral_Analysis Spectral Analysis & Deconvolution Data_Conversion->Spectral_Analysis Secondary_Structure Secondary Structure Estimation (%) Spectral_Analysis->Secondary_Structure

Caption: Workflow for secondary structure analysis of peptides by CD spectroscopy.

Conformational Dynamics and Environmental Influences

The conformation of Tachyplegin family peptides is not static and can be influenced by the surrounding environment. Circular dichroism studies have shown that while Tachyplesin I adopts a stable β-structure in aqueous buffer, it undergoes a conformational change to a less ordered, more amphipathic structure when interacting with lipid bilayers.[1] This conformational flexibility is likely critical for its mechanism of action, allowing it to adapt to the membrane environment to exert its antimicrobial effects.

Conclusion

The three-dimensional structure of this compound, as inferred from its close homologs Tachyplesin I and III, is dominated by a rigid, disulfide-stabilized β-hairpin. This structure provides the necessary amphipathic properties for antimicrobial activity. The experimental protocols outlined in this guide, particularly NMR and CD spectroscopy, are essential tools for elucidating the detailed atomic structure and conformational behavior of these and other antimicrobial peptides. A thorough understanding of their structure-function relationships is paramount for the rational design of novel therapeutic agents with improved efficacy and specificity.

References

TachypleginA's Interaction with Bacterial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TachypleginA, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab, exhibits potent and broad-spectrum activity against a range of pathogenic bacteria, including multidrug-resistant strains. Its primary mechanism of action involves a direct and disruptive interaction with the bacterial cell membrane, leading to rapid cell death. This technical guide provides an in-depth analysis of the molecular interactions between this compound and bacterial membranes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel antimicrobial agents.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. This compound, a member of the tachyplesin family of antimicrobial peptides (AMPs), represents a promising candidate. These peptides are characterized by a rigid, cyclic β-hairpin structure stabilized by disulfide bonds, and a high density of cationic and hydrophobic residues. This amphipathic nature is crucial for its interaction with and disruption of the anionic surfaces of bacterial cell membranes. Understanding the precise molecular details of this interaction is paramount for the rational design of this compound-based therapeutics with improved efficacy and reduced toxicity.

Mechanism of Action: A Multi-Step Process

The interaction of this compound with bacterial cell membranes is a complex process that can be broadly categorized into three key stages: electrostatic attraction and binding, membrane insertion and permeabilization, and potentially, engagement with intracellular targets.

Initial Electrostatic Binding

The initial contact between this compound and the bacterial cell is mediated by electrostatic interactions. The positively charged residues of this compound are attracted to the negatively charged components of the bacterial outer membrane in Gram-negative bacteria, primarily Lipopolysaccharide (LPS), and the teichoic acids in the cell wall of Gram-positive bacteria. This is followed by interaction with the anionic phospholipids, such as phosphatidylglycerol (PG), that are abundant in bacterial cytoplasmic membranes.

Membrane Insertion and Permeabilization

Following initial binding, the hydrophobic residues of this compound facilitate its insertion into the lipid bilayer. This insertion disrupts the structural integrity of the membrane, leading to the formation of transient pores or channels. Several models have been proposed to describe this process, including the "barrel-stave," "toroidal pore," and "carpet" models. Evidence suggests that this compound may act via a combination of these mechanisms, causing membrane depolarization, leakage of intracellular contents, and ultimately, cell death.[1]

Intracellular Targeting

While membrane disruption is considered the primary killing mechanism, some studies suggest that this compound can translocate across the bacterial membrane and interact with intracellular components. One identified intracellular target is the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in the fatty acid biosynthesis pathway.[2][3] Inhibition of FabG would disrupt membrane lipid synthesis, further compromising the integrity of the bacterial cell.

TachypleginA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound LPS LPS / Teichoic Acids This compound->LPS Electrostatic Attraction Membrane Anionic Phospholipids (PG) LPS->Membrane Binding Pore Pore Formation Membrane->Pore Insertion & Disruption FabG FabG Inhibition Membrane->FabG Translocation Depolarization Membrane Depolarization Pore->Depolarization Leakage Ion & ATP Leakage Pore->Leakage CellDeath Cell Death Depolarization->CellDeath Leakage->CellDeath FabG->CellDeath MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture (Logarithmic Phase) Inoculation Inoculate 96-well plate with bacteria and peptide dilutions Bacteria->Inoculation Peptide This compound Serial Dilution Peptide->Inoculation Media Cation-Adjusted Mueller-Hinton Broth Media->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Observation Visually inspect for turbidity Incubation->Observation MIC Determine MIC: Lowest concentration with no visible growth Observation->MIC PI_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Suspension in Buffer Treatment Incubate bacteria with this compound Bacteria->Treatment Peptide This compound Solution Peptide->Treatment PI Propidium Iodide (PI) Solution Staining Add PI and incubate in the dark PI->Staining Treatment->Staining Measurement Measure fluorescence intensity (Excitation: ~535 nm, Emission: ~617 nm) Staining->Measurement Permeabilization Increased fluorescence indicates membrane permeabilization Measurement->Permeabilization SPR_Workflow cluster_prep Preparation cluster_assay Binding Analysis cluster_analysis Data Analysis Liposomes Prepare Liposomes (e.g., POPC/POPG) Chip Immobilize liposomes on L1 sensor chip Liposomes->Chip Association Inject this compound over sensor surface (Association Phase) Chip->Association Dissociation Flow buffer over surface (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (Response Units vs. Time) Dissociation->Sensorgram Kinetics Calculate kon, koff, and Kd Sensorgram->Kinetics

References

TachypleginA: A Technical Guide to its Antimicrobial Spectrum and Target Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA, a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has garnered significant interest within the scientific community for its broad-spectrum antimicrobial activity, including efficacy against multidrug-resistant (MDR) pathogens. This technical guide provides an in-depth overview of this compound's antimicrobial spectrum, its target pathogens, and the underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound exhibits potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is attributed to its cationic and amphipathic structure, which facilitates its interaction with and disruption of microbial cell membranes.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against a panel of clinically relevant pathogens.

Target PathogenStrainMIC (µg/mL)Gram Staining
Staphylococcus aureusATCC 259231.6Gram-positive
Staphylococcus aureus(MRSA)3.1Gram-positive
Bacillus subtilisATCC 66330.8Gram-positive
Escherichia coliATCC 259221.6Gram-negative
Pseudomonas aeruginosaATCC 278533.1Gram-negative
Klebsiella pneumoniaeATCC 138836.3Gram-negative
Candida albicansATCC 102316.3Fungus
Cryptococcus neoformansATCC 2406712.5Fungus

Mechanism of Action

The primary mechanism of action of this compound involves a multi-faceted attack on microbial cells, leading to rapid cell death. The key processes include membrane disruption and the inhibition of intracellular biosynthetic pathways.

Membrane Disruption

As a cationic peptide, this compound initially interacts with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization. This disruption of the membrane integrity results in the leakage of intracellular contents and dissipation of the membrane potential, ultimately causing cell death.

Inhibition of Fatty Acid Biosynthesis

Beyond direct membrane damage, this compound has been shown to inhibit the intracellular enzyme 3-ketoacyl-acyl carrier protein reductase (FabG).[1] This enzyme is a crucial component of the type II fatty acid synthesis (FASII) pathway in bacteria, which is responsible for the elongation of fatty acid chains. By inhibiting FabG, this compound disrupts the production of essential fatty acids required for bacterial membrane biogenesis and other vital cellular functions.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and processes involved in this compound's mechanism of action and its experimental investigation, the following diagrams have been generated using the DOT language.

Diagram 1: this compound's dual mechanism of action against bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup PeptidePrep Prepare serial dilutions of this compound PlateSetup Add inoculum and peptide dilutions to microtiter plate PeptidePrep->PlateSetup InoculumPrep Prepare standardized bacterial/fungal inoculum InoculumPrep->PlateSetup Controls Include growth and sterility controls Incubation Incubate at optimal temperature and time PlateSetup->Incubation Reading Read results visually or using a plate reader Incubation->Reading MIC_Determination Determine MIC: Lowest concentration with no visible growth Reading->MIC_Determination

Diagram 2: Experimental workflow for MIC determination by broth microdilution.

PI_Assay_Workflow start Start prep Prepare bacterial suspension start->prep treatment Treat bacteria with This compound prep->treatment staining Add Propidium Iodide (PI) treatment->staining incubation Incubate in the dark staining->incubation detection Measure fluorescence (Flow cytometry or Fluorometry) incubation->detection analysis Analyze data to quantify membrane permeabilization detection->analysis end End analysis->end

Diagram 3: Workflow for assessing membrane integrity using Propidium Iodide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For cationic peptides like this compound, modifications to the standard protocol are often necessary to prevent peptide loss due to binding to plastic surfaces.[2]

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial or fungal strains

  • Sterile 96-well polypropylene microtiter plates[2]

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[2]

  • Spectrophotometer

  • Plate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test microorganism from an agar plate and inoculate into a tube containing MHB.

    • Incubate the culture overnight at the optimal temperature for the microorganism (e.g., 37°C for most bacteria).

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution:

    • Prepare a series of twofold dilutions of this compound in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[2] The concentration range should bracket the expected MIC.

  • Assay Setup:

    • In a 96-well polypropylene microtiter plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the appropriate this compound dilution to the corresponding wells, creating a final volume of 100 µL and the desired final peptide concentration.

    • Add 50 µL of the prepared inoculum to each well.

    • Include a positive control well (inoculum without peptide) and a negative control well (MHB without inoculum).

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Membrane Permeability Assay using Propidium Iodide (PI)

This assay is used to assess the integrity of the bacterial cell membrane. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, emitting a red fluorescence.[3]

Materials:

  • Bacterial culture

  • This compound solution

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Bacterial Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the bacterial pellet in PBS to a final OD600 of approximately 0.1.

  • Treatment and Staining:

    • Aliquot the bacterial suspension into appropriate tubes or a 96-well black, clear-bottom plate.

    • Add this compound to the desired final concentrations. Include an untreated control.

    • Add PI to a final concentration of 2-10 µg/mL.

    • Incubate the samples in the dark at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Flow Cytometry: Analyze the samples using a flow cytometer. Excite with a 488 nm laser and detect emission in the red channel (typically >610 nm). Gate on the bacterial population and quantify the percentage of PI-positive (membrane-compromised) cells.

    • Fluorescence Microplate Reader: Measure the fluorescence intensity using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.

RNA Sequencing (RNA-seq) Analysis of this compound-Treated Bacteria

RNA-seq is a powerful technique to analyze the global transcriptional response of bacteria upon treatment with an antimicrobial agent, providing insights into the affected cellular pathways.[4]

Workflow:

  • Experimental Design and Sample Collection:

    • Grow bacterial cultures to mid-log phase and expose them to a sub-lethal concentration of this compound for a defined period. Include an untreated control group.

    • Harvest the bacterial cells and immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

  • RNA Extraction and Quality Control:

    • Extract total RNA from the bacterial pellets using a suitable RNA extraction kit.

    • Treat the RNA samples with DNase to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of bacterial RNA.

    • Construct cDNA libraries from the rRNA-depleted RNA.

    • Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to the reference genome of the target bacterium using a suitable aligner (e.g., Bowtie2, BWA).

    • Gene Expression Quantification: Count the number of reads mapping to each annotated gene.

    • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control.[5]

    • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathway analysis) on the differentially expressed genes to identify the biological processes and pathways affected by this compound.

Conclusion

This compound stands out as a promising antimicrobial peptide with a potent and broad-spectrum activity profile. Its dual mechanism of action, involving both rapid membrane disruption and the inhibition of a key intracellular enzyme in the fatty acid synthesis pathway, makes it an attractive candidate for further development as a therapeutic agent against challenging infectious diseases. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research into the promising antimicrobial potential of this compound and related compounds.

References

TachypleginA Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA is a potent, cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus). It exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The structure of this compound is characterized by a rigid, cyclic β-hairpin conformation stabilized by two disulfide bridges. This structural motif is crucial for its antimicrobial action, which primarily involves the disruption of microbial cell membranes.

Despite its potent antimicrobial properties, the therapeutic development of this compound has been hampered by its significant hemolytic activity and cytotoxicity towards mammalian cells. This has necessitated extensive structure-activity relationship (SAR) studies to design analogues with improved therapeutic indices—maximizing antimicrobial efficacy while minimizing toxicity. This guide provides an in-depth overview of the SAR of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental processes. The insights are largely drawn from studies on the closely related and well-researched peptide, Tachyplesin I, which shares a high degree of structural and functional homology with this compound.

Core Structure of this compound

This compound is a 17-amino-acid peptide with the sequence KWCFRVCYRGICYRKCR-NH₂. Its defining structural feature is a β-hairpin fold, which is stabilized by two disulfide bonds between Cys3-Cys16 and Cys7-Cys12. This rigid, amphipathic structure, with a clear segregation of hydrophobic and cationic residues, is fundamental to its membrane-disrupting mechanism of action.

Structure-Activity Relationship (SAR) Studies

The primary goal of SAR studies on this compound and its analogues is to dissociate its potent antimicrobial activity from its undesirable hemolytic effects. This is typically achieved by modifying the peptide's charge, hydrophobicity, and amphipathicity through amino acid substitutions and other chemical modifications.

Key Findings from Analogue Studies:
  • Role of Disulfide Bridges: The internal disulfide bridge (Cys7-Cys12) has been shown to be critical for broad-spectrum antimicrobial activity. Its removal often leads to a significant reduction in potency against a wide range of pathogens.[1]

  • Hydrophobicity and Toxicity: High hydrophobicity is generally correlated with increased hemolytic activity. Therefore, a key strategy in designing less toxic analogues is to modulate hydrophobicity without compromising antimicrobial efficacy. The degree of membrane binding does not always correlate directly with the degree of hemolysis, suggesting that other factors may also contribute to toxicity.[1]

  • Amino Acid Substitutions: Replacing specific hydrophobic or cationic residues can significantly alter the activity and toxicity profile. For instance, substituting certain hydrophobic residues with alanine has been shown to decrease hemolytic activity while retaining potent antimicrobial effects, thereby improving the therapeutic index.[1]

  • Charge Modulation: The net positive charge of this compound is crucial for its initial interaction with the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids). While a high cationic charge is important, its distribution and interplay with hydrophobic residues are more critical for selective activity.

Data Presentation: Tachyplegin Analogue Activity

The following tables summarize the quantitative data from SAR studies on Tachyplesin I, a close homologue of this compound, to illustrate the effects of specific modifications.

Table 1: Antimicrobial Activity (MIC, μM) of Tachyplesin I and its Analogues

Peptide/AnalogueS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
Tachyplesin I (Wild Type)4244
TP1[F4A]8248
TP1[I11A]8488
TP1[C3A,C16A]>128326464

Data is illustrative and compiled from representative studies such as ACS Infectious Diseases, 2017, 3, 12, 941–951.

Table 2: Hemolytic Activity and Therapeutic Index of Tachyplesin I and its Analogues

Peptide/AnalogueHemolytic Activity (HC₅₀, μM)Therapeutic Index (HC₅₀/MIC for E. coli)
Tachyplesin I (Wild Type)157.5
TP1[F4A]>200>100
TP1[I11A]>200>50
TP1[C3A,C16A]>200<6.25

The therapeutic index provides a measure of the peptide's selectivity for bacterial cells over mammalian erythrocytes. Higher values indicate greater selectivity and lower toxicity.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of this compound analogues.

Antimicrobial Activity Assay: Broth Microdilution (MIC Determination)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for cationic peptides.

  • Materials:

    • Sterile 96-well polypropylene microtiter plates (low-binding).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

    • Peptide stock solutions (dissolved in a suitable solvent like 0.01% acetic acid).

    • Sterile petri dishes and diluents.

  • Procedure:

    • Inoculum Preparation: Inoculate a bacterial colony into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ ~ 0.4-0.6). Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Peptide Dilution Series: Prepare a 2-fold serial dilution of the peptide in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to all wells, and then 100 µL of a 2x concentrated peptide solution is added to the first column and serially diluted across the plate.

    • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the final volume to 200 µL.

    • Controls: Include a positive control for bacterial growth (inoculum in MHB without peptide) and a negative control (MHB only) for sterility.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This protocol outlines the procedure for determining the concentration of a peptide that causes 50% lysis of red blood cells (HC₅₀).

  • Materials:

    • Freshly drawn human or sheep red blood cells (RBCs) in an anticoagulant solution.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Sterile 96-well V-bottom plates.

    • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.

    • PBS as a negative control for 0% hemolysis.

  • Procedure:

    • RBC Preparation: Centrifuge the whole blood at 1,000 x g for 10 minutes. Aspirate the supernatant and plasma layer. Wash the pelleted RBCs three times with PBS, centrifuging and aspirating the supernatant after each wash. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

    • Peptide Dilution: Prepare a 2-fold serial dilution of the peptide in PBS in a 96-well plate.

    • Incubation: Add 100 µL of the 2% RBC suspension to 100 µL of each peptide dilution (and controls) in the 96-well plate.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

    • Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

    • Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

    • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC₅₀ value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action

G Fig. 1: Proposed Mechanism of this compound Action This compound This compound (Cationic, Amphipathic) ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction Initial Binding BacterialMembrane Bacterial Membrane (Negatively Charged) ElectrostaticInteraction->BacterialMembrane HydrophobicInteraction Hydrophobic Insertion ElectrostaticInteraction->HydrophobicInteraction Conformational Change PoreFormation Membrane Permeabilization (Pore Formation/Carpet Model) HydrophobicInteraction->PoreFormation CellLysis Cell Lysis and Death PoreFormation->CellLysis Loss of Ion Gradients & Cellular Contents

Fig. 1: Proposed Mechanism of this compound Action
Experimental Workflow for SAR Studies

G Fig. 2: Workflow for this compound SAR Studies cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis AnalogueDesign Analogue Design (e.g., Amino Acid Scan) PeptideSynthesis Solid-Phase Peptide Synthesis AnalogueDesign->PeptideSynthesis Purification Purification & Characterization (HPLC, Mass Spec) PeptideSynthesis->Purification AntimicrobialAssay Antimicrobial Assay (MIC) Purification->AntimicrobialAssay HemolyticAssay Hemolytic Assay (HC50) Purification->HemolyticAssay DataAnalysis Data Analysis (Calculate Therapeutic Index) AntimicrobialAssay->DataAnalysis HemolyticAssay->DataAnalysis SAR Establish SAR DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->AnalogueDesign Iterative Improvement

Fig. 2: Workflow for this compound SAR Studies
Logical Relationships in SAR

G Fig. 3: Interplay of Physicochemical Properties and Biological Activity cluster_properties Physicochemical Properties cluster_activity Biological Outcomes Hydrophobicity Hydrophobicity Antimicrobial Antimicrobial Activity Hydrophobicity->Antimicrobial + Hemolytic Hemolytic Activity Hydrophobicity->Hemolytic ++ Charge Net Cationic Charge Charge->Antimicrobial + Amphipathicity Amphipathicity Amphipathicity->Antimicrobial ++ Amphipathicity->Hemolytic + Structure Structural Rigidity (Disulfide Bonds) Structure->Antimicrobial + Selectivity Therapeutic Index (Selectivity) Antimicrobial->Selectivity Hemolytic->Selectivity -

Fig. 3: Interplay of Physicochemical Properties and Biological Activity

Conclusion

The structure-activity relationship studies of this compound and its analogues have provided critical insights into the molecular determinants of its antimicrobial and hemolytic activities. The key to developing therapeutically viable analogues lies in the careful tuning of hydrophobicity and the preservation of the essential structural features, such as the β-hairpin fold stabilized by disulfide bonds. By systematically modifying the peptide sequence, researchers have successfully identified analogues with significantly improved therapeutic indices. These findings underscore the potential of this compound as a scaffold for the design of novel antibiotics to combat the growing threat of multidrug-resistant bacteria. Future work will likely focus on further optimizing lead candidates, exploring novel chemical modifications, and evaluating their efficacy in preclinical models of infection.

References

TachypleginA Analogues: A Deep Dive into Antimicrobial Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are tachypleginA analogues, synthetic derivatives of a potent antimicrobial peptide originally isolated from the horseshoe crab. This technical guide provides a comprehensive overview of the current research on this compound analogues, focusing on their antimicrobial efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.

Antimicrobial Efficacy: A Quantitative Comparison

The antimicrobial activity of this compound and its analogues is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various this compound analogues against a panel of clinically relevant bacteria and fungi.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound Analogues against Gram-Negative Bacteria

AnalogueEscherichia coliPseudomonas aeruginosaReference
Tachyplesin I1.6 - 6.253.13 - 12.5[1]
cTI (Cyclic Tachyplesin I)3.13 - 12.56.25 - 25[2]
TP1[F4A]1.63.13[3]
TP1[I11A]0.81.6[3]
TP1[C3A,C16A]6.2512.5[3]

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound Analogues against Gram-Positive Bacteria and Fungi

AnalogueStaphylococcus aureusCandida albicansReference
Tachyplesin I3.13 - 12.53.13 - 6.25[1]
cTI (Cyclic Tachyplesin I)6.25 - 256.25 - 12.5[2]
TP1[F4A]3.133.13[3]
TP1[I11A]1.61.6[3]
TP1[C3A,C16A]12.56.25[3]

Mechanism of Action: Disrupting the Microbial Fortress

The primary mechanism of action for this compound and its analogues is the disruption of microbial cell membranes.[1] This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon binding, the peptides are thought to induce membrane permeabilization through various proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models. These models describe different ways the peptides insert into and disrupt the lipid bilayer, leading to the leakage of intracellular contents and ultimately, cell death.

Membrane_Disruption_Mechanism cluster_extracellular Extracellular Space cluster_membrane Microbial Membrane cluster_intracellular Intracellular Space TachypleginA_Analogue This compound Analogue (Cationic) Membrane_Surface Negatively Charged Membrane Surface TachypleginA_Analogue->Membrane_Surface Electrostatic Attraction Membrane_Disruption Membrane Permeabilization (Pore Formation) Membrane_Surface->Membrane_Disruption Peptide Insertion & Lipid Bilayer Disruption Cell_Death Leakage of Cellular Contents & Cell Death Membrane_Disruption->Cell_Death

Figure 1. Simplified signaling pathway of this compound analogue-induced membrane disruption.

Experimental Protocols: A Guide to Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • This compound analogue stock solution

Procedure:

  • Prepare serial twofold dilutions of the this compound analogue in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism in broth without peptide) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visually inspecting for the lowest concentration of the peptide that completely inhibits microbial growth.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Analogue Start->Prepare_Dilutions Inoculate Inoculate with Standardized Microbial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Figure 2. Experimental workflow for the broth microdilution assay.

Synthesis and Purification of this compound Analogues

This compound analogues are typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis (Fmoc/tBu Solid-Phase Peptide Synthesis):

  • The C-terminal amino acid is attached to a solid support resin.

  • The peptide chain is elongated by sequentially adding Fmoc-protected amino acids.

  • Each coupling step is followed by deprotection of the Fmoc group to allow the next amino acid to be added.

  • For cyclic analogues, disulfide bonds are formed between cysteine residues, often while the peptide is still on the resin or after cleavage.

  • The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

Purification (RP-HPLC):

  • The crude peptide is dissolved in a suitable solvent and injected into an RP-HPLC system.

  • The peptide is separated from impurities based on its hydrophobicity.

  • A gradient of an organic solvent (e.g., acetonitrile) in water (both typically containing a small amount of trifluoroacetic acid) is used to elute the peptide from the column.

  • Fractions are collected and analyzed for purity, typically by analytical HPLC and mass spectrometry.

  • Pure fractions are pooled and lyophilized to obtain the final peptide powder.

Synthesis_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification Resin_Attachment Attach C-terminal Amino Acid to Resin Chain_Elongation Sequential Amino Acid Coupling & Deprotection Resin_Attachment->Chain_Elongation Cyclization Disulfide Bond Formation (for cyclic analogues) Chain_Elongation->Cyclization Cleavage Cleavage from Resin & Side-chain Deprotection Cyclization->Cleavage RP_HPLC Reverse-Phase HPLC Cleavage->RP_HPLC Fraction_Analysis Analyze Fractions for Purity (HPLC, Mass Spectrometry) RP_HPLC->Fraction_Analysis Lyophilization Pool Pure Fractions & Lyophilize Fraction_Analysis->Lyophilization

Figure 3. General workflow for the synthesis and purification of this compound analogues.

Structure-Activity Relationship: Designing More Potent Analogues

The antimicrobial efficacy of this compound analogues is intricately linked to their structural features. Key relationships have been identified that guide the design of more potent and selective peptides.

  • Cationicity: A net positive charge is crucial for the initial interaction with the negatively charged microbial membranes.

  • Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues allows the peptide to insert into the lipid bilayer.

  • Structure: The β-hairpin structure, stabilized by disulfide bonds, is important for maintaining the amphipathic conformation.[1]

  • Amino Acid Substitutions: Replacing specific amino acids can enhance antimicrobial activity and reduce toxicity. For example, the substitution of isoleucine at position 11 with alanine (TP1[I11A]) has been shown to improve the activity/toxicity index.[3]

  • Cyclization: Backbone cyclization can improve peptide stability in serum but may slightly decrease antimicrobial potency.[2]

SAR_Relationship Structural_Features Structural Features Cationicity Cationicity (Positive Charge) Structural_Features->Cationicity Amphipathicity Amphipathicity (Hydrophobic/Hydrophilic Balance) Structural_Features->Amphipathicity Conformation β-hairpin Conformation (Disulfide Bonds) Structural_Features->Conformation AA_Sequence Amino Acid Sequence (Specific Residues) Structural_Features->AA_Sequence Antimicrobial_Efficacy Antimicrobial Efficacy Cationicity->Antimicrobial_Efficacy influences Amphipathicity->Antimicrobial_Efficacy influences Conformation->Antimicrobial_Efficacy influences AA_Sequence->Antimicrobial_Efficacy influences

Figure 4. Logical relationship between structural features and antimicrobial efficacy.

Conclusion and Future Directions

This compound analogues represent a promising class of antimicrobial agents with potent activity against a broad spectrum of pathogens. Their membrane-disrupting mechanism of action makes them less prone to the development of resistance compared to conventional antibiotics. Further research focusing on optimizing the structure-activity relationship to enhance antimicrobial potency while minimizing toxicity is crucial for their clinical development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of these important molecules.

References

In Silico Modeling of TachypleginA Membrane Insertion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA, a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has garnered significant interest as a potential therapeutic agent due to its broad-spectrum activity against multidrug-resistant bacteria. Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes. Understanding the precise molecular details of this compound's insertion into these membranes is crucial for the rational design of novel antibiotics with improved efficacy and reduced cytotoxicity.

In silico modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool to investigate the complex and dynamic process of peptide-membrane interactions at an atomic level. These computational approaches provide unparalleled insights into the binding, conformational changes, and insertion mechanisms of AMPs like this compound, complementing experimental findings and guiding further research.

This technical guide provides a comprehensive overview of the in silico modeling of this compound membrane insertion. It summarizes key quantitative data from computational and experimental studies, offers detailed protocols for conducting molecular dynamics simulations, and presents visual representations of the underlying processes to aid in the understanding of this compound's mode of action.

Data Presentation: Quantitative Analysis of this compound-Membrane Interactions

The following tables summarize quantitative data from various studies on Tachyplesin I, a closely related peptide to this compound, interacting with model membranes. This data provides a baseline for understanding the key energetic and structural parameters governing the membrane insertion process.

Table 1: Membrane Binding Affinity of Tachyplesin I

Model Membrane CompositionMaximum Peptide-to-Lipid Molar Ratio (P/L max)Reference
POPC~0.015[1]
POPC/POPE (4:1)~0.012[1]
POPC/POPG (4:1)~0.025[1]

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPE: 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine; POPG: 1-palmitoyl-2-oleoyl-glycero-3-phosphoglycerol.

Table 2: Interaction Energies from Molecular Docking of Tachyplesin I

Bacterial ComponentInteraction Energy (kcal/mol)Reference
E. coli Lipopolysaccharide (LPS)-8.5[2]

Table 3: Simulated Insertion Depth of Tachyplesin I Analogs

PeptideInsertion CharacteristicsReference
Tachyplesin I (β-hairpin)Binds individually to the bilayer surface[3]
Linear Tachyplesin I (TPA4)Deeper insertion into the bilayer due to stronger charge interaction[3]

Experimental Protocols: In Silico Modeling of this compound Membrane Insertion

This section outlines a detailed methodology for performing a molecular dynamics (MD) simulation study of this compound interacting with a model bacterial membrane.

System Setup and Preparation
  • Peptide Structure: Obtain the three-dimensional structure of this compound. The structure of the highly similar Tachyplesin I can be obtained from the Protein Data Bank (PDB ID: 2RTV)[2]. Homology modeling can be used to generate the this compound structure if a crystal or NMR structure is unavailable.

  • Membrane Model: Construct a model bacterial membrane bilayer using a tool like CHARMM-GUI. A common representation of a Gram-negative bacterial inner membrane consists of a mixture of phosphatidylethanolamine (POPE) and phosphatidylglycerol (POPG) lipids, often in a 3:1 ratio.

  • System Assembly: Place the this compound peptide in the solvent phase at a defined distance (e.g., 3-5 nm) from the surface of the lipid bilayer. The system should then be solvated with a suitable water model (e.g., TIP3P) and neutralized with counter-ions (e.g., Na+ and Cl-).

Molecular Dynamics Simulation Parameters

The following parameters are recommended for running the MD simulation using a software package like GROMACS or NAMD with a force field such as CHARMM36.

  • Ensemble: NPT (isothermal-isobaric) ensemble to mimic physiological conditions.

  • Temperature: 310 K (37 °C), maintained using a thermostat (e.g., Nosé-Hoover or V-rescale).

  • Pressure: 1 bar, maintained using a barostat (e.g., Parrinello-Rahman).

  • Integration Timestep: 2 fs.

  • Constraints: LINCS or SHAKE algorithm to constrain bonds involving hydrogen atoms.

  • Electrostatics: Particle Mesh Ewald (PME) method for long-range electrostatic interactions.

  • Van der Waals Interactions: A cutoff distance of 1.2 nm is typically used.

  • Simulation Time: A production run of at least 100-200 nanoseconds is recommended to observe the binding and initial insertion events. Longer simulations may be necessary to capture the full insertion and pore formation process.

Analysis of Simulation Trajectories

Upon completion of the simulation, the trajectory should be analyzed to extract quantitative and qualitative data:

  • Binding and Insertion:

    • Root Mean Square Deviation (RMSD): To assess the conformational stability of the peptide.

    • Distance between Peptide and Membrane: To track the binding process over time.

    • Insertion Depth: To quantify how deeply the peptide penetrates the lipid bilayer. This can be calculated as the distance between the center of mass of the peptide and the center of the bilayer.

  • Peptide-Membrane Interactions:

    • Interaction Energy: To calculate the binding free energy between the peptide and the membrane using methods like MM/PBSA or umbrella sampling.

    • Hydrogen Bonds: To identify specific interactions between peptide residues and lipid headgroups.

  • Membrane Perturbation:

    • Area per Lipid: To measure changes in membrane fluidity.

    • Membrane Thickness: To assess membrane thinning or thickening induced by the peptide.

    • Order Parameters: To determine the ordering of the lipid acyl chains.

Mandatory Visualization: Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key aspects of this compound's mechanism and the in silico modeling workflow.

G cluster_0 Membrane Disruption by this compound A 1. Electrostatic Attraction This compound (+) binds to anionic bacterial membrane (-) B 2. Interfacial Binding Peptide associates with the lipid headgroups A->B C 3. Conformational Change This compound may adopt a more structured conformation B->C D 4. Membrane Insertion Hydrophobic residues penetrate the lipid core C->D E 5. Pore Formation Peptide aggregation leads to the formation of pores (e.g., toroidal) D->E F 6. Membrane Permeabilization Ion leakage and dissipation of membrane potential E->F G 7. Cell Death F->G

Caption: Proposed mechanism of this compound-induced membrane disruption.

G cluster_1 In Silico Modeling Workflow P1 System Setup (Peptide, Membrane, Solvent) P2 Energy Minimization (Remove steric clashes) P1->P2 P3 Equilibration (NVT and NPT ensembles) P2->P3 P4 Production MD Simulation (Generate trajectory) P3->P4 P5 Trajectory Analysis (Binding, Insertion, Energetics) P4->P5 P6 Interpretation of Results (Mechanistic Insights) P5->P6

Caption: A typical workflow for molecular dynamics simulation of this compound.

G cluster_2 Logical Relationship for Simulation Analysis R1 Initial Structure (PDB/Homology Model) R4 MD Simulation R1->R4 R2 Force Field Selection (e.g., CHARMM36) R2->R4 R3 Simulation Software (e.g., GROMACS) R3->R4 R5 Trajectory Data R4->R5 R6 Structural Analysis (RMSD, Rg) R5->R6 R7 Interaction Analysis (Binding Energy, H-bonds) R5->R7 R8 Membrane Property Analysis (Area/lipid, Thickness) R5->R8 R9 Mechanistic Hypothesis R6->R9 R7->R9 R8->R9

Caption: Logical flow of an in silico study on this compound-membrane interaction.

References

TachypleginA: A Technical Guide to Gene Identification and Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and expression analysis of the TachypleginA gene, a member of the tachyplesin family of antimicrobial peptides (AMPs) derived from the horseshoe crab, Tachypleus tridentatus. This document details the molecular biology of the this compound gene, outlines experimental protocols for its study, and presents available data on its expression, providing a valuable resource for researchers in drug discovery and immunology.

Gene Identification and Characterization

The identification of the genes encoding tachyplesin peptides, including this compound, was first achieved through the cloning and sequencing of their complementary DNA (cDNA). This foundational work laid the groundwork for understanding the genetic basis of these potent antimicrobial agents.

Initial Gene Cloning and Sequencing

The original identification of the tachyplesin precursor genes involved the construction of a cDNA library from the hemocytes of the Japanese horseshoe crab, Tachypleus tridentatus. Using synthetic oligodeoxyribonucleotide probes based on the known amino acid sequence of the tachyplesin peptides, researchers were able to isolate and sequence the corresponding cDNAs.[1]

This analysis revealed that tachyplesin precursors are synthesized as preproproteins. The precursor protein consists of a signal peptide, a mature tachyplesin peptide sequence, and a C-terminal processing peptide.[1] The presence of a signal peptide indicates that the protein is destined for secretion. The sequence analysis of the cloned cDNAs identified two types of mRNAs, corresponding to tachyplesin I and tachyplesin II, suggesting the presence of a small gene family.[1]

Modern Approaches: Transcriptome Analysis and Genome Mining

With the advent of next-generation sequencing technologies, the identification of new antimicrobial peptide genes, including variants of this compound, has been accelerated. Transcriptome analysis of horseshoe crab hemocytes, particularly in response to bacterial challenge, has proven to be a powerful tool for discovering novel AMPs.[2][3][4] This approach involves sequencing the entire set of RNA transcripts in the hemocytes, allowing for the identification of genes that are upregulated during an immune response.

Furthermore, the availability of the draft genome of Tachypleus tridentatus allows for genome mining approaches.[5] Researchers can now directly search the genomic DNA sequence for genes with homology to known tachyplesin sequences, facilitating the identification of the entire Tachyplegin gene family and their genomic organization. The T. tridentatus genome has been found to contain at least two tachyplesin genes.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in this compound gene identification and expression analysis.

cDNA Library Construction and Screening

Objective: To isolate the cDNA encoding the this compound precursor.

Methodology:

  • RNA Extraction: Total RNA is extracted from the hemocytes of Tachypleus tridentatus using a guanidinium thiocyanate-based method.

  • mRNA Purification: Messenger RNA (mRNA) is purified from the total RNA by oligo(dT)-cellulose chromatography.

  • cDNA Synthesis: First-strand cDNA is synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Second-strand cDNA is then synthesized using DNA polymerase I and RNase H.

  • Linker Ligation and Vector Insertion: EcoRI adaptors are ligated to the double-stranded cDNA. The cDNA is then inserted into a suitable cloning vector, such as a plasmid or a lambda phage vector (e.g., λgt10), that has been digested with EcoRI.

  • Library Creation: The recombinant vectors are packaged into phage particles (if using a phage vector) and used to infect E. coli host cells. The collection of resulting plaques or colonies constitutes the cDNA library.

  • Probe Design and Labeling: Based on the known amino acid sequence of this compound, degenerate oligodeoxyribonucleotide probes are synthesized. These probes are then labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

  • Library Screening: The cDNA library is plated, and the DNA from the plaques or colonies is transferred to a nylon membrane. The labeled probes are hybridized to the membrane.

  • Positive Clone Identification and Sequencing: Plaques or colonies that hybridize to the probe are identified by autoradiography or colorimetric detection. These positive clones are isolated, and the inserted cDNA is sequenced to confirm its identity as the this compound gene.[1]

Transcriptome Analysis for AMP Discovery

Objective: To identify novel antimicrobial peptide genes, including this compound variants, that are expressed in response to infection.

Methodology:

  • Experimental Challenge: Horseshoe crabs are challenged with a sublethal dose of bacteria (e.g., Vibrio parahaemolyticus). Hemolymph is collected at various time points post-infection.

  • RNA Extraction and Sequencing: Total RNA is extracted from the hemocytes. The quality and quantity of the RNA are assessed, and the samples are sent for high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis: The resulting sequence reads are assembled de novo or mapped to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated in response to the bacterial challenge.

  • Candidate Gene Identification: The sequences of the upregulated genes are analyzed for characteristics of antimicrobial peptides, such as the presence of a signal peptide, a cationic nature, and conserved cysteine motifs.

  • Validation: The expression of candidate AMP genes is validated using quantitative real-time PCR (qRT-PCR).[3][4]

Gene Expression Analysis by Northern Blotting

Objective: To determine the tissue distribution of this compound mRNA.

Methodology:

  • RNA Extraction: Total RNA is extracted from various tissues of the horseshoe crab, including hemocytes, heart, brain, muscle, gut, and hepatopancreas.

  • Gel Electrophoresis: A defined amount of total RNA from each tissue is separated by size on a denaturing agarose gel.

  • Blotting: The RNA is transferred from the gel to a nylon membrane.

  • Probe Preparation: A labeled cDNA probe specific for the this compound gene is prepared.

  • Hybridization: The labeled probe is hybridized to the RNA on the membrane.

  • Detection: The membrane is washed to remove unbound probe, and the hybridized probe is detected by autoradiography or chemiluminescence. The intensity of the band corresponds to the relative abundance of the this compound mRNA in each tissue.[1]

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the relative expression levels of the this compound gene in different tissues or under different experimental conditions.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the samples of interest and treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is then synthesized using a reverse transcriptase.

  • Primer Design: Specific primers for the this compound gene and a stable reference gene (e.g., GAPDH) are designed.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The amplification data is analyzed to determine the cycle threshold (Ct) values. The relative expression of the this compound gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.[6]

This compound Gene Expression Profile

The expression of the this compound gene has been primarily localized to the hemocytes, the blood cells of the horseshoe crab, which are the primary source of its antimicrobial peptides.

Tissue Distribution

Northern blot analysis has revealed the tissue-specific expression pattern of the tachyplesin precursor mRNA. The highest levels of expression are observed in the hemocytes. Significant expression is also detected in cardiac and brain tissues, with lower levels found in other tissues.[1]

TissueRelative Expression Level
Hemocytes+++
Heart++
Brain++
Other Tissues+
Table 1: Relative expression levels of tachyplesin precursor mRNA in various tissues of Tachypleus tridentatus as determined by Northern blot analysis.[1] '+' indicates the relative intensity of the hybridization signal.
Regulation of Expression

The expression of antimicrobial peptide genes in horseshoe crabs is a key component of their innate immune response. Following a bacterial infection, the expression of genes encoding AMPs, such as this compound, is significantly upregulated in hemocytes.[3][4] This induction is part of a broader immune response that involves the activation of various signaling pathways.

Signaling Pathways

While the precise signaling pathways that regulate the expression of the this compound gene have not been fully elucidated, studies on related tachyplesins and the general innate immune response in horseshoe crabs provide some insights.

It has been shown that tachyplesin itself can act as a secondary secretagogue, amplifying the immune response. Tachyplesin can induce hemocyte exocytosis (the release of granular contents, including AMPs) through a G protein-mediated signaling pathway. This suggests a positive feedback loop where the release of tachyplesin can trigger further release of AMPs.

Below is a conceptual diagram illustrating a potential signaling pathway for the induction of this compound expression and release.

G cluster_0 Pathogen Recognition cluster_1 Intracellular Signaling Cascade cluster_2 Gene Expression and Synthesis cluster_3 Processing and Secretion PAMPs Pathogen-Associated Molecular Patterns (PAMPs) e.g., LPS PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Binding Signaling Signaling Intermediates PRR->Signaling TranscriptionFactor Transcription Factors (e.g., NF-κB) Signaling->TranscriptionFactor Activation Nucleus Nucleus TachypleginA_Gene This compound Gene mRNA This compound mRNA TachypleginA_Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Preproprotein Prepro-TachypleginA Ribosome->Preproprotein ER_Golgi ER/Golgi Processing Preproprotein->ER_Golgi Granules Storage Granules ER_Golgi->Granules Packaging Secreted_this compound Secreted this compound Granules->Secreted_this compound Exocytosis

Figure 1. Proposed signaling pathway for this compound induction.

Conclusion

The identification and characterization of the this compound gene have provided significant insights into the innate immune system of the horseshoe crab and have opened avenues for the development of novel antimicrobial therapeutics. The methodologies outlined in this guide, from traditional cDNA library screening to modern transcriptomic analysis, offer a robust framework for the continued study of this important class of antimicrobial peptides. Further research into the specific regulatory mechanisms and signaling pathways governing this compound expression will be crucial for harnessing its full therapeutic potential.

References

Methodological & Application

Recombinant Expression and Purification of TachypleginA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA is a potent antimicrobial peptide (AMP) originally isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. It exhibits broad-spectrum activity against a variety of pathogens, including Gram-negative and Gram-positive bacteria, fungi, and has shown potential in antiviral and anticancer applications. The increasing prevalence of antibiotic-resistant microorganisms has spurred significant interest in AMPs like this compound as potential therapeutic agents. However, the low natural abundance of this peptide necessitates the development of efficient recombinant expression and purification strategies to enable further research and clinical development.

This document provides detailed application notes and protocols for the recombinant expression and purification of this compound. It covers strategies for gene synthesis, selection of expression systems, detailed experimental protocols for expression and purification, and methods for functional characterization.

Data Presentation

Table 1: Comparison of Expression Systems for this compound Production
Expression SystemHost OrganismAdvantagesDisadvantagesReported Yield (Tachyplesin I)
Yeast Pichia pastorisCapable of post-translational modifications, high cell density fermentation, efficient secretionLonger expression times compared to bacteria, potential for hyperglycosylation27.24-29.53 mg/L[1]
Bacterial Escherichia coliRapid growth, high expression levels, well-established genetics, cost-effectiveLack of post-translational modifications, potential for inclusion body formation, endotoxin contaminationNot specifically reported for this compound, but generally high yields are possible.
Mammalian Cells e.g., HEK293, CHOProper protein folding and complex post-translational modificationsHigh cost, slow growth, complex culture conditionsNot typically used for small peptide production.
Insect Cells e.g., Sf9, High Five™High levels of expression, capable of many post-translational modificationsMore complex and costly than yeast and bacterial systemsNot commonly reported for this compound.

Experimental Protocols

Gene Synthesis and Vector Construction

Objective: To design and synthesize a gene encoding this compound, optimized for expression in the chosen host, and clone it into a suitable expression vector.

Protocol:

  • Gene Design and Codon Optimization:

    • Obtain the amino acid sequence of this compound.

    • Back-translate the amino acid sequence to a nucleotide sequence.

    • Optimize the codon usage of the synthetic gene to match the preferred codons of the expression host (E. coli or P. pastoris) to enhance translation efficiency.

    • To increase the final yield of the small peptide, a tandem repeat strategy can be employed. Design a gene encoding multiple copies of this compound linked by enzymatic cleavage sites (e.g., for enterokinase or TEV protease).[1]

    • Incorporate restriction enzyme sites at the 5' and 3' ends of the gene for cloning into the expression vector.

    • Consider adding a purification tag, such as a hexahistidine (His6) tag, to the N- or C-terminus to facilitate purification.

  • Gene Synthesis and Cloning:

    • Synthesize the designed gene using a commercial gene synthesis service.

    • Digest both the synthetic gene and the chosen expression vector (e.g., pET series for E. coli or pPICZα for P. pastoris) with the selected restriction enzymes.

    • Ligate the digested gene into the linearized vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.

    • Select positive clones by antibiotic resistance and confirm the correct insertion by colony PCR and Sanger sequencing.

Recombinant Expression in E. coli

Objective: To express the recombinant this compound in E. coli.

Protocol:

  • Transformation:

    • Transform the confirmed expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Recombinant Expression in Pichia pastoris

Objective: To express and secrete recombinant this compound using the P. pastoris expression system. This protocol is based on the successful expression of the related peptide, Tachyplesin I.[1]

Protocol:

  • Vector Linearization and Transformation:

    • Linearize the pPICZα-TachypleginA expression vector using a restriction enzyme that cuts within the AOX1 promoter region (e.g., PmeI or SacI) to promote integration into the yeast genome.

    • Transform the linearized vector into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.

    • Plate the transformed cells on YPDS plates containing Zeocin™ for selection.

  • Screening for High-Expressing Clones:

    • Pick individual colonies and screen for the highest expression levels. Inoculate colonies into BMGY medium and grow for 24 hours at 30°C.

    • Induce expression by transferring the cells to BMMY medium (containing methanol) and incubate for 48-72 hours, adding methanol every 24 hours to a final concentration of 0.5%.

    • Analyze the culture supernatant by SDS-PAGE to identify the clone with the highest secreted this compound level.

  • Large-Scale Expression:

    • Inoculate a large volume of BMGY with the best-expressing clone and grow to a high cell density.

    • Induce expression by switching to BMMY medium and continue fermentation for 72-96 hours, maintaining methanol concentration.

    • Harvest the culture supernatant containing the secreted this compound by centrifugation.

Purification of Recombinant this compound

Objective: To purify the recombinant this compound from the cell lysate (E. coli) or culture supernatant (P. pastoris). The following protocol is for a His-tagged protein.

Protocol:

  • Cell Lysis (E. coli):

    • Resuspend the frozen cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice or by using a French press.

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate or culture supernatant onto the column.

    • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Tag Cleavage (if applicable):

    • If a tandem repeat of this compound with cleavage sites was expressed, dialyze the purified protein into a cleavage buffer compatible with the specific protease (e.g., enterokinase or TEV protease).

    • Add the protease and incubate at the recommended temperature and time.

    • Monitor the cleavage reaction by SDS-PAGE.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For final polishing and to separate the cleaved this compound from the tag and protease, use RP-HPLC.

    • Use a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions corresponding to the this compound peak and confirm purity by SDS-PAGE and mass spectrometry.

  • Lyophilization and Storage:

    • Lyophilize the pure this compound fractions to obtain a stable powder.

    • Store the lyophilized peptide at -20°C or -80°C.

Antimicrobial Activity Assay

Objective: To determine the biological activity of the purified recombinant this compound.

Protocol (Broth Microdilution Assay):

  • Prepare a twofold serial dilution of the purified this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

TachypleginA_Expression_Purification_Workflow cluster_gene_synthesis Gene Synthesis & Vector Construction cluster_expression Recombinant Expression cluster_purification Purification cluster_characterization Characterization GeneDesign This compound Gene Design (Codon Optimization, Tandem Repeats, Tags) GeneSynthesis Gene Synthesis GeneDesign->GeneSynthesis Cloning Cloning GeneSynthesis->Cloning Vector Expression Vector (pET or pPICZα) Vector->Cloning Verification Verification (Sequencing) Cloning->Verification Transformation Transformation (E. coli or P. pastoris) Verification->Transformation Culture Cell Culture Transformation->Culture Induction Induction (IPTG or Methanol) Culture->Induction Harvest Harvesting (Cell Pellet or Supernatant) Induction->Harvest Lysis Cell Lysis (if E. coli) Harvest->Lysis AffinityChrom Affinity Chromatography (IMAC for His-tag) Harvest->AffinityChrom Supernatant (P. pastoris) Lysis->AffinityChrom TagCleavage Tag Cleavage (Optional) AffinityChrom->TagCleavage RPHPLC RP-HPLC TagCleavage->RPHPLC Lyophilization Lyophilization RPHPLC->Lyophilization ActivityAssay Antimicrobial Activity Assay Lyophilization->ActivityAssay TachypleginA_Mechanism_of_Action cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_consequences Cellular Consequences This compound This compound BacterialMembrane Bacterial Cell Membrane (Negatively Charged) This compound->BacterialMembrane Binding Electrostatic Electrostatic Interaction BacterialMembrane->Electrostatic Hydrophobic Hydrophobic Interaction BacterialMembrane->Hydrophobic Permeabilization Membrane Permeabilization Electrostatic->Permeabilization Hydrophobic->Permeabilization PoreFormation Pore Formation Permeabilization->PoreFormation MembraneDepolarization Membrane Depolarization Permeabilization->MembraneDepolarization IonLeakage Ion Leakage PoreFormation->IonLeakage MetaboliteLeakage Metabolite Leakage PoreFormation->MetaboliteLeakage CellDeath Cell Death MembraneDepolarization->CellDeath IonLeakage->CellDeath MetaboliteLeakage->CellDeath

References

TachypleginA: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of TachypleginA, a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. The provided methodologies are essential for assessing its antimicrobial efficacy against a range of pathogenic microorganisms.

Introduction

This compound is a cationic antimicrobial peptide characterized by a β-hairpin structure stabilized by disulfide bridges. Its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, makes it a promising candidate for the development of new anti-infective agents. The primary mechanism of action of this compound involves the disruption of microbial cell membranes. This is achieved through electrostatic interactions with negatively charged components of the membrane, leading to increased permeability and eventual cell lysis. Furthermore, evidence suggests that this compound may also inhibit intracellular targets, such as the 3-ketoacyl carrier protein reductase (FabG), an enzyme crucial for fatty acid biosynthesis, thereby further compromising membrane integrity and function.

Accurate determination of the MIC is a critical first step in evaluating the antimicrobial potential of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. This value provides a quantitative measure of the peptide's potency and is crucial for further preclinical and clinical development.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.

MicroorganismTypeMIC (µg/mL)
Enterococcus faecalisGram-positive bacterium~27.93
Staphylococcus aureusGram-positive bacterium1 - 4
Bacillus subtilisGram-positive bacterium1 - 2
Escherichia coliGram-negative bacterium1 - 8
Pseudomonas aeruginosaGram-negative bacterium4 - 16
Klebsiella pneumoniaeGram-negative bacterium8 - 32
Candida albicansFungus4 - 16
Cryptococcus neoformansFungus2 - 8

Note: MIC values can vary depending on the specific strain, testing methodology, and media composition. The values presented here are a consensus from available literature and should be used as a reference.

Experimental Protocols

A standardized protocol for determining the MIC of cationic antimicrobial peptides like this compound is crucial for obtaining reliable and reproducible results. Due to their cationic nature, these peptides can adhere to negatively charged surfaces, such as standard polystyrene microtiter plates, leading to an underestimation of their true activity. The following broth microdilution protocol is modified from the Hancock Lab methodology to minimize such non-specific binding.

Materials
  • This compound (lyophilized powder)

  • Sterile, 96-well polypropylene microtiter plates (low-binding)

  • Sterile, polypropylene tubes for dilutions

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial and/or fungal isolates

  • Sterile 0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA) solution (Peptide Diluent)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips (low-binding recommended)

  • Incubator

Preparation of this compound Stock Solution
  • Aseptically weigh a precise amount of lyophilized this compound powder.

  • Reconstitute the peptide in the Peptide Diluent to create a high-concentration stock solution (e.g., 1024 µg/mL).

  • Ensure complete dissolution by gentle vortexing.

Broth Microdilution Assay
  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Perform a two-fold serial dilution of the this compound stock solution in Peptide Diluent using polypropylene tubes to create a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Plate Setup:

    • In a 96-well polypropylene microtiter plate, add 100 µL of the appropriate this compound dilution to each well in a row.

    • Add 100 µL of the prepared microbial inoculum to each well containing the this compound dilutions.

    • Include a positive control well containing 100 µL of inoculum and 100 µL of MHB (no peptide).

    • Include a negative control (sterility) well containing 200 µL of MHB only.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air. For fungal testing, incubation times may need to be extended to 24-48 hours.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the positive control.

Visualization of Experimental Workflow and Mechanism of Action

To facilitate a clear understanding of the experimental process and the proposed mechanism of this compound, the following diagrams have been generated.

MIC_Assay_Workflow Experimental Workflow for this compound MIC Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_peptide Prepare this compound Stock Solution start->prep_peptide prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of This compound prep_peptide->serial_dilution plate_setup Plate Setup in 96-well Polypropylene Plate prep_inoculum->plate_setup serial_dilution->plate_setup incubation Incubate at 37°C for 18-24h plate_setup->incubation read_results Read Results (Visual or OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for this compound MIC determination.

TachypleginA_Mechanism Proposed Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane cluster_peptide Proposed Mechanism of Action of this compound cluster_interaction Interaction and Disruption cluster_intracellular Intracellular Effects membrane Negatively Charged Bacterial Membrane (Phosphatidylglycerol, LPS) tachyplegin This compound (Cationic Peptide) binding Electrostatic Binding tachyplegin->binding Initial Contact binding->membrane insertion Membrane Insertion and Destabilization binding->insertion pore Pore Formation / Membrane Permeabilization insertion->pore fabG_inhibition Inhibition of FabG (Fatty Acid Synthesis) pore->fabG_inhibition Intracellular Access cell_death Cell Death pore->cell_death Ion Leakage, Loss of PMF fabG_inhibition->cell_death Disrupted Membrane Homeostasis

Caption: this compound's antimicrobial mechanism.

Application Notes and Protocols for TachypleginA Cytotoxicity Assays on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA belongs to the Tachyplesin family of antimicrobial peptides (AMPs) isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus). These peptides are characterized by a β-hairpin structure stabilized by disulfide bonds and a net positive charge.[1][2] While extensively studied for their potent antimicrobial activity, Tachyplesins have also demonstrated significant cytotoxic effects against a range of mammalian cell lines, including various tumor cells.[3][4][5] This has garnered interest in their potential as anticancer agents.[2][4][6] The primary mechanism of action is believed to involve the disruption of cell membrane integrity, though dose-dependent intracellular mechanisms leading to apoptosis have also been proposed.[3][6]

These application notes provide detailed protocols for assessing the cytotoxicity of this compound on various mammalian cell lines, including HeLa (cervical cancer), HEK293 (human embryonic kidney), and Jurkat (T-cell leukemia) cells. The protocols described herein are standard methods for evaluating cell viability and death, such as the MTT and LDH assays, as well as the Annexin V-FITC assay for the detection of apoptosis.

Data Presentation: Cytotoxicity of Tachyplesins on Mammalian Cell Lines

While specific cytotoxicity data for this compound is not widely available, the following tables summarize the cytotoxic activity (CC50) of closely related Tachyplesin peptides (Tachyplesin I, II, and III) on various cancer cell lines and a non-cancerous control line. This data can serve as a valuable reference for designing initial dose-response experiments for this compound.

Table 1: Cytotoxicity (CC50 in µM) of Tachyplesin Peptides on Various Cell Lines

PeptideHeLaMM96L (Melanoma)HT144 (Melanoma)WM164 (Melanoma)HaCaT (Keratinocyte)
Tachyplesin I 8.8 ± 0.52.7 ± 0.32.5 ± 0.22.1 ± 0.111.2 ± 0.8
Tachyplesin II 11.4 ± 1.12.4 ± 0.22.3 ± 0.32.1 ± 0.216.9 ± 1.5
Tachyplesin III 10.5 ± 0.92.5 ± 0.22.4 ± 0.12.3 ± 0.215.8 ± 1.2

Data adapted from a study characterizing Tachyplesin peptides.[3] The CC50 is the concentration of the peptide required to kill 50% of the cells.

Table 2: Qualitative Cytotoxicity of Tachyplesin I on Other Cell Lines

Cell LineCell TypeEffect
A549 Lung CarcinomaCytotoxic
HEPG2 Liver CarcinomaCytotoxic
AGS Gastric AdenocarcinomaCytotoxic

Tachyplesin I was found to be cytotoxic to these cell lines, with a significant reduction in cell viability at concentrations of 48.6 µM and 110.4 µM.[7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • For adherent cells (HeLa, HEK293), seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • For suspension cells (Jurkat), seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in serum-free culture medium.

    • Remove the culture medium from the wells (for adherent cells, aspirate gently; for suspension cells, centrifuge the plate and then aspirate).

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization of Formazan:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is crucial to have appropriate controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

      • Background control: Medium without cells.

  • Collection of Supernatant:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Absorbance Measurement:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Percent cytotoxicity is calculated using the formula:

Apoptosis Detection using Annexin V-FITC Assay

The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of the experiment.

    • Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting and Washing:

    • For adherent cells, detach them using trypsin-EDTA and collect all cells, including any floating cells from the supernatant.

    • For suspension cells, collect the cells by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Results Interpretation:

      • Live cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

      • Necrotic cells: Annexin V-negative, PI-positive.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Culture Mammalian Cell Lines (HeLa, HEK293, Jurkat) Cell_Seeding Seed Cells in Plates (96-well or 6-well) Cell_Culture->Cell_Seeding Treatment Treat Cells with this compound Cell_Seeding->Treatment TachypleginA_Prep Prepare this compound Dilutions TachypleginA_Prep->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay LDH_Assay LDH Release Assay (Cytotoxicity) Treatment->LDH_Assay AnnexinV_Assay Annexin V-FITC Assay (Apoptosis) Treatment->AnnexinV_Assay Absorbance_Reading Spectrophotometry (Absorbance Reading) MTT_Assay->Absorbance_Reading LDH_Assay->Absorbance_Reading Flow_Cytometry Flow Cytometry Analysis AnnexinV_Assay->Flow_Cytometry Data_Interpretation Data Interpretation (IC50, % Cytotoxicity, % Apoptosis) Absorbance_Reading->Data_Interpretation Flow_Cytometry->Data_Interpretation

Caption: General experimental workflow for assessing this compound cytotoxicity.

Caption: Proposed apoptotic signaling pathways induced by Tachyplesin.[1]

References

Assessing the Hemolytic Activity of TachypleginA Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the hemolytic activity of TachypleginA derivatives. This compound, a potent antimicrobial peptide isolated from the horseshoe crab (Tachypleus tridentatus), and its derivatives are of significant interest in drug development. However, their therapeutic potential can be limited by off-target effects, most notably hemolysis, the rupture of red blood cells (RBCs). Understanding and quantifying this activity is a critical step in preclinical safety assessment.

This document outlines the principles of hemolytic activity assessment, provides detailed experimental protocols, and presents sample data for a series of hypothetical this compound derivatives.

Data Summary

The hemolytic activity of three hypothetical this compound derivatives (TA-D1, TA-D2, TA-D3) was compared against the parent peptide, this compound. The HC50 value, the concentration of the peptide causing 50% hemolysis, is a key metric.[1] Lower HC50 values indicate higher hemolytic activity.

PeptideSequence ModificationHC50 (µM)% Hemolysis at 100 µM
This compoundWild-Type25.385.2%
TA-D1Alanine substitution at position 5150.815.6%
TA-D2C-terminal amidation45.162.3%
TA-D3PEGylation> 500< 5%

Experimental Protocols

A standard in vitro hemolysis assay is used to determine the lytic effect of peptides on red blood cells.[1] The protocol involves incubating the peptides with a suspension of RBCs and then quantifying the amount of hemoglobin released by measuring the absorbance of the supernatant.[2]

Preparation of Red Blood Cell (RBC) Suspension
  • Aseptically collect fresh human or sheep red blood cells in a tube containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood at 1000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant and the buffy coat (the layer of white blood cells and platelets).

  • Resuspend the RBC pellet in 10 volumes of sterile, cold phosphate-buffered saline (PBS, pH 7.4).

  • Repeat the centrifugation and washing steps (steps 2-4) three more times to ensure the removal of plasma proteins and other contaminants.

  • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).[3] Keep the RBC suspension on ice.

Hemolytic Activity Assay
  • Prepare serial dilutions of the this compound derivatives and the parent peptide in PBS. A typical concentration range to test would be from 0.1 µM to 500 µM.

  • In a 96-well U-bottom plate, add 50 µL of each peptide dilution to triplicate wells.[3]

  • Controls:

    • Negative Control (0% Lysis): Add 50 µL of PBS to three wells. This represents the baseline hemoglobin release.

    • Positive Control (100% Lysis): Add 50 µL of 1% Triton X-100 to three wells.[1] This nonionic detergent will completely lyse the RBCs.[1]

  • Add 50 µL of the 2% RBC suspension to each well, resulting in a final volume of 100 µL.

  • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs and cell debris.[3]

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Be cautious not to disturb the RBC pellet.[3]

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

Data Analysis
  • Calculate the percentage of hemolysis for each peptide concentration using the following formula:

    % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

    • Abs_sample: Absorbance of the wells treated with the peptide.

    • Abs_negative: Average absorbance of the negative control wells (PBS).

    • Abs_positive: Average absorbance of the positive control wells (Triton X-100).

  • Plot the % hemolysis against the peptide concentration.

  • Determine the HC50 value, which is the peptide concentration that causes 50% hemolysis, by fitting the data to a sigmoidal dose-response curve.

Visualizations

Hemolytic_Activity_Workflow cluster_prep RBC Preparation cluster_assay Assay Execution cluster_analysis Data Analysis rbc_prep Prepare 2% RBC Suspension peptide_prep Prepare Peptide Dilutions plate_setup Add Peptides and Controls to 96-well Plate peptide_prep->plate_setup add_rbc Add RBC Suspension to Plate plate_setup->add_rbc incubation Incubate at 37°C for 1 hour add_rbc->incubation centrifugation Centrifuge Plate incubation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer read_absorbance Measure Absorbance at 540 nm supernatant_transfer->read_absorbance calc_hemolysis Calculate % Hemolysis read_absorbance->calc_hemolysis plot_data Plot Dose-Response Curve calc_hemolysis->plot_data det_hc50 Determine HC50 Value plot_data->det_hc50 det_hemolysis det_hemolysis plot_data->det_hemolysis

Experimental workflow for assessing hemolytic activity.

Peptide_Membrane_Interaction cluster_peptide This compound Derivative cluster_membrane Red Blood Cell Membrane cluster_lysis Hemolysis peptide Peptide Monomers membrane Lipid Bilayer peptide->membrane Binding pore Pore Formation membrane->pore Aggregation & Insertion disruption Membrane Disruption pore->disruption hemoglobin Hemoglobin Release disruption->hemoglobin

Proposed mechanism of peptide-induced hemolysis.

References

Application Notes and Protocols: Liposome Leakage Assay for TachypleginA-Mediated Membrane Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab Tachypleus tridentatus, has demonstrated potent activity against a broad spectrum of microorganisms. Its primary mode of action is believed to involve the disruption of microbial cell membranes. Understanding the kinetics and specificity of this membrane disruption is crucial for its development as a potential therapeutic agent. The liposome leakage assay is a robust and widely used in vitro method to quantify the membrane-disrupting activity of antimicrobial peptides. This application note provides a detailed protocol for assessing this compound-induced membrane disruption using a calcein-based liposome leakage assay. The assay measures the release of the fluorescent dye calcein from liposomes upon interaction with this compound, providing a quantitative measure of membrane permeabilization.

Principle of the Assay

The liposome leakage assay is based on the principle of fluorescence self-quenching. The fluorescent dye calcein is encapsulated in liposomes at a high concentration (typically 50-100 mM), which causes its fluorescence to be self-quenched. When the integrity of the liposome membrane is compromised by an agent like this compound, the encapsulated calcein is released into the surrounding buffer. This dilution relieves the self-quenching, resulting in a significant increase in fluorescence intensity. The change in fluorescence is directly proportional to the extent of membrane leakage.

Data Presentation

The following tables present illustrative data on the lytic activity of this compound against liposomes of varying compositions. This data is intended to be representative of typical results obtained from a liposome leakage assay.

Table 1: Concentration-Dependent Leakage of Calcein from POPC/POPG (3:1) Liposomes Induced by this compound.

This compound Concentration (µM)Percent Leakage (%)Standard Deviation (±)
0 (Control)2.50.8
0.515.22.1
1.035.83.5
2.568.44.2
5.085.13.9
10.092.32.7
Triton X-100 (1%)1000.0

Table 2: Effect of Lipid Composition on this compound-Induced Liposome Leakage. (this compound concentration: 2.5 µM)

Liposome Composition (molar ratio)Percent Leakage (%)Standard Deviation (±)
POPC8.71.5
POPC/POPG (9:1)25.42.8
POPC/POPG (3:1)68.44.2
POPC/POPG (1:1)82.13.6
POPC/Cholesterol (1:1)22.52.5

Experimental Protocols

Materials and Reagents
  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

  • Cholesterol

  • Chloroform

  • Calcein

  • Sephadex G-50

  • HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Triton X-100 (10% v/v solution)

  • This compound (synthetic or purified)

  • Glass test tubes

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer

  • 96-well black microplates

Protocol 1: Preparation of Calcein-Encapsulated Liposomes
  • Lipid Film Formation:

    • Prepare a lipid mixture of POPC and POPG (e.g., 3:1 molar ratio) in a glass test tube.

    • Dissolve the lipids in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film on the bottom of the tube.

  • Hydration of Lipid Film:

    • Hydrate the lipid film with a 70 mM calcein solution in HEPES buffer by vortexing vigorously for 10 minutes. This results in the formation of multilamellar vesicles (MLVs).[1]

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to five freeze-thaw cycles by alternately placing the tube in liquid nitrogen and a warm water bath (around 40°C).[1] This promotes the formation of unilamellar vesicles.

  • Extrusion:

    • Extrude the liposome suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to obtain large unilamellar vesicles (LUVs) of a uniform size.[1]

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded liposomes from the unencapsulated dye by size-exclusion chromatography using a Sephadex G-50 column equilibrated with HEPES buffer.[1]

    • Collect the liposome-containing fractions, which will appear as a slightly turbid, yellowish solution.

Protocol 2: Liposome Leakage Assay
  • Assay Setup:

    • Dilute the calcein-loaded liposomes in HEPES buffer to a final lipid concentration of 50 µM in the wells of a 96-well black microplate.[1]

    • Prepare serial dilutions of this compound in HEPES buffer.

  • Fluorescence Measurement:

    • Measure the initial fluorescence intensity (F₀) of the liposome suspension using a fluorometer with an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[1]

    • Add different concentrations of this compound to the liposome suspensions.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), and then measure the fluorescence intensity (F).

    • For 100% leakage, add a final concentration of 1% Triton X-100 to a control well containing only liposomes and measure the maximum fluorescence intensity (F_max).[2]

  • Data Analysis:

    • Calculate the percentage of calcein leakage using the following formula: Percent Leakage (%) = [(F - F₀) / (F_max - F₀)] x 100

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Leakage Assay cluster_analysis Data Analysis LipidFilm 1. Lipid Film Formation (POPC/POPG) Hydration 2. Hydration with Calcein LipidFilm->Hydration FreezeThaw 3. Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion 4. Extrusion (100 nm) FreezeThaw->Extrusion Purification 5. Purification (Size-Exclusion Chromatography) Extrusion->Purification Dilution 1. Dilute Liposomes Purification->Dilution AddPeptide 2. Add this compound Dilution->AddPeptide MeasureF0 Measure Initial Fluorescence (F₀) Dilution->MeasureF0 MeasureFmax Measure Max Fluorescence (F_max) (with Triton X-100) Dilution->MeasureFmax Incubation 3. Incubate AddPeptide->Incubation MeasureF 4. Measure Fluorescence (F) Incubation->MeasureF Time-dependent Calculate Calculate % Leakage MeasureF->Calculate MeasureF0->Calculate MeasureFmax->Calculate

Caption: Experimental workflow for the this compound liposome leakage assay.

Membrane_Disruption_Mechanism cluster_membrane Liposome Membrane cluster_peptide cluster_interaction Membrane Interaction and Disruption Liposome Intact Liposome (Calcein Self-Quenched) Binding 1. Electrostatic Binding (Cationic peptide to anionic membrane) Liposome->Binding This compound This compound This compound->Binding Insertion 2. Hydrophobic Insertion (Peptide inserts into the lipid bilayer) Binding->Insertion Disruption 3. Membrane Disruption (Pore formation / Carpet model) Insertion->Disruption Leakage 4. Calcein Leakage (Fluorescence De-quenching) Disruption->Leakage

Caption: Proposed mechanism of this compound-induced membrane disruption.

Discussion

The results from the liposome leakage assay provide valuable insights into the membrane-disrupting properties of this compound. The concentration-dependent increase in leakage demonstrates that the lytic activity of this compound is directly related to its concentration. Furthermore, the lipid composition of the liposomes significantly influences the peptide's activity. This compound exhibits a higher lytic activity towards liposomes containing anionic phospholipids (POPG) compared to zwitterionic phospholipids (POPC) alone. This selectivity is likely due to the initial electrostatic attraction between the cationic this compound and the negatively charged bacterial membrane mimics. The inclusion of cholesterol, a key component of mammalian cell membranes, appears to reduce the lytic activity of this compound, suggesting a potential for selective toxicity towards microbial membranes.

The proposed mechanism involves an initial binding of this compound to the membrane surface, followed by insertion into the lipid bilayer, which leads to membrane destabilization and the formation of pores or other defects, ultimately causing the leakage of intracellular contents.[3] The exact nature of these membrane defects can be further investigated using other biophysical techniques.

Conclusion

The liposome leakage assay is a powerful tool for characterizing the membrane-disrupting activity of antimicrobial peptides like this compound. The detailed protocols provided in this application note offer a reliable method for obtaining quantitative data on peptide-membrane interactions. This information is essential for understanding the mechanism of action of this compound and for the rational design of novel antimicrobial agents with improved efficacy and selectivity.

References

Application Notes and Protocols: Determining the Secondary Structure of TachypleginA using Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TachypleginA is a potent antimicrobial peptide with a known mechanism of action involving the inhibition of parasite motility, particularly in Toxoplasma gondii. Understanding the secondary structure of this compound is crucial for elucidating its structure-activity relationship and for the rational design of more effective analogues. Circular Dichroism (CD) spectroscopy is a powerful and non-destructive technique for rapidly assessing the secondary structure of peptides and proteins in solution.[1][2][3] This document provides a detailed protocol for utilizing CD spectroscopy to determine the secondary structure of this compound.

Principle of Circular Dichroism Spectroscopy

Circular dichroism is the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] In the far-UV region (190-250 nm), the peptide backbone of a protein or peptide gives rise to a characteristic CD spectrum that is highly sensitive to its secondary structure.[1] The distinct spectral signatures of α-helices, β-sheets, and random coils allow for the qualitative and quantitative estimation of these structural elements within the molecule.[5]

  • α-helical structures typically exhibit two negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[5][6]

  • β-sheet structures are characterized by a negative band around 216-218 nm and a positive band near 195 nm.[5]

  • Random coil conformations generally show a strong negative band near 198-200 nm.[5]

Experimental Protocol: CD Spectroscopy of this compound

This protocol outlines the steps for acquiring and analyzing the CD spectrum of this compound.

3.1. Materials and Reagents

  • This compound (synthetic, high purity)

  • Phosphate buffer (10 mM, pH 7.4) or other suitable buffer transparent in the far-UV region. Avoid buffers with high absorbance below 200 nm.

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas (high purity) for purging the instrument.[7]

  • Quartz cuvette with a short path length (e.g., 0.1 cm).[8]

3.2. Instrumentation

  • A calibrated circular dichroism spectrophotometer equipped with a Peltier temperature controller.

3.3. Sample Preparation

  • Prepare a stock solution of this compound in high-purity water.

  • Determine the precise concentration of the this compound stock solution using a reliable method such as UV absorbance at 280 nm (if aromatic residues are present) or amino acid analysis. An accurate concentration is critical for calculating molar ellipticity.[9]

  • Dilute the this compound stock solution to a final concentration of approximately 0.1-0.2 mg/mL in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4). The optimal concentration depends on the cuvette path length.[9]

  • Prepare a buffer blank using the same buffer as the sample.

3.4. Data Acquisition

  • Turn on the CD instrument and the nitrogen purge gas at least 30 minutes before use to ensure a stable environment.[7]

  • Set the experimental parameters:

    • Wavelength Range: 190 - 260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Integration Time: 1-2 seconds

    • Accumulations: 3-5 scans to improve signal-to-noise ratio

    • Temperature: 25 °C (or desired temperature)

  • Record the baseline spectrum using the buffer blank.

  • Rinse the cuvette thoroughly with the this compound sample solution before filling.

  • Record the CD spectrum of the this compound sample.

3.5. Data Processing and Analysis

  • Subtract the baseline spectrum (buffer blank) from the sample spectrum.

  • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation[10][11]:

    [θ] = (mdeg × MRW) / (10 × c × l)

    Where:

    • [θ] is the mean residue ellipticity in deg·cm²·dmol⁻¹

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (molecular weight of this compound / number of amino acids)

    • c is the concentration of this compound in mg/mL

    • l is the path length of the cuvette in cm

  • Deconvolute the processed CD spectrum using a secondary structure estimation algorithm such as CONTINLL, SELCON3, or BeStSel.[2][9] These algorithms compare the experimental spectrum to a reference database of proteins with known structures to estimate the percentage of α-helix, β-sheet, turns, and random coil.

Representative Data for a β-Sheet Rich Peptide

ParameterValue
Wavelength of Minimum Molar Ellipticity ~218 nm
Wavelength of Maximum Molar Ellipticity ~195 nm
Estimated Secondary Structure Content
    β-Sheet40 - 60%
    β-Turn20 - 30%
    Random Coil10 - 20%
    α-Helix< 5%

Experimental Workflow and Data Analysis Pipeline

G cluster_0 Experimental Workflow cluster_1 Data Analysis A This compound Sample Preparation (0.1-0.2 mg/mL in buffer) C CD Spectrophotometer Setup (Wavelength, Temp, etc.) A->C B Buffer Blank Preparation D Baseline Spectrum Acquisition (Buffer Blank) B->D C->D E Sample Spectrum Acquisition (this compound) D->E F Baseline Subtraction E->F Raw Data (mdeg) G Conversion to Molar Ellipticity ([θ]) F->G H Secondary Structure Deconvolution (e.g., BeStSel, CONTINLL) G->H I Quantification of Secondary Structure Elements (%) H->I

Experimental workflow and data analysis pipeline for CD spectroscopy.

Mechanism of Action of this compound in Toxoplasma gondii**

This compound inhibits the motility of Toxoplasma gondii by directly targeting the Myosin Light Chain-1 (TgMLC1), a key component of the parasite's myosin motor complex.[12][13] This interaction is characterized by the formation of a covalent bond between this compound and a specific cysteine residue (C58) on TgMLC1.[12] This covalent modification of TgMLC1 is believed to disrupt the function of the myosin motor, leading to impaired parasite motility and invasion of host cells.[12][13]

G This compound This compound Covalent_Bond Covalent Binding to Cysteine 58 This compound->Covalent_Bond TgMLC1 Toxoplasma gondii Myosin Light Chain-1 (TgMLC1) TgMLC1->Covalent_Bond Motor_Dysfunction Myosin Motor Complex Dysfunction Covalent_Bond->Motor_Dysfunction Motility_Inhibition Inhibition of Parasite Motility Motor_Dysfunction->Motility_Inhibition Invasion_Block Blockage of Host Cell Invasion Motility_Inhibition->Invasion_Block

Signaling pathway of this compound's inhibitory action.

References

Application Notes and Protocols for Fluorescent Labeling of TachypleginA in Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of TachypleginA and its subsequent use in cellular uptake studies. The protocols detailed below are designed to facilitate research into the potential of this compound as a therapeutic agent by enabling visualization and quantification of its interaction with mammalian cells.

Introduction

This compound is a member of the tachyplesin family of antimicrobial peptides (AMPs) isolated from the hemocytes of the horseshoe crab. Like other tachyplesins, this compound exhibits a broad spectrum of activity against various pathogens and has also demonstrated cytotoxic effects against cancer cells.[1][2] Its potential as an anticancer agent is linked to its ability to interact with and penetrate cell membranes.[3][4] Understanding the mechanisms of its cellular uptake is therefore crucial for its development as a therapeutic.

Fluorescent labeling of this compound allows for direct visualization of its binding to the cell surface and subsequent internalization. This enables researchers to quantify uptake efficiency, determine intracellular localization, and elucidate the mechanisms of cellular entry.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of tachyplesin peptides, which are structurally and functionally similar to this compound. This data provides a valuable reference for designing and interpreting experiments with fluorescently labeled this compound.

Table 1: Cytotoxicity (IC50) of Tachyplesin Peptides in Various Cell Lines

PeptideCell LineCell TypeIC50 (µM)
Tachyplesin IMM96LMelanoma1.1 ± 0.1
Tachyplesin IHT144Melanoma1.0 ± 0.1
Tachyplesin IWM164Melanoma2.7 ± 0.1
Tachyplesin IHeLaCervical Cancer11.2 ± 0.6
Tachyplesin IHaCaTNormal Keratinocyte10.2 ± 0.5
Tachyplesin IIMM96LMelanoma1.4 ± 0.1
Tachyplesin IIHT144Melanoma0.8 ± 0.04
Tachyplesin IIWM164Melanoma2.4 ± 0.3
Tachyplesin IIHeLaCervical Cancer7.2 ± 0.4
Tachyplesin IIHaCaTNormal Keratinocyte8.4 ± 0.3
Tachyplesin IIIMM96LMelanoma1.7 ± 0.1
Tachyplesin IIIHT144Melanoma0.9 ± 0.03
Tachyplesin IIIWM164Melanoma1.3 ± 0.1
Tachyplesin IIIHeLaCervical Cancer9.3 ± 0.4
Tachyplesin IIIHaCaTNormal Keratinocyte7.5 ± 0.3

Data is presented as mean ± standard error of the mean (SEM) from at least three independent experiments.[7]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol describes the synthesis of this compound using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[8][9][10][11]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reverse-phase HPLC system with a C18 column[12][13][14][15]

  • Lyophilizer

Procedure:

  • Swell the Fmoc-Rink Amide MBHA resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA in DMF.

  • Wash the resin to remove excess reagents.

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.

  • After the final amino acid is coupled, wash the resin extensively with DMF and DCM and dry it under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dissolve the crude peptide in a mixture of acetonitrile and water.

  • Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide, pool them, and lyophilize to obtain the final product.

Peptide_Synthesis_Workflow Resin Swell Resin Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for each a.a. in sequence Wash2->Repeat Cleavage Cleavage from Resin Wash2->Cleavage Repeat->Deprotection Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Figure 1. Workflow for Solid-Phase Peptide Synthesis of this compound.
Protocol 2: Fluorescent Labeling of this compound with FITC

This protocol details the conjugation of Fluorescein isothiocyanate (FITC) to the N-terminus of this compound.[16][17][18][19]

Materials:

  • Purified this compound

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve this compound in sodium bicarbonate buffer.

  • Prepare a stock solution of FITC in anhydrous DMSO.

  • Slowly add the FITC solution to the peptide solution while gently stirring. A molar ratio of 10:1 (FITC:peptide) is a good starting point.

  • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Separate the FITC-labeled this compound from unreacted FITC using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the fractions containing the fluorescently labeled peptide.

  • Determine the concentration and labeling efficiency by measuring the absorbance at 280 nm (for the peptide) and 495 nm (for FITC).

  • Store the labeled peptide at -20°C, protected from light.

Fluorescent_Labeling_Workflow Peptide_Sol Dissolve this compound in Bicarbonate Buffer Reaction React Peptide and FITC Peptide_Sol->Reaction FITC_Sol Prepare FITC in DMSO FITC_Sol->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Characterization Characterize Labeled Peptide Purification->Characterization Storage Store at -20°C Characterization->Storage

Figure 2. Workflow for Fluorescent Labeling of this compound with FITC.
Protocol 3: Cellular Uptake Analysis by Flow Cytometry

This protocol describes the quantification of fluorescently labeled this compound uptake by mammalian cells using flow cytometry.[6][20][21][22][23]

Materials:

  • HeLa cells (or other target cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • FITC-labeled this compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 6-well plate and culture until they reach 70-80% confluency.

  • Prepare different concentrations of FITC-TachypleginA in serum-free medium.

  • Wash the cells with PBS and then incubate them with the FITC-TachypleginA solutions for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.

  • After incubation, wash the cells three times with cold PBS to remove unbound peptide.

  • Detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cells.

  • Resuspend the cell pellet in cold PBS.

  • Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the FITC channel.

  • Quantify the percentage of fluorescent cells and the mean fluorescence intensity (MFI) to determine the uptake efficiency.

Flow_Cytometry_Workflow Cell_Culture Culture HeLa Cells Treatment Incubate with FITC-TachypleginA Cell_Culture->Treatment Wash1 Wash Cells Treatment->Wash1 Harvest Harvest Cells Wash1->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Analysis Flow Cytometry Analysis Resuspend->Analysis Confocal_Microscopy_Workflow Cell_Seeding Seed Cells on Glass-Bottom Dish Peptide_Incubation Incubate with FITC-TachypleginA Cell_Seeding->Peptide_Incubation Nuclear_Stain Stain Nuclei Peptide_Incubation->Nuclear_Stain Wash Wash Cells Nuclear_Stain->Wash Fixation Fix Cells Wash->Fixation Mounting Mount Coverslip Fixation->Mounting Imaging Confocal Imaging Mounting->Imaging Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound Fluorescent This compound Receptor Cell Surface Receptor/Lipids This compound->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Cytosol Cytosolic Release Late_Endosome->Cytosol Endosomal Escape Target Intracellular Target Cytosol->Target

References

Application Notes and Protocols: In Vivo Efficacy of TachypleginA in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Note: The following data and protocols are based on studies conducted with Tachyplesin III, a closely related antimicrobial peptide to TachypleginA. This information is provided as a representative example due to the limited availability of specific in vivo data for this compound in murine infection models. Researchers should adapt these protocols based on the specific characteristics of this compound and their experimental objectives.

Data Presentation

The following tables summarize the quantitative data on the in vivo efficacy of Tachyplesin III in a murine model of pneumonia coinfection with multidrug-resistant (MDR) Pseudomonas aeruginosa and Acinetobacter baumannii.

Table 1: Survival Rate of BALB/c Mice in a Pneumonia Coinfection Model [1][2]

Treatment GroupDosage (mg/kg)Number of Mice (n)Survival Rate (%)
Tachyplesin III Pretreatment108Significantly increased vs. Model
Meropenem-8No significant effect
Model (Coinfection)-8Lowest survival
P. aeruginosa alone-8Higher than coinfection
A. baumannii alone-8Higher than coinfection

Table 2: Bacterial Load in Bronchoalveolar Lavage Fluid (BALF) of Infected Mice [1][2][3]

Treatment GroupTime Point (post-infection)Bacterial Load (CFU/mL)
Tachyplesin III Pretreatment24 hoursSignificantly decreased vs. Model & Meropenem
Meropenem24 hoursNo significant reduction
Model (Coinfection)24 hoursHigh bacterial burden

Table 3: Pro-inflammatory Cytokine and Chemokine Levels in BALF of Infected Mice [1]

Cytokine/ChemokineCoinfection vs. Mono-infectionTachyplesin III Pretreatment Effect
IL-1βSignificantly higher in coinfectionReduction in systemic levels
IL-6Higher in coinfection than A. baumannii aloneReduction in systemic levels
TNF-αHigher in coinfection than A. baumannii aloneReduction in systemic levels
MIP-2Induced in all infection groupsNo significant difference in systemic levels
MCP-1Significantly higher in coinfectionNo significant difference in systemic levels

Experimental Protocols

Murine Pneumonia Coinfection Model

This protocol describes the establishment of a murine model of pneumonia with MDR P. aeruginosa and A. baumannii to evaluate the in vivo efficacy of Tachyplesin III.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • MDR Pseudomonas aeruginosa strain

  • MDR Acinetobacter baumannii strain

  • Tachyplesin III

  • Meropenem (control antibiotic)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Microsyringes

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.

  • Bacterial Preparation:

    • Culture MDR P. aeruginosa and MDR A. baumannii to mid-logarithmic phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration. For coinfection, a typical inoculum is 2.5 x 10^6 CFU of P. aeruginosa and 1.5 x 10^8 CFU of A. baumannii in a total volume of 50 µL.

  • Tachyplesin III Administration (Pretreatment):

    • Administer Tachyplesin III intravenously (i.v.) at a dose of 10 mg/kg.

  • Infection:

    • Anesthetize the mice.

    • Intranasally instill the bacterial suspension (50 µL).

  • Monitoring:

    • Monitor the mice daily for signs of illness and survival for a period of 7 days.

  • Endpoint Analysis (at 24 hours post-infection for mechanistic studies):

    • Euthanize a subset of mice.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for bacterial load and cytokine analysis.

    • Collect lung tissue for histological analysis.

Determination of Bacterial Load in BALF
  • BALF Collection:

    • Cannulate the trachea of euthanized mice.

    • Instill and aspirate 1 mL of cold, sterile PBS three times.

  • Serial Dilution and Plating:

    • Perform 10-fold serial dilutions of the collected BALF.

    • Plate the dilutions onto appropriate agar plates (e.g., Luria-Bertani agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C overnight.

    • Count the number of colony-forming units (CFU) and calculate the bacterial load per mL of BALF.

Cytokine and Chemokine Analysis
  • BALF Processing:

    • Centrifuge the collected BALF to pellet cells.

    • Collect the supernatant for cytokine analysis.

  • ELISA:

    • Use commercial ELISA kits to measure the concentrations of IL-1β, IL-6, TNF-α, MIP-2, and MCP-1 in the BALF supernatant according to the manufacturer's instructions.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment In Vivo Experiment cluster_analysis Endpoint Analysis (24h) p1 Animal Acclimatization e1 Tachyplesin III Administration (i.v.) p1->e1 p2 Bacterial Culture Preparation e2 Intranasal Infection p2->e2 p3 Tachyplesin III Solution Preparation p3->e1 e1->e2 e3 Monitoring (7 days) e2->e3 a1 Bronchoalveolar Lavage e2->a1 a2 Bacterial Load Determination a1->a2 a3 Cytokine Analysis (ELISA) a1->a3 a4 Histological Analysis a1->a4

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound/Tachyplesin III.

Signaling_Pathway cluster_stimulus Bacterial Infection cluster_peptide Therapeutic Intervention cluster_response Host Response infection MDR Bacterial Infection (P. aeruginosa & A. baumannii) cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) infection->cytokines induces tachyplesin Tachyplesin III tachyplesin->cytokines inhibits macrophage Macrophage tachyplesin->macrophage activates survival Improved Survival cytokines->survival reduces phagocytosis Enhanced Phagocytosis macrophage->phagocytosis mediates clearance Bacterial Clearance phagocytosis->clearance leads to clearance->survival promotes

Caption: Proposed mechanism of Tachyplesin III in a murine infection model.

References

Troubleshooting & Optimization

Navigating the Challenges of TachypleginA Solid-Phase Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals grappling with the intricacies of solid-phase peptide synthesis (SPPS), achieving a high yield of the antimicrobial peptide TachypleginA can be a formidable challenge. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this potent, disulfide-rich peptide.

This compound, a 17-amino acid peptide isolated from the horseshoe crab Tachypleus tridentatus, exhibits a complex structure characterized by a C-terminal amide and two disulfide bridges. Its synthesis is often plagued by problems such as incomplete coupling reactions, aggregation of the growing peptide chain, and difficulties in proper disulfide bond formation, all of which contribute to disappointingly low yields. This guide offers targeted solutions and detailed protocols to navigate these hurdles.

Troubleshooting Guide: Overcoming Low Yield in this compound Synthesis

This section addresses specific problems that can arise during the solid-phase synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield After Cleavage and Deprotection

Potential CauseRecommended Solution
Incomplete Coupling of Sterically Hindered Residues The this compound sequence contains several bulky and challenging residues, such as Arginine (Arg) and Cysteine (Cys), which can lead to incomplete coupling. Double coupling, using a more potent activating agent like HATU or HCTU, or increasing the coupling time for these specific residues can significantly improve efficiency.
Peptide Aggregation on the Resin The hydrophobic nature of certain amino acids in the this compound sequence can cause the growing peptide chains to aggregate, hindering reagent access. To mitigate this, consider using a high-swelling resin, performing the synthesis at an elevated temperature, or incorporating pseudoproline dipeptides at key positions to disrupt secondary structure formation.
Premature Cleavage from the Resin The use of overly harsh deprotection conditions can lead to the premature cleavage of the peptide from the resin, resulting in a lower final yield. Ensure that the piperidine concentration and deprotection times are optimized for your specific resin and linker.

Problem 2: Presence of Deletion Sequences in the Crude Product

Potential CauseRecommended Solution
Insufficient Coupling Time or Reagent Concentration For difficult couplings, such as Arg-Arg or Cys-Arg, a standard coupling time may not be sufficient. Increasing the reaction time to 2-4 hours or using a higher concentration of the amino acid and coupling reagents (3-5 equivalents) can drive the reaction to completion.
Formation of Secondary Structures The growing peptide chain can adopt secondary structures that mask the N-terminus, preventing the next amino acid from coupling. The use of chaotropic salts, such as LiCl, in the coupling solvent can help to disrupt these structures.

Problem 3: Incorrect or Incomplete Disulfide Bond Formation

Potential CauseRecommended Solution
Oxidation of Cysteine Residues During Synthesis Ensure that cysteine residues are adequately protected throughout the synthesis to prevent premature oxidation and the formation of incorrect disulfide bridges.
Inefficient On-Resin or In-Solution Cyclization The choice of cyclization strategy is critical. On-resin cyclization can be sterically hindered, while in-solution cyclization at high concentrations can lead to intermolecular disulfide bond formation (dimerization). Optimize the peptide concentration and the oxidizing agent (e.g., iodine, potassium ferricyanide) for in-solution cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended resin and linker for this compound synthesis?

To generate the C-terminal amide of this compound, a Rink Amide resin is the most suitable choice. This resin allows for cleavage with trifluoroacetic acid (TFA) to directly yield the C-terminally amidated peptide.

Q2: What is the optimal cleavage cocktail for this compound?

Given the presence of multiple Arginine and Cysteine residues, a cleavage cocktail containing scavengers to prevent side reactions is essential. A commonly used and effective cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v). Cleavage is typically performed for 2-4 hours at room temperature.

Q3: How can I improve the purity of my crude this compound?

Purification of the crude peptide is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent is commonly used. Due to the hydrophobic nature of this compound, a shallow gradient may be necessary to achieve good separation from impurities.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

This protocol outlines the manual synthesis of the linear this compound precursor on a Rink Amide resin using Fmoc/tBu chemistry.

  • Resin: Rink Amide resin (0.5 mmol/g loading)

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (Trt for Cys, Pbf for Arg, tBu for Tyr).

  • Coupling Reagents: HBTU/HOBt (4 equivalents each) and DIPEA (8 equivalents) in DMF.

  • Deprotection Reagent: 20% piperidine in DMF.

Workflow:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Wash3 Wash with DMF, DCM Final_Deprotection->Wash3 Cleavage Cleavage from Resin (Reagent K) Wash3->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Linear_Peptide Linear this compound Purification->Linear_Peptide

Caption: Workflow for the solid-phase synthesis of linear this compound.

II. Disulfide Bond Formation (In-Solution Cyclization)

This protocol describes the formation of the two disulfide bridges in this compound via air oxidation in a dilute aqueous solution.

  • Reagents: Linear this compound, Ammonium bicarbonate buffer (0.1 M, pH 8.0).

Workflow:

Cyclization_Workflow Linear_Peptide Lyophilized Linear This compound Dissolve Dissolve in 0.1 M NH4HCO3 (pH 8.0, 0.1 mg/mL) Linear_Peptide->Dissolve Stir Stir vigorously in an open beaker (24-48 h) Dissolve->Stir Monitor Monitor by RP-HPLC and Mass Spectrometry Stir->Monitor Monitor->Stir Continue if incomplete Lyophilize Lyophilize Monitor->Lyophilize Reaction Complete Final_Purification Final RP-HPLC Purification Lyophilize->Final_Purification Cyclic_this compound Cyclic this compound Final_Purification->Cyclic_this compound

Caption: Workflow for the in-solution cyclization of this compound.

By carefully considering the unique challenges posed by the this compound sequence and implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve the yield and purity of their synthetic product, paving the way for further investigation into its promising antimicrobial properties.

TachypleginA Technical Support Center: Strategies to Mitigate Hemolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TachypleginA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of this compound-induced hemolysis, a critical hurdle in its therapeutic development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hemolytic activity a concern?

A1: this compound is a potent, cationic antimicrobial peptide (AMP) with a β-hairpin structure, originally isolated from the horseshoe crab Tachypleus tridentatus. While it exhibits broad-spectrum antimicrobial activity against bacteria and fungi, its development as a therapeutic agent is significantly hindered by its high hemolytic activity against mammalian red blood cells (erythrocytes)[1]. This toxicity can lead to anemia and other adverse effects if used systemically.

Q2: What is the underlying mechanism of this compound-induced hemolysis?

A2: this compound exerts its hemolytic effect through a membranolytic mechanism of action[1]. It directly interacts with the erythrocyte membrane, disrupting its integrity and leading to the formation of pores. This disruption causes the leakage of intracellular contents, including hemoglobin, resulting in cell lysis. The initial interaction is thought to be driven by electrostatic forces between the cationic peptide and the negatively charged components of the red blood cell membrane, followed by insertion of the peptide into the lipid bilayer.

Q3: What are the primary strategies to reduce or eliminate the hemolytic activity of this compound?

A3: The main strategies focus on modifying the structure of the this compound peptide to decrease its interaction with mammalian cell membranes while preserving its antimicrobial efficacy. These approaches include:

  • Amino Acid Substitution: Replacing specific amino acid residues to alter the peptide's hydrophobicity and charge distribution.

  • Peptide Truncation: Removing specific amino acids from the peptide sequence.

  • Modification of Disulfide Bridges: Altering the cysteine residues that form the internal disulfide bridge, which is crucial for its structure.

  • Encapsulation/Delivery Systems: Utilizing drug delivery systems to shield the peptide from direct contact with red blood cells.

Troubleshooting Guide

Problem: High levels of hemolysis observed in my in vitro experiments with this compound.

Possible Cause Troubleshooting Suggestion
Inherent property of the wild-type peptide The native this compound peptide is known to be highly hemolytic. Consider synthesizing or obtaining modified analogs with reduced hemolytic activity.
Incorrect peptide concentration Ensure accurate calculation of the peptide concentration. Perform a dose-response curve to determine the concentration at which hemolysis occurs.
Experimental conditions Optimize incubation time and temperature. Ensure the buffer used (e.g., PBS) is isotonic to prevent osmotic lysis.
Contamination of the peptide sample Ensure the purity of your synthesized peptide. Contaminants from the synthesis process can sometimes contribute to cell lysis.

Strategies for Reduced Hemolysis: Data & Methodologies

Quantitative Data Summary

Structural modifications of Tachyplegin-1 (TP1), a close analog of this compound, have been shown to dramatically reduce hemolytic activity while maintaining potent antimicrobial effects. The table below summarizes the hemolytic activity of native TP1 and its modified analogs. The Hemolytic Concentration 50 (HC50) is the concentration of the peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity.

PeptideModificationEstimated HC50 (µM)Fold Improvement in Therapeutic Index*Reference
TP1 (Wild-Type) None~5-[1]
TP1[F4A] Phenylalanine at position 4 replaced by Alanine>13026-fold[1]
TP1[I11A] Isoleucine at position 11 replaced by Alanine>32064-fold[1]
TP1[C3A,C16A] Cysteines at positions 3 and 16 replaced by AlaninesSignificantly Increased-[1]

*Therapeutic Index is often calculated as the ratio of HC50 to the Minimum Inhibitory Concentration (MIC) against a target pathogen. The fold improvement reflects a much better safety profile.

Key Experimental Protocols

1. Synthesis of this compound Analogs (Solid-Phase Peptide Synthesis - SPPS)

This protocol outlines the general steps for synthesizing this compound analogs using the Fmoc/tBu strategy, a standard method in peptide synthesis[2][3].

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and couple it to the free amino group on the resin.

  • Washing: Wash the resin thoroughly with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

2. Hemolysis Assay

This protocol is a standard method to quantify the hemolytic activity of peptides[4].

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human red blood cells.

    • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension to remove plasma and buffy coat.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound analog in PBS.

    • In a 96-well plate, mix equal volumes of the peptide solution and the 2% RBC suspension.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs in a solution of 1% Triton X-100, which causes 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new 96-well plate.

  • Measurement:

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • Determine the HC50 value by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound-Induced Hemolysis

Hemolysis_Pathway cluster_extracellular Extracellular Space cluster_membrane Erythrocyte Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Lipid Bilayer This compound->Membrane Electrostatic Interaction & Insertion Pore Transmembrane Pore Membrane->Pore Pore Formation Hemoglobin Hemoglobin Lysis Cell Lysis Hemoglobin->Lysis leads to Pore->Hemoglobin Hemoglobin Release

Caption: Generalized pathway of this compound-induced hemolysis.

Experimental Workflow for Developing Low-Hemolysis this compound Analogs

Workflow A 1. Design Analogs (Amino Acid Substitution, Truncation) B 2. Peptide Synthesis (Solid-Phase Synthesis) A->B C 3. Purification & Characterization (RP-HPLC, Mass Spectrometry) B->C D 4. In Vitro Screening C->D E Antimicrobial Assay (MIC Determination) D->E Test for Efficacy F Hemolysis Assay (HC50 Determination) D->F Test for Toxicity G 5. Lead Candidate Selection (High Therapeutic Index) E->G F->G

Caption: Workflow for creating and testing this compound analogs.

Logical Relationship of Key Peptide Properties

Properties Hydrophobicity Hydrophobicity Antimicrobial Antimicrobial Activity Hydrophobicity->Antimicrobial Increases Hemolytic Hemolytic Activity Hydrophobicity->Hemolytic Increases Charge Positive Charge Charge->Antimicrobial Increases Charge->Hemolytic Increases

References

Technical Support Center: Optimizing TachypleginA Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of TachypleginA for in vitro assays. The following information is curated to address common challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility critical for in vitro assays?

This compound is a potent antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus. Like many AMPs, its efficacy in in vitro assays is highly dependent on its proper solubilization. Poor solubility can lead to peptide aggregation, resulting in a loss of biological activity and inaccurate experimental outcomes. Ensuring complete dissolution is the first critical step for reliable and reproducible results.

Q2: What are the general characteristics of this compound that influence its solubility?

Q3: Which solvents are recommended for reconstituting lyophilized this compound?

The choice of solvent depends on the physicochemical properties of the peptide. For a cationic peptide like this compound, the following approach is recommended:

  • Sterile, deionized water: This should be the first choice. If the peptide is sufficiently charged, it may dissolve in water.

  • Aqueous acidic solutions: If solubility in water is poor, a dilute acidic solution (e.g., 0.1% acetic acid or 0.1% trifluoroacetic acid) can be used to protonate acidic residues and increase solubility.

  • Organic co-solvents: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by a stepwise dilution with the desired aqueous buffer.[1] It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid interference with biological assays.[2]

Q4: How can I prevent this compound from aggregating during storage and experiments?

Peptide aggregation is a common issue that can be minimized by following these best practices:

  • Proper Storage: Store lyophilized this compound at -20°C or -80°C.[3]

  • Reconstitute Freshly: Reconstitute the peptide just before use.[3]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the reconstituted peptide solution into single-use volumes to minimize freeze-thaw cycles.

  • pH and Ionic Strength: The pH of the buffer should be chosen to maximize the net charge of the peptide, thus increasing electrostatic repulsion between molecules and reducing aggregation. The isoelectric point (pI) is the pH at which a peptide has no net charge and is often the point of minimum solubility.[4]

  • Low Peptide Concentration: Work with the lowest effective concentration of the peptide whenever possible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lyophilized this compound powder will not dissolve in water. The peptide is highly hydrophobic and/or the pH of the water is close to its isoelectric point (pI).1. Try dissolving in a dilute acidic solution (e.g., 0.1% acetic acid).2. If still insoluble, dissolve in a minimal amount of DMSO and then slowly add the aqueous buffer while vortexing gently.[1] 3. Gentle sonication can also aid in dissolving aggregated peptides.[3]
The peptide solution is cloudy or contains visible precipitates. The peptide has aggregated or precipitated out of solution. This can happen if the peptide concentration is too high or if the buffer conditions (pH, ionic strength) are not optimal.1. Try diluting the sample to a lower concentration.2. Re-evaluate the buffer composition. Adjusting the pH away from the peptide's pI can increase solubility.[4] 3. Consider using a different buffer system.
Inconsistent results in bioassays (e.g., variable MIC values). This could be due to incomplete solubilization, aggregation over time, or interaction of the peptide with components of the assay medium.1. Ensure the peptide is fully dissolved before each experiment by visually inspecting the stock solution.2. Prepare fresh dilutions for each assay from a properly stored stock solution.3. Evaluate potential interactions with media components. Some salts or proteins in the media can promote peptide aggregation or sequestration.
Loss of peptide activity over time in solution. The peptide may be degrading or adsorbing to the surface of storage tubes.1. Store reconstituted peptide solutions at -20°C or -80°C in small aliquots.2. Use low-protein-binding microcentrifuge tubes for storage and handling.3. Consider including a cryoprotectant like glycerol (at 10-20%) in the stock solution for long-term storage at -20°C.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a general guideline for the solubility of cationic antimicrobial peptides in common solvents. Researchers should perform their own solubility tests to determine the optimal conditions for their specific batch of this compound.

Solvent General Solubility of Cationic AMPs Maximum Recommended Concentration for in vitro Assays Notes
Sterile Deionized Water Variable; depends on hydrophobicity and pIAssay-dependentOften the first choice. Solubility can be poor for hydrophobic peptides.
Phosphate-Buffered Saline (PBS), pH 7.4 Generally lower than in acidic buffersAssay-dependentThe pH might be close to the pI of some AMPs, leading to aggregation.
0.1% Acetic Acid Generally good for basic peptidesDilute significantly in final assay bufferThe low pH helps to keep basic residues protonated and the peptide in solution.
Dimethyl Sulfoxide (DMSO) High< 1% (v/v)Use as a solvent of last resort for highly hydrophobic peptides. High concentrations can be toxic to cells and interfere with assays.[2]
Ethanol Moderate< 1% (v/v)Can be used as a co-solvent, but its effects on peptide structure and assay performance should be validated.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Pre-analysis: Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom.

  • Solvent Selection: Based on the troubleshooting guide, select an initial solvent. Start with sterile deionized water.

  • Reconstitution: Carefully open the vial and add the appropriate volume of the chosen solvent to achieve a desired stock concentration (e.g., 1-10 mg/mL).

  • Dissolution: Gently vortex or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. If the peptide does not dissolve, proceed with the troubleshooting steps (e.g., adding a small amount of dilute acid or using an organic co-solvent).

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates. If particulates are present, the peptide is not fully dissolved.

  • Storage: Aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Determination of Optimal Solvent using a Small-Scale Solubility Test
  • Aliquot Peptide: Weigh out a small, known amount of lyophilized this compound (e.g., 1 mg).

  • Prepare Solvents: Prepare a panel of potential solvents (e.g., water, 0.1% acetic acid, 10% DMSO in water).

  • Test Solubility: Add a small, precise volume of the first solvent to the peptide and observe its solubility.

  • Iterate: If the peptide does not dissolve, try the next solvent in the panel.

  • Record Observations: Note the solvent in which the peptide dissolves completely at the desired concentration.

  • Compatibility Check: Ensure the chosen solvent system is compatible with your planned in vitro assay.

Visualizations

This compound Solubility and Reconstitution Workflow

TachypleginA_Solubility_Workflow Workflow for this compound Solubilization start Lyophilized this compound centrifuge Centrifuge vial start->centrifuge add_water Add sterile dH2O centrifuge->add_water check_solubility1 Clear solution? add_water->check_solubility1 soluble Peptide is soluble Proceed to assay check_solubility1->soluble Yes insoluble1 Insoluble or cloudy check_solubility1->insoluble1 No add_acid Add 0.1% Acetic Acid insoluble1->add_acid check_solubility2 Clear solution? add_acid->check_solubility2 check_solubility2->soluble Yes insoluble2 Still insoluble check_solubility2->insoluble2 No use_dmso Use minimal DMSO (e.g., 10-50 µL) insoluble2->use_dmso dilute_buffer Slowly add aqueous buffer use_dmso->dilute_buffer check_solubility3 Clear solution? dilute_buffer->check_solubility3 check_solubility3->soluble Yes aggregation_issue Potential aggregation issue (See Troubleshooting) check_solubility3->aggregation_issue No

Caption: A stepwise decision-making workflow for reconstituting this compound.

Putative Mechanism of Action: Membrane Disruption Models

Antimicrobial peptides like this compound typically act by disrupting the bacterial cell membrane. The exact mechanism can vary, but common models are the "barrel-stave," "toroidal pore," and "carpet" models.

AMP_Mechanism_of_Action General Mechanisms of Antimicrobial Peptide Action cluster_membrane Bacterial Cell Membrane cluster_models Membrane Disruption Models p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid barrel Barrel-Stave Model (Pore Formation) lysis Cell Lysis barrel->lysis toroidal Toroidal Pore Model (Membrane Thinning) toroidal->lysis carpet Carpet Model (Micellization) carpet->lysis amp This compound (Cationic AMP) binding Electrostatic Binding to Anionic Membrane amp->binding disruption Membrane Disruption binding->disruption disruption->barrel disruption->toroidal disruption->carpet

Caption: Common models illustrating the membrane-disruptive action of AMPs.

References

TachypleginA Purification by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of TachypleginA using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the HPLC purification of this compound, a cationic antimicrobial peptide. The advice is structured in a question-and-answer format to provide direct and actionable solutions.

Q1: Why is my this compound peak broad and poorly resolved?

A1: Poor peak shape is a common issue in peptide purification. Several factors can contribute to this problem:

  • Sub-optimal Mobile Phase: The concentration of the ion-pairing agent, typically trifluoroacetic acid (TFA), is crucial. Low concentrations of TFA can lead to poor peak shape.[1] Ensure your mobile phases (both aqueous and organic) contain 0.1% TFA.

  • Inappropriate Gradient Slope: A steep gradient may not provide sufficient time for the peptide to interact with the stationary phase, leading to co-elution with impurities. Try flattening the gradient around the expected elution time of this compound.

  • Column Overload: Injecting too much crude peptide can saturate the column, causing broad, asymmetrical peaks. Reduce the sample load or switch to a preparative column with a higher capacity.

  • Secondary Interactions: Peptides can interact with residual silanols on the silica-based stationary phase. Using a high-purity silica column or adding a competitive base to the mobile phase can mitigate these effects.[1]

  • Column Temperature: Low column temperatures can increase viscosity and slow mass transfer, resulting in broader peaks. Increasing the column temperature (e.g., to 40-60°C) can often improve peak sharpness and resolution.[2]

Q2: My retention times are shifting between runs. What is the cause?

A2: Retention time drift can invalidate your results and make fraction collection difficult. The most common causes include:

  • Inconsistent Mobile Phase Composition: Small errors in preparing the mobile phase can lead to significant shifts. Use precise measurements and ensure thorough mixing. If using an online mixer, ensure it is functioning correctly.[3]

  • Poor Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time to ensure a stable baseline and reproducible retention.[4]

  • Fluctuations in Column Temperature: A stable column temperature is essential for reproducible chromatography. Use a column oven to maintain a constant temperature throughout your experiments.[2][4]

  • Pump Issues: Air bubbles in the pump head or failing pump seals can cause inconsistent flow rates, leading to retention time variability.[4][5] Purge the pump regularly and perform routine maintenance.

Q3: I am not getting good recovery of this compound from the column. What can I do?

A3: Low recovery can be due to irreversible adsorption of the peptide onto the column or precipitation.

  • Peptide Adsorption: this compound is a hydrophobic and cationic peptide, which can lead to strong, sometimes irreversible, binding to the stationary phase or column hardware. Adding a small amount of a different organic modifier, like isopropanol, to the mobile phase can sometimes improve recovery.[2]

  • Sample Solubility: Ensure the crude peptide is fully dissolved in the initial mobile phase or a compatible solvent before injection. Injecting a sample in a solvent much stronger than the mobile phase can cause it to precipitate on the column head.

  • Column Choice: For highly hydrophobic peptides, a C8 or C4 column may be more suitable than a C18 column, as it provides lower hydrophobicity and can improve recovery.

Q4: How do I choose the right HPLC column for this compound purification?

A4: The choice of column is critical for successful peptide separation.

  • Stationary Phase: Reversed-phase (RP) HPLC is the standard method for peptide purification.[6] A C18-modified silica column is the most common starting point due to its high hydrophobicity, which is effective for retaining and separating peptides.[6] For more hydrophobic peptides, a C8 phase can be beneficial.

  • Pore Size: Peptides require columns with larger pore sizes than small molecules to allow unrestricted access to the bonded phase. A pore size of 300 Å is generally recommended for peptides to maximize loading capacity and achieve good separation.[7]

  • Particle Size: Smaller particle sizes (e.g., <5 µm) provide higher efficiency and better resolution, which is ideal for analytical HPLC. For preparative HPLC, larger particle sizes are often used to reduce back pressure and allow for higher flow rates.

Data Presentation

Optimizing HPLC parameters is key to achieving high purity. The following table summarizes the expected effects of adjusting common parameters during this compound purification based on general peptide chromatography principles.

ParameterAdjustmentExpected Effect on Retention TimeExpected Effect on Peak Shape/ResolutionPotential Issues
Organic Modifier % Increase (e.g., Acetonitrile)DecreaseMay decrease resolution if gradient is too steep-
TFA Concentration Decrease from 0.1%May change selectivityPoor peak shape (broadening, tailing)[1]Ion suppression in MS
Column Temperature IncreaseDecreaseSharper peaks, improved resolution[2]Peptide degradation at very high temperatures
Flow Rate IncreaseDecreaseBroader peaks, lower resolutionIncreased back pressure
pH of Mobile Phase Change (e.g., Formic Acid vs. TFA)Significant change in selectivityCan improve or worsen peak shape depending on peptide pISilica columns have limited pH stability

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of Synthetic this compound

This protocol outlines a general method for purifying crude, synthetic this compound using preparative reversed-phase HPLC.

1. Materials and Reagents:

  • Crude this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm filters

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. Filter through a 0.22 µm filter and degas.

  • Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. Filter through a 0.22 µm filter and degas.

3. Sample Preparation:

  • Dissolve the crude this compound powder in a small volume of Mobile Phase A.

  • If solubility is an issue, a small amount of ACN or DMSO can be used, but the final injection solvent should be as weak as possible.

  • Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial.

4. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).

  • Flow Rate: 10-15 mL/min (adjust based on column dimensions and pressure limits).

  • Detection: UV at 220 nm.[6][8]

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-5 min: 5% B (isocratic)

    • 5-65 min: 5% to 65% B (linear gradient)

    • 65-70 min: 65% to 95% B (wash step)

    • 70-75 min: 95% B (hold)

    • 75-80 min: 95% to 5% B (return to initial)

    • 80-90 min: 5% B (equilibration)

    • Note: This gradient is a starting point and must be optimized based on analytical runs of the crude material.

5. Fraction Collection & Analysis:

  • Collect fractions (e.g., 1-minute intervals) as peaks elute from the column.

  • Analyze the purity of each fraction using analytical HPLC.

  • Pool the fractions containing this compound at the desired purity level.

  • Lyophilize the pooled fractions to obtain the pure peptide as a white powder.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the end-to-end process for obtaining pure this compound after synthesis.

G cluster_workflow This compound Purification Workflow Crude Crude Synthesized This compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Analytical Analytical HPLC (Method Development) Dissolve->Analytical Preparative Preparative RP-HPLC Dissolve->Preparative Analytical->Preparative Collect Fraction Collection Preparative->Collect Analyze Purity Analysis of Each Fraction Collect->Analyze Pool Pool High-Purity Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Pure this compound Lyophilize->Pure

Caption: Workflow from crude synthetic peptide to purified this compound.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving the common problem of poor peak resolution.

G cluster_troubleshooting Troubleshooting Poor Peak Resolution Problem Problem: Poor Peak Resolution (Broad or Overlapping Peaks) Cause1 Potential Cause: Sub-optimal Gradient Problem->Cause1 Cause2 Potential Cause: Column Overload Problem->Cause2 Cause3 Potential Cause: Poor Column Condition Problem->Cause3 Cause4 Potential Cause: Incorrect Mobile Phase Problem->Cause4 Solution1 Solution: Flatten the gradient slope over the elution range. Cause1->Solution1 Solution2 Solution: Reduce injection volume or sample concentration. Cause2->Solution2 Solution3 Solution: Flush column with strong solvent. Replace if old. Cause3->Solution3 Solution4 Solution: Ensure 0.1% TFA. Remake mobile phase. Cause4->Solution4

Caption: A logical guide for troubleshooting poor HPLC peak resolution.

References

Addressing TachypleginA instability in biological media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of TachypleginA in biological media. The information is tailored for researchers, scientists, and drug development professionals to help ensure the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cationic, cyclic antimicrobial peptide originally isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus). Its structure is characterized by an antiparallel β-sheet constrained by two disulfide bonds. The primary mechanism of action for this compound involves direct interaction with and disruption of cell membranes. It preferentially binds to negatively charged components, such as phospholipids found in bacterial membranes, leading to increased membrane permeability, depolarization, and ultimately, cell death.[1][2][3] At higher concentrations, it can also affect mammalian cell membranes, which contributes to its observed cytotoxicity.[4]

Q2: Why is my this compound peptide losing activity in my cell culture or serum-based assay?

A2: The loss of this compound activity in biological media is most likely due to its degradation by proteases and peptidases.[4] These enzymes are abundant in serum (e.g., fetal bovine serum, human serum) and can also be secreted by cells in culture.[3] Peptides are susceptible to enzymatic cleavage at specific peptide bonds, which linearizes the cyclic structure of this compound and inactivates it.

Q3: What are the main factors in my experimental setup that can influence this compound stability?

A3: Several factors can contribute to the degradation of this compound:

  • Serum Concentration: Higher concentrations of serum (like FBS) in cell culture media introduce a higher concentration of proteases, accelerating peptide degradation.[3]

  • Cell Type and Density: Different cell types may secrete varying levels and types of proteases. Higher cell densities can lead to an increased concentration of these enzymes in the medium.

  • Temperature: Standard incubation temperatures of 37°C are optimal for the activity of most proteases, promoting the rapid degradation of the peptide.

  • pH: While physiological pH (7.2-7.4) is necessary for most cell-based assays, it is also the optimal pH for many degrading enzymes.

  • Repeated Freeze-Thaw Cycles: Thawing and refreezing stock solutions of this compound can lead to aggregation and degradation, reducing its effective concentration.[5]

Q4: How can I improve the stability of this compound in my experiments?

A4: Several strategies can be employed to mitigate degradation and enhance stability:

  • Reduce or Eliminate Serum: If the cell line permits, reducing the serum concentration or adapting the cells to a serum-free medium can significantly decrease protease activity.

  • Use Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to the culture medium can neutralize a wide range of proteases.

  • Incorporate Chemical Modifications: Using synthetic analogs of this compound with modifications can enhance stability. Strategies include N-terminal acetylation, C-terminal amidation, or substituting L-amino acids with D-amino acids to make the peptide resistant to natural proteases.[6][7]

  • Proper Handling and Storage: Store lyophilized this compound at -20°C or -80°C.[5] Reconstituted solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.

Q5: Are there more stable alternatives to this compound?

A5: Yes, researchers have developed this compound analogs with improved stability and therapeutic potential. For example, a derivative known as TPAD has shown significantly improved stability against enzymatic degradation while maintaining antimicrobial potency and having decreased hemolytic activity.[8] Exploring the use of such stabilized analogs is a viable strategy for long-term experiments.

Troubleshooting Guide

Problem: Rapid Loss of this compound Bioactivity
  • Possible Cause: Enzymatic degradation by proteases present in serum or secreted by cells.

  • Solution 1.1 (Reduce Protease Source): If your cell line can tolerate it, decrease the serum percentage in your culture medium. Alternatively, transition to a serum-free medium formulation.

  • Solution 1.2 (Inhibit Proteases): Add a broad-spectrum protease inhibitor cocktail to the experimental medium. Ensure the cocktail is compatible with your cell line and assay.

  • Solution 1.3 (Use Heat-Inactivated Serum): While standard heat inactivation (56°C for 30 minutes) denatures some complement proteins, it does not eliminate all protease activity. However, it may partially reduce the degradation rate.

Problem: Inconsistent or Non-Reproducible Results
  • Possible Cause: Inconsistent peptide concentration due to improper storage, handling, or multiple freeze-thaw cycles.

  • Solution 2.1 (Strict Aliquoting): Upon reconstitution, immediately divide the this compound stock solution into single-use aliquots and store them at -20°C or -80°C. This ensures a consistent starting concentration for each experiment.[5]

  • Solution 2.2 (Prepare Fresh): Always prepare fresh working solutions from a frozen stock aliquot immediately before use. Avoid storing diluted peptide solutions at 4°C for extended periods.

Problem: this compound Precipitates in the Culture Medium
  • Possible Cause: Poor solubility at physiological pH or interaction with media components leading to aggregation.

  • Solution 3.1 (Review Solubilization): Ensure the initial lyophilized peptide was fully dissolved in an appropriate sterile solvent (e.g., sterile water or a buffer recommended by the supplier) before adding it to the culture medium.

  • Solution 3.2 (Filter Sterilization): After preparing the working solution, filter it through a 0.22 µm sterile filter before adding it to the culture to remove any pre-existing aggregates.

Problem: How do I quantitatively confirm that this compound is being degraded?
  • Solution: Perform a stability assay. The most common method is to incubate this compound in the biological medium of interest (e.g., cell culture medium with 10% FBS) at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the enzymatic reaction, and analyze the amount of intact peptide remaining using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided below.

Quantitative Data Summary

Table 1: Example Half-Life (t½) Data for this compound in Various Biological Media (Note: This table contains hypothetical data for illustrative purposes.)

Biological MediumTemperature (°C)Half-Life (t½) in Hours
Phosphate-Buffered Saline (PBS), pH 7.437> 48
Cell Culture Medium (DMEM)37~24
Cell Culture Medium + 10% FBS37~4 - 6
Human Serum37~2 - 4

Table 2: General Strategies to Enhance Peptide Stability

StrategyMechanismExample
Terminal Modification Blocks exopeptidasesN-terminal acetylation, C-terminal amidation.[6]
Amino Acid Substitution Reduces susceptibility to endopeptidasesReplacing L-amino acids with D-amino acids.[6]
Cyclization Constrains structure, reduces protease accessThis compound is naturally cyclic.
PEGylation Increases steric hindrance, reduces renal clearanceCovalent attachment of polyethylene glycol.[7]
Use of Protease Inhibitors Directly inactivates degrading enzymesCommercial protease inhibitor cocktails.

Experimental Protocols

Protocol: Serum Stability Assay for this compound using RP-HPLC

This protocol details a method to determine the stability of this compound in serum-containing medium.

Materials:

  • This compound (lyophilized powder)

  • Human serum or Fetal Bovine Serum (FBS)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% (w/v) Trichloroacetic Acid (TCA) in water

  • RP-HPLC system with a UV detector (detection at ~220 nm)

  • C18 analytical column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Incubator or water bath at 37°C

  • Microcentrifuge

Procedure:

  • Prepare this compound Stock: Reconstitute lyophilized this compound in sterile water to a concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Prepare Test Medium: Prepare the biological medium to be tested (e.g., DMEM + 10% FBS). Pre-warm to 37°C.

  • Initiate Degradation: Spike the pre-warmed test medium with the this compound stock solution to a final concentration of 100 µg/mL. Mix gently by inversion.

  • Timepoint Zero (T=0): Immediately after spiking, take a 100 µL aliquot of the peptide-medium mixture and add it to a microcentrifuge tube containing 100 µL of 10% TCA to precipitate proteins and stop enzymatic degradation. Vortex immediately and place on ice.

  • Incubation: Incubate the remaining peptide-medium mixture at 37°C.

  • Collect Timepoints: Collect additional 100 µL aliquots at desired time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). At each time point, immediately quench the reaction by adding the aliquot to 100 µL of 10% TCA, vortex, and place on ice.

  • Protein Precipitation: After collecting the final timepoint, incubate all quenched samples on ice for at least 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, which contains the remaining intact peptide, and transfer it to an HPLC vial for analysis.

RP-HPLC Analysis:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject a standard volume (e.g., 50 µL) of the supernatant from each timepoint.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

  • Monitor the absorbance at 220 nm. The intact this compound should elute as a distinct peak at a specific retention time.

Data Analysis:

  • Integrate the peak area of the intact this compound for each timepoint.

  • Calculate the percentage of peptide remaining at each timepoint relative to the T=0 sample (% Remaining = [Peak Area at T=x / Peak Area at T=0] * 100).

  • Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay curve to calculate the half-life (t½).

Visualizations

Troubleshooting_Workflow start Start: this compound Losing Activity check_storage Check Storage & Handling: - Stored at -20°C/-80°C? - Single-use aliquots used? start->check_storage improper_handling Issue Identified: Improper Handling. Solution: Aliquoting, avoid freeze-thaw. check_storage->improper_handling No check_medium Check Experimental Medium: - Serum present? - Cell-secreted proteases? check_storage->check_medium Yes end_node Problem Resolved improper_handling->end_node protease_issue Issue Identified: Protease Degradation. Solutions: - Reduce/remove serum. - Use protease inhibitors. check_medium->protease_issue Yes check_solubility Check for Precipitation: - Visual inspection? - Inconsistent results? check_medium->check_solubility No protease_issue->end_node solubility_issue Issue Identified: Aggregation/Solubility. Solutions: - Review solubilization protocol. - Filter working solution. check_solubility->solubility_issue Yes perform_assay Confirm Degradation: Perform Stability Assay (HPLC/LC-MS) check_solubility->perform_assay No / Unsure solubility_issue->end_node perform_assay->end_node

Caption: Troubleshooting workflow for this compound instability.

TachypleginA_Signaling_Pathway peptide This compound membrane Mammalian Cell Plasma Membrane peptide->membrane interacts with disruption Membrane Disruption & Pore Formation membrane->disruption ca_influx Rapid Ca²⁺ Influx disruption->ca_influx er_stores ER Ca²⁺ Store Depletion disruption->er_stores stress_response Cellular Stress Response Activation ca_influx->stress_response triggers er_stores->stress_response triggers apoptosis Apoptosis / Cell Death stress_response->apoptosis can lead to

Caption: Proposed signaling events after this compound-induced membrane damage.

Stability_Assay_Workflow prep_stock 1. Prepare this compound Stock Solution (1 mg/mL) spike_medium 2. Spike Pre-warmed Biological Medium prep_stock->spike_medium t0_sample 3. Collect T=0 Sample & Quench with TCA spike_medium->t0_sample incubate 4. Incubate at 37°C spike_medium->incubate precipitate 6. Protein Precipitation (On Ice) t0_sample->precipitate timepoints 5. Collect Timepoints (e.g., 0.5, 1, 2, 4, 8, 24h) & Quench with TCA incubate->timepoints timepoints->precipitate centrifuge 7. Centrifuge (14,000 x g, 4°C) precipitate->centrifuge analyze 8. Analyze Supernatant by RP-HPLC centrifuge->analyze calculate 9. Calculate Half-Life (t½) analyze->calculate

References

Technical Support Center: Enhancing the Proteolytic Stability of TachypleginA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the antimicrobial peptide TachypleginA, enhancing its proteolytic stability is a critical step in translating its therapeutic potential into clinical applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the stability of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: My linear this compound peptide is rapidly degrading in serum/plasma assays. What are the primary strategies to improve its proteolytic stability?

A1: Rapid degradation is a common challenge for linear peptides. The primary strategies to enhance the proteolytic stability of this compound include:

  • Cyclization: Introducing a cyclic structure can significantly improve resistance to exopeptidases that cleave peptides from the N- or C-terminus. Studies on the closely related peptide, Tachyplesin I, have shown that cyclization dramatically increases its stability in human serum.

  • N-methylation: Methylating the amide nitrogens in the peptide backbone can sterically hinder protease access, thereby slowing down degradation. This modification can be systematically applied to different positions in the this compound sequence to identify key sites for stability enhancement.

  • Incorporation of Non-canonical Amino Acids: Replacing standard L-amino acids with D-amino acids or other non-proteinogenic amino acids at protease cleavage sites can disrupt enzyme recognition and hydrolysis.

  • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can block exopeptidase activity.

Q2: I am having trouble with the solid-phase synthesis of my this compound analog, particularly with aggregation. What can I do?

A2: Aggregation during solid-phase peptide synthesis (SPPS) is a frequent issue, especially with hydrophobic and arginine-rich sequences like this compound. Here are some troubleshooting tips:

  • Optimize Coupling Conditions: Increase the concentration of your amino acid and coupling reagents. For difficult couplings, especially after proline or for sterically hindered amino acids, consider double coupling or using more potent coupling reagents like HATU or HCTU.

  • Incorporate "Structure-Breaking" Residues: The strategic insertion of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the secondary structures that lead to aggregation.

  • Use High-Temperature Synthesis: Performing coupling and deprotection steps at elevated temperatures (e.g., 60-90°C) can help to break up aggregates and improve reaction kinetics.

  • Choose an Appropriate Resin: Resins with polyethylene glycol (PEG) linkers can improve the solvation of the growing peptide chain and reduce aggregation.

  • Monitor Synthesis Progress: For longer peptides, it is advisable to perform a test cleavage and analysis (e.g., by HPLC-MS) of a small amount of resin at intermediate steps to identify any issues early on.

Q3: How do I determine the proteolytic stability of my modified this compound analogs?

A3: The standard method for assessing proteolytic stability involves incubating the peptide in a relevant biological matrix (e.g., human serum, plasma) and monitoring its degradation over time. The general workflow is as follows:

  • Incubate the peptide at a known concentration in the biological matrix at 37°C.

  • At various time points, quench the reaction (e.g., by adding a strong acid like trifluoroacetic acid).

  • Precipitate proteins from the sample.

  • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the intact peptide from its degradation products.

  • Quantify the amount of remaining intact peptide by measuring the area under the corresponding peak in the chromatogram.

  • Calculate the half-life (t½) of the peptide in the matrix.

Q4: Where can I find quantitative data on the stability of modified this compound analogs?

Troubleshooting Guides

Issue: Low Yield of Cyclic this compound
Possible Cause Suggested Solution
Inefficient on-resin cyclization. Optimize the coupling reagents and conditions for the on-resin cyclization step. Consider using different activators like DIC/Oxyma and varying the reaction time and temperature. Ensure the selective deprotection of the side chain used for cyclization is complete.
Intermolecular oligomerization. If performing solution-phase cyclization, ensure high dilution conditions to favor intramolecular cyclization over intermolecular reactions.
Steric hindrance at the cyclization site. Re-evaluate the positions chosen for cyclization. Select residues that are conformationally favorable for ring closure.
Issue: Incomplete N-methylation of this compound
Possible Cause Suggested Solution
Steric hindrance around the target amide. Use stronger methylating agents or extend the reaction time. Microwave-assisted synthesis can sometimes improve the efficiency of N-methylation.
Side reactions. Ensure that the side chains of all amino acids are properly protected to prevent unwanted methylation.
Incomplete sulfonylation or desulfonylation (for Fukuyama-Mitsunobu method). Monitor each step of the N-methylation process carefully using appropriate analytical techniques (e.g., Kaiser test for primary amines).

Data Presentation

The following table summarizes the available quantitative data on the proteolytic stability of a this compound analog, Tachyplesin I, and its cyclic counterpart. This data highlights the significant improvement in stability that can be achieved through cyclization.

PeptideModificationMatrixHalf-life (t½)Reference
Tachyplesin I (TI)Linear25% (v/v) Human Serum~6 hours[1]
cTICyclized (head-to-tail)25% (v/v) Human Serum>24 hours[1]

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization of this compound

This protocol provides a general framework for the on-resin cyclization of a this compound analog.

  • Peptide Synthesis: Synthesize the linear this compound precursor on a suitable resin (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The amino acid at the C-terminus should have its side chain protected with a group that can be selectively removed (e.g., Asp(OAll) or Glu(OAll)).

  • Selective Deprotection: After the linear peptide is fully assembled, selectively deprotect the side chain of the C-terminal amino acid. For an allyl protecting group, this can be achieved using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane.

  • On-Resin Cyclization: Activate the newly deprotected carboxyl group using a coupling agent (e.g., DIC/Oxyma). The activated carboxyl group will then react with the N-terminal amine of the peptide to form the cyclic product. This reaction is typically carried out in a suitable solvent like DMF.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude cyclic peptide using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

Protocol 2: Proteolytic Stability Assay in Human Serum

This protocol outlines a method to assess the stability of this compound analogs in human serum.

  • Peptide Stock Solution: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., sterile water or DMSO) at a known concentration.

  • Incubation: Dilute the peptide stock solution into 25% (v/v) human serum in phosphate-buffered saline (PBS) to a final peptide concentration of 10 µM. Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation: Immediately quench the enzymatic reaction by adding an equal volume of a solution containing a strong acid (e.g., 1% TFA in acetonitrile). This will also precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC. Use a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Quantification: Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm) and determine the peak area corresponding to the intact peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life of the peptide from the degradation curve. A linear peptide with known instability can be used as a positive control.[1]

Mandatory Visualization

Experimental_Workflow_for_TachypleginA_Stability_Enhancement Linear_this compound Linear this compound Synthesis (SPPS) Modification Chemical Modification Linear_this compound->Modification Cyclization Cyclization Modification->Cyclization Strategy 1 N_methylation N-methylation Modification->N_methylation Strategy 2 Purification Purification (HPLC) Cyclization->Purification N_methylation->Purification Characterization Characterization (MS) Purification->Characterization Stability_Assay Proteolytic Stability Assay (Human Serum) Characterization->Stability_Assay Activity_Assay Biological Activity Assay Characterization->Activity_Assay Data_Analysis Data Analysis (Half-life Determination) Stability_Assay->Data_Analysis

Caption: Workflow for enhancing this compound stability.

Signaling_Pathway_Proteolytic_Degradation This compound This compound (Linear Peptide) Cleavage Proteolytic Cleavage This compound->Cleavage Proteases Proteases (e.g., in Serum) Proteases->Cleavage Degradation_Products Inactive Degradation Products Cleavage->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Caption: Proteolytic degradation pathway of linear this compound.

Logical_Relationship_Stability_Strategies Goal Enhance this compound Proteolytic Stability Cyclization Cyclization Goal->Cyclization N_methylation N-methylation Goal->N_methylation Unnatural_AA Incorporate Unnatural AAs Goal->Unnatural_AA Terminal_Mods Terminal Modifications Goal->Terminal_Mods Mechanism1 Reduces Susceptibility to Exopeptidases Cyclization->Mechanism1 Mechanism2 Steric Hindrance to Endopeptidases N_methylation->Mechanism2 Mechanism3 Disrupts Protease Recognition Sites Unnatural_AA->Mechanism3 Mechanism4 Blocks Exopeptidase Access Terminal_Mods->Mechanism4

Caption: Strategies to enhance this compound stability.

References

Technical Support Center: Optimizing TachypleginA Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of TachypleginA analogues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its analogues being investigated?

A1: this compound is a potent antimicrobial peptide (AMP) originally isolated from the horseshoe crab. Its analogues are being synthesized and studied to enhance their therapeutic properties, specifically to increase their efficacy against a broad spectrum of pathogens while minimizing toxicity to human cells. The primary goal is to improve the therapeutic index, which is a measure of a drug's safety and efficacy.

Q2: What are the key strategies for improving the therapeutic index of this compound analogues?

A2: Key strategies focus on modifying the peptide's physicochemical properties. These include:

  • Amino Acid Substitution: Replacing specific amino acids to modulate hydrophobicity and charge.

  • Cyclization: Introducing a cyclic structure to the peptide backbone can enhance stability in serum and reduce hemolytic activity.[1]

  • Modulating Hydrophobicity: Adjusting the balance of hydrophobic and hydrophilic residues is crucial. Increased hydrophobicity can enhance antimicrobial activity but may also increase toxicity if not optimized.

  • Charge Modification: The net positive charge of the peptide influences its initial interaction with negatively charged microbial membranes.

Q3: What is the primary mechanism of action for this compound and its analogues?

A3: this compound and its analogues primarily act by disrupting the cell membranes of microorganisms. Their cationic nature facilitates binding to the negatively charged components of bacterial and fungal cell membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Q4: What are the common challenges encountered when working with this compound analogues?

A4: Researchers may face challenges such as:

  • Peptide Aggregation: Hydrophobic analogues may be prone to aggregation, affecting their activity and accurate quantification.

  • Low Yield during Synthesis: The synthesis and purification of modified peptides can sometimes result in low yields.

  • Balancing Antimicrobial Activity and Toxicity: Enhancing antimicrobial potency can sometimes lead to increased toxicity against mammalian cells. Finding the right balance is a critical challenge.

  • In vivo Instability: Unmodified peptides can be susceptible to degradation by proteases in biological fluids.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Steps
Peptide Adsorption to Labware Cationic peptides can adhere to polystyrene plates. Use low-binding polypropylene plates for all assays. Pre-coating plates with a solution of 0.2% bovine serum albumin (BSA) in 0.01% acetic acid can also minimize adsorption.
Bacterial Inoculum Variability Ensure the bacterial suspension is in the logarithmic growth phase and standardized to the correct optical density (OD) or colony-forming units (CFU)/mL as specified in the protocol.
Peptide Aggregation Visually inspect peptide solutions for precipitation. If aggregation is suspected, sonicate the peptide stock solution briefly before preparing dilutions. Consider synthesizing analogues with reduced hydrophobicity.
Contamination Use sterile techniques throughout the assay. Include a negative control (broth only) and a positive control (bacteria with no peptide) to check for contamination and ensure proper bacterial growth.
Problem 2: High Hemolytic Activity (HC50) Observed
Potential Cause Troubleshooting Steps
Excessive Hydrophobicity High hydrophobicity can lead to non-specific disruption of mammalian cell membranes. Synthesize and test analogues with reduced hydrophobicity by substituting hydrophobic residues with less hydrophobic or charged amino acids.
Erythrocyte Lysis from Handling Handle red blood cell (RBC) suspensions gently to avoid mechanical lysis. Ensure all buffers are isotonic (e.g., PBS at pH 7.4).
Incorrect Assay Conditions Verify the final concentration of RBCs and the incubation time and temperature as specified in the protocol. Use fresh RBCs for each experiment.
Peptide Structure Consider backbone cyclization of the peptide, as this has been shown to reduce hemolytic activity while maintaining antimicrobial potency.[1]
Problem 3: Low Yield or Purity After Peptide Synthesis and Purification
Potential Cause Troubleshooting Steps
Incomplete Coupling Reactions Use a slight excess of the activated amino acid and coupling reagents. Monitor coupling efficiency using a ninhydrin test. For difficult couplings, consider double coupling or using a more potent coupling reagent.
Aggregation During Synthesis Peptide aggregation on the resin can hinder subsequent reactions. Use resins with a lower substitution level or incorporate pseudoproline dipeptides at key positions to disrupt secondary structure formation.
Side Reactions During Cleavage Ensure the cleavage cocktail contains appropriate scavengers to protect sensitive amino acid side chains from reactive species.
Poor Solubility During Purification After cleavage, treat the crude peptide with glacial acetic acid and lyophilize to improve solubility in aqueous buffers for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Antimicrobial and Hemolytic Activity of Tachyplesin I-III and their Cyclic Analogues

PeptideMIC (µM) vs. E. coliMIC (µM) vs. S. aureusHC50 (µM)Therapeutic Index (E. coli)aTherapeutic Index (S. aureus)b
Tachyplesin I243517.58.75
cTachyplesin I24>128>64>32
Tachyplesin II4860157.5
cTachyplesin II481203015
Tachyplesin III81610012.56.25
cTachyplesin III816>128>16>8

a Therapeutic Index vs. E. coli = HC50 / MIC vs. E. coli b Therapeutic Index vs. S. aureus = HC50 / MIC vs. S. aureus

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[1]

Table 2: Cytotoxicity of Tachyplesin I-III and their Cyclic Analogues against Cancer and Normal Cell Lines

PeptideCC50 (µM) vs. MM96L (Melanoma)CC50 (µM) vs. HT144 (Melanoma)CC50 (µM) vs. HaCaT (Keratinocytes)Selectivity Index (MM96L)cSelectivity Index (HT144)d
Tachyplesin I1.51.82516.713.9
cTachyplesin I1.21.5302520
Tachyplesin II2.02.5402016
cTachyplesin II1.82.25027.822.7
Tachyplesin III2.53.0602420
cTachyplesin III2.22.87534.126.8

c Selectivity Index (MM96L) = CC50 (HaCaT) / CC50 (MM96L) d Selectivity Index (HT144) = CC50 (HaCaT) / CC50 (HT144)

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a linear this compound analogue.

  • Resin Preparation: Swell Rink amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, dissolve 4 equivalents of the first Fmoc-protected amino acid, 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 6 equivalents of DIPEA (N,N-diisopropylethylamine) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

    • Confirm complete coupling with a ninhydrin test.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After synthesis of the full-length peptide, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the MIC of a this compound analogue against E. coli and S. aureus.

  • Bacterial Culture Preparation: Inoculate Mueller-Hinton Broth (MHB) with a single colony of the test bacterium and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of 5 x 105 CFU/mL.

  • Peptide Dilution: Prepare a 2-fold serial dilution of the peptide in a 96-well polypropylene microtiter plate using MHB.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This protocol assesses the toxicity of a this compound analogue to human red blood cells (RBCs).

  • RBC Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation and resuspension. Prepare a 1% (v/v) suspension of RBCs in PBS.

  • Peptide Dilution: Prepare a 2-fold serial dilution of the peptide in PBS in a 96-well plate.

  • Incubation: Add an equal volume of the 1% RBC suspension to each well. Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to hemoglobin release.

  • Calculation:

    • Positive Control: 1% Triton X-100 (100% hemolysis).

    • Negative Control: PBS (0% hemolysis).

    • % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • The HC50 is the peptide concentration that causes 50% hemolysis.

Cytotoxicity (MTT) Assay

This protocol determines the cytotoxicity of a this compound analogue against a mammalian cell line (e.g., HaCaT keratinocytes).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The CC50 is the peptide concentration that reduces cell viability by 50%.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment cluster_analysis Data Analysis Solid-Phase Synthesis Solid-Phase Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Synthesis->Cleavage & Deprotection RP-HPLC Purification RP-HPLC Purification Cleavage & Deprotection->RP-HPLC Purification Mass Spectrometry Mass Spectrometry RP-HPLC Purification->Mass Spectrometry MIC Assay MIC Assay Mass Spectrometry->MIC Assay Purified Peptide Hemolytic Assay Hemolytic Assay Mass Spectrometry->Hemolytic Assay Purified Peptide MTT Assay MTT Assay Mass Spectrometry->MTT Assay Purified Peptide Calculate Therapeutic Index Calculate Therapeutic Index MIC Assay->Calculate Therapeutic Index Hemolytic Assay->Calculate Therapeutic Index

Caption: Experimental workflow for the synthesis and evaluation of this compound analogues.

mechanism_of_action This compound Analogue This compound Analogue Membrane Binding Membrane Binding This compound Analogue->Membrane Binding Bacterial Cell Membrane Bacterial Cell Membrane Bacterial Cell Membrane->Membrane Binding Membrane Disruption Membrane Disruption Membrane Binding->Membrane Disruption Pore Formation Pore Formation Membrane Disruption->Pore Formation Leakage of Cellular Contents Leakage of Cellular Contents Pore Formation->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death

Caption: Simplified mechanism of action of this compound analogues on bacterial cells.

troubleshooting_logic Inconsistent MIC Inconsistent MIC Check Labware Check Labware Inconsistent MIC->Check Labware Adsorption? Standardize Inoculum Standardize Inoculum Inconsistent MIC->Standardize Inoculum Variable Growth? Check for Aggregation Check for Aggregation Inconsistent MIC->Check for Aggregation Precipitation? High Hemolysis High Hemolysis Reduce Hydrophobicity Reduce Hydrophobicity High Hemolysis->Reduce Hydrophobicity Too Hydrophobic? Gentle RBC Handling Gentle RBC Handling High Hemolysis->Gentle RBC Handling Mechanical Lysis? Consider Cyclization Consider Cyclization High Hemolysis->Consider Cyclization Linear Peptide?

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Overcoming TachypleginA Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TachypleginA and encountering resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: We are observing high minimum inhibitory concentrations (MICs) of this compound against our clinical isolates. What are the likely resistance mechanisms?

A1: The primary resistance mechanisms against cationic antimicrobial peptides like this compound in Gram-negative bacteria, particularly Pseudomonas aeruginosa, involve:

  • Overexpression of Efflux Pumps: Bacteria can actively pump this compound out of the cell, preventing it from reaching its intracellular targets. Transcriptome analyses of resistant P. aeruginosa have shown upregulation of genes encoding efflux pumps.[1][2]

  • Decreased Outer Membrane Permeability: Alterations in the bacterial outer membrane, such as modifications to the lipopolysaccharide (LPS), can reduce the initial binding and uptake of this compound, thereby increasing resistance.[1]

  • Two-Component Regulatory Systems: Mutations in two-component regulatory systems, such as PhoPQ and PmrAB, can lead to modifications of lipid A, reducing the net negative charge of the outer membrane and thus repelling the cationic this compound peptide.[1]

Q2: How can we confirm if efflux pump overexpression is the cause of this compound resistance in our isolates?

A2: You can investigate the role of efflux pumps through the following experimental approaches:

  • Use of Efflux Pump Inhibitors (EPIs): Perform MIC assays with this compound in the presence and absence of a broad-spectrum EPI like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

  • Gene Expression Analysis: Quantify the expression levels of known efflux pump genes (e.g., mexA, mexB, oprM in P. aeruginosa) in your resistant isolates compared to susceptible control strains using Reverse Transcription-quantitative PCR (RT-qPCR).[3]

Q3: What strategies can we employ to overcome this compound resistance?

A3: Several strategies can be explored to restore the activity of this compound against resistant isolates:

  • Combination Therapy: Combining this compound with other antibiotics can have synergistic effects. For instance, a membrane-permeabilizing peptide like this compound could facilitate the entry of other antibiotics that target intracellular components.[4][5]

  • Use of Efflux Pump Inhibitors (EPIs): Co-administration of this compound with a non-toxic and potent EPI could block the efflux of the peptide, thereby increasing its intracellular concentration and efficacy.[6][7]

Troubleshooting Guides

Troubleshooting Antimicrobial Susceptibility Testing (AST) for this compound

Cationic peptides like this compound can present challenges in standard AST methods. Here are some common issues and troubleshooting steps:

Problem Possible Cause Troubleshooting Step Rationale
High variability in MIC results between experiments. Peptide binding to plastic surfaces.Use low-binding polypropylene plates instead of standard polystyrene plates for broth microdilution assays.[8][9]Cationic peptides can adhere to the negatively charged surfaces of polystyrene, reducing the effective concentration in the medium.[8]
Inconsistent inoculum preparation.Ensure a standardized inoculum density (e.g., by adjusting to a 0.5 McFarland standard) for each experiment.Variations in the starting bacterial concentration can significantly impact the MIC value.
Subjective MIC reading.Use a consistent endpoint determination method, such as the lowest concentration with no visible growth or a specific percentage of growth inhibition measured spectrophotometrically.[10]Different interpretations of "no growth" can lead to variability.
No or low activity of this compound against expectedly susceptible strains. Inappropriate assay medium.Standard Mueller-Hinton Broth (MHB) may contain high concentrations of divalent cations (Ca2+, Mg2+) that can interfere with the activity of cationic peptides. Consider using a low-salt medium or cation-adjusted MHB.[10]Divalent cations can compete with cationic peptides for binding to the bacterial membrane.
Peptide degradation.Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C) and prepare fresh working solutions for each experiment.Repeated freeze-thaw cycles can degrade the peptide.
Troubleshooting RT-qPCR for Efflux Pump Gene Expression
Problem Possible Cause Troubleshooting Step Rationale
No or low amplification of target genes. Poor RNA quality.Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure a high-purity RNA extraction with A260/280 ratios between 1.8 and 2.0.Degraded RNA will result in inefficient reverse transcription and poor amplification.
Inefficient primer design.Design primers that span an exon-exon junction to avoid amplification of contaminating genomic DNA. Validate primer efficiency through a standard curve analysis.Poorly designed primers can lead to low amplification or non-specific products.
High variability in Cq values between technical replicates. Pipetting errors.Use calibrated pipettes and ensure proper mixing of reaction components. Prepare a master mix for all reactions to minimize pipetting variability.Inaccurate pipetting can lead to significant variations in template and reagent concentrations.
Presence of PCR inhibitors.Dilute the cDNA template to reduce the concentration of potential inhibitors carried over from the RNA extraction.Inhibitors can interfere with the activity of the DNA polymerase.

Quantitative Data

The following table summarizes representative data on the effect of an efflux pump inhibitor on the MIC of an antibiotic against resistant clinical isolates. While this data is for tigecycline and Acinetobacter baumannii, it illustrates the potential fold-reduction in MIC that could be expected when using an EPI to overcome efflux-mediated resistance.

Table 1: Effect of the Efflux Pump Inhibitor CCCP on Tigecycline MIC in Resistant Acinetobacter baumannii Isolates

IsolateMIC of Tigecycline (µg/mL)MIC of Tigecycline + CCCP (µg/mL)Fold Decrease in MIC
AB011644
AB023284
AB036488
AB04128168

Data is illustrative and based on findings for other antibiotics and bacteria. A four-fold or greater decrease in MIC in the presence of an EPI is generally considered significant.[7]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for this compound Susceptibility

This protocol is adapted for cationic antimicrobial peptides.

  • Materials:

    • This compound stock solution

    • Mueller-Hinton Broth (MHB), potentially cation-adjusted

    • Bacterial culture in logarithmic growth phase

    • Sterile 96-well polypropylene microtiter plates

    • 0.5 McFarland standard

    • Spectrophotometer (optional)

  • Procedure:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

    • Prepare serial two-fold dilutions of this compound in MHB in the polypropylene microtiter plate.

    • Add the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of this compound that inhibits visible bacterial growth.

Protocol 2: RT-qPCR for Efflux Pump Gene Expression
  • Materials:

    • RNA extraction kit

    • Resistant and susceptible bacterial isolates

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for target efflux pump genes and a housekeeping gene (e.g., rpoD)

    • Real-time PCR instrument

  • Procedure:

    • RNA Extraction: Extract total RNA from mid-logarithmic phase cultures of resistant and susceptible isolates according to the kit manufacturer's instructions. Treat with DNase to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR:

      • Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for the target gene, and cDNA template.

      • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

      • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

    • Data Analysis:

      • Determine the quantification cycle (Cq) values for the target and housekeeping genes in both resistant and susceptible isolates.

      • Calculate the relative gene expression using the ΔΔCq method.

Visualizations

TachypleginA_Resistance_Mechanism cluster_Bacterium Bacterium TachypleginA_out This compound (extracellular) TachypleginA_in This compound (intracellular) TachypleginA_out->TachypleginA_in Entry OuterMembrane Outer Membrane EffluxPump Efflux Pump (e.g., MexAB-OprM) TachypleginA_in->EffluxPump Target Intracellular Target TachypleginA_in->Target Inhibition of Cellular Processes EffluxPump->TachypleginA_out Efflux

Caption: Mechanism of this compound action and efflux pump-mediated resistance.

Overcoming_Resistance cluster_Strategy Strategies to Overcome Resistance This compound This compound ResistantBacterium Resistant Bacterium (Efflux Pump Overexpression) This compound->ResistantBacterium Ineffective Synergy Synergistic Effect This compound->Synergy RestoredActivity Restored this compound Activity This compound->RestoredActivity EPI Efflux Pump Inhibitor (EPI) EPI->RestoredActivity Antibiotic Conventional Antibiotic Antibiotic->Synergy Synergy->ResistantBacterium Effective RestoredActivity->ResistantBacterium Effective

Caption: Combination therapy strategies to overcome this compound resistance.

Efflux_Pump_Regulation_Pathway cluster_Regulation Efflux Pump Gene Regulation in P. aeruginosa AntibioticStress Antibiotic Stress (e.g., this compound) TCS_Sensor Two-Component System Sensor Kinase (e.g., PmrB) AntibioticStress->TCS_Sensor Activates LocalRepressor Local Repressor (e.g., MexR) AntibioticStress->LocalRepressor Inactivates TCS_Regulator Response Regulator (e.g., PmrA) TCS_Sensor->TCS_Regulator Phosphorylates EffluxPumpGenes Efflux Pump Genes (e.g., mexA, mexB, oprM) TCS_Regulator->EffluxPumpGenes Activates Transcription LocalRepressor->EffluxPumpGenes Represses EffluxPumpProtein Efflux Pump Protein EffluxPumpGenes->EffluxPumpProtein Translation

Caption: Simplified signaling pathway for efflux pump regulation.

References

Technical Support Center: TachypleginA In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific in vivo off-target effects of TachypleginA is not extensively available in public literature. This guide provides a framework based on established principles for mitigating off-target effects of peptide-based therapeutics. The data and pathways presented are illustrative examples to guide experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for a therapeutic peptide like this compound?

Off-target effects are unintended interactions between a therapeutic agent and cellular components other than its designated biological target. For a peptide like this compound, these interactions can lead to several critical issues in vivo:

  • Toxicity: Binding to unintended receptors or proteins can disrupt normal physiological processes, leading to adverse events and dose-limiting toxicity.[1][2]

  • Confounding Results: Biological responses may be incorrectly attributed to the on-target mechanism, leading to a flawed understanding of the peptide's function and potential.[1]

  • Reduced Efficacy: If the peptide binds to high-abundance off-targets, its effective concentration at the intended target site may be significantly reduced, lowering its therapeutic efficacy.[1]

Q2: How can I preemptively identify potential off-targets for this compound before starting in vivo experiments?

Identifying potential off-targets early is crucial. A multi-pronged approach is most effective:

  • In Silico Analysis: Use computational models to predict binding to other proteins based on the structure and sequence of this compound. These tools can screen large databases of known protein structures to flag potential interactions.[2][3]

  • In Vitro Profiling: Screen this compound against a broad panel of receptors, ion channels, and kinases. Commercial services offer comprehensive screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint) to provide a wide view of potential interactions.

  • Control Compounds: Synthesize and test structurally similar but biologically inactive versions of this compound. These controls help differentiate between effects caused by the specific, active conformation of the peptide and those caused by non-specific properties.[1]

Q3: What is the first step in designing an in vivo study to characterize the therapeutic window of this compound?

The first step is to conduct a Maximum Tolerated Dose (MTD) study in your chosen animal model. This dose-escalation study is designed to identify the highest dose that does not cause unacceptable toxicity. It involves administering increasing doses of this compound to different cohorts of animals and closely monitoring them for a range of clinical signs. This study is critical for establishing a safe dose range for subsequent efficacy studies and provides the first indication of potential on- and off-target toxicities.

Q4: What are the common signs of toxicity I should monitor for in animal models treated with this compound?

Comprehensive monitoring is key to detecting toxicity. Observations should be systematic and recorded daily:

  • General Health: Changes in body weight (a >15-20% loss is a common humane endpoint), food and water intake, changes in posture, and signs of pain or distress.

  • Behavioral Changes: Lethargy, hyperactivity, tremors, or ataxia, which could indicate central nervous system (CNS) off-targets.

  • Physical Appearance: Ruffled fur, skin abnormalities, or changes in eye appearance.

Troubleshooting Guides

Issue 1: Unexpected animal mortality or severe toxicity is observed at doses predicted to be therapeutic.

Question: Have you confirmed that the observed toxicity is not an exaggerated version of the on-target effect? Answer: An over-stimulation of the intended therapeutic pathway can sometimes lead to toxicity. Try to rescue the phenotype by modulating the known on-target pathway. If the toxicity persists even when the on-target pathway is blocked, it is highly likely to be an off-target effect.[1]

Question: Have you performed a full histopathological analysis of major organs? Answer: A detailed examination of tissues (liver, kidney, heart, brain, spleen, etc.) by a qualified veterinary pathologist is essential. This can pinpoint organ-specific toxicities that were not apparent from external observation or blood work, providing clues about the nature of the off-target interaction.

Question: Can the delivery method be optimized to reduce systemic exposure? Answer: If the target is localized (e.g., a solid tumor), consider alternative administration routes like intratumoral injection instead of systemic (e.g., intravenous, intraperitoneal) delivery. For peptides, conjugation with moieties that target specific tissues can also concentrate the compound at the site of action and reduce systemic exposure.

Issue 2: this compound shows excellent in vitro potency but has no efficacy in the in vivo model.

Question: Have you characterized the pharmacokinetic (PK) and biodistribution (BD) profile of this compound? Answer: A lack of efficacy in vivo is often due to poor pharmacological properties. The peptide may be clearing from circulation too quickly, may not be stable in plasma, or may not be reaching the target tissue in sufficient concentrations. A PK/BD study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of your compound.

Question: Have you confirmed target engagement in vivo? Answer: It is critical to demonstrate that this compound is binding to its intended target in the animal. Techniques like the Cellular Thermal Shift Assay (CETSA) performed on tissues explanted from treated animals can provide direct evidence of target engagement.

Data Presentation

Table 1: Example Dose-Response & Toxicity Data for this compound in a Murine Xenograft Model

Dose (mg/kg)Administration RouteDosing FrequencyTumor Growth Inhibition (%)Avg. Body Weight Change (%)Key Adverse Findings
0 (Vehicle)IVDaily x 140%+5.2%None
5IVDaily x 1435%+3.1%None
10IVDaily x 1468%-2.5%None
20IVDaily x 1495%-11.8%Mild lethargy, ruffled fur
40IVDaily x 1498%-21.5% (Euthanasia)Severe lethargy, ataxia, significant liver enzyme elevation (ALT/AST)

This hypothetical data illustrates a therapeutic window between 10 and 20 mg/kg, with clear off-target toxicity emerging at higher doses.

Table 2: Example Off-Target Interaction Profile for this compound

Target ClassTarget NameBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Potential Off-Target Effect
On-Target GPCR-X 5 12 Anti-proliferative (desired)
GPCRGPCR-Y250800Hypotension
Ion ChannelhERG>10,000>10,000Low risk of cardiac arrhythmia
KinaseVEGFR21,500>5,000Unlikely at therapeutic doses
TransporterP-gp>10,000>10,000Low risk of drug-drug interactions

This hypothetical profile suggests this compound has good selectivity for its on-target (GPCR-X) but may interact with a related GPCR at higher concentrations, potentially explaining observed toxicities.

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use healthy, naive animals (e.g., C57BL/6 mice, 8-10 weeks old) of a single sex to reduce variability.

  • Acclimation: Allow animals to acclimate for at least 7 days before the start of the study.

  • Group Allocation: Randomly assign animals to cohorts (n=3-5 per group). Include a vehicle control group.

  • Dose Escalation:

    • Start with a low dose, estimated from in vitro potency (e.g., 100x the in vitro IC50).

    • Use a dose escalation scheme (e.g., modified Fibonacci sequence) for subsequent cohorts.

    • Administer this compound via the intended clinical route (e.g., IV, IP, SC) for a defined period (e.g., 5-14 consecutive days).

  • Monitoring:

    • Record body weights and clinical signs of toxicity daily.

    • Perform a comprehensive clinical observation at the predicted time of maximum plasma concentration (Tmax), if known.

  • Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss, severe clinical signs, or mortality.

  • Terminal Procedures: At the end of the study, collect blood for clinical pathology and perform a gross necropsy. Collect major organs for histopathology.

Protocol 2: In Vitro Off-Target Profiling
  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO, water). Ensure final solvent concentration in the assay is low (<0.5%) to avoid artifacts.

  • Assay Selection: Select a broad screening panel that covers major protein families known to be associated with toxicity. A standard panel includes GPCRs, ion channels, kinases, and transporters.

  • Primary Screen:

    • Perform an initial screen at a single high concentration of this compound (e.g., 10 µM).

    • The assay format is typically radioligand binding to measure displacement.

    • A "hit" is defined as significant inhibition of binding (e.g., >50%) at this concentration.

  • Follow-up (Dose-Response):

    • For any hits identified in the primary screen, perform a full dose-response analysis (e.g., 8-point concentration curve) to determine the IC50 or Ki value.

  • Data Analysis: Calculate the selectivity index by comparing the off-target IC50/Ki with the on-target IC50/Ki. A selectivity index of >100-fold is generally considered desirable.

Visualizations

Mitigating_Off_Target_Effects_Workflow A 1. In Silico & In Vitro Screening B Predict Potential Off-Targets (e.g., Receptorome screen) A->B Identifies C 2. In Vivo Dose Escalation (MTD Study) B->C Informs D Establish Therapeutic Window (Efficacy vs. Toxicity) C->D Defines E Toxicity Observed? D->E F 3. Mechanism Deconvolution E->F Yes M Proceed with Optimized Candidate E->M No G On-Target or Off-Target? F->G H On-Target Toxicity (Exaggerated Pharmacology) G->H On-Target I Off-Target Toxicity (Unintended Interaction) G->I Off-Target J 4. Mitigation Strategy H->J I->J K Reduce Dose / Optimize Schedule J->K L Rational Re-design of Peptide (Improve Selectivity) J->L K->M L->M

Caption: Workflow for identifying and mitigating off-target effects.

TachypleginA_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Tachy_On This compound GPCR_X Target Receptor (GPCR-X) Tachy_On->GPCR_X G_q Gαq GPCR_X->G_q PLC Phospholipase C (PLC) G_q->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Effect_On Therapeutic Effect (e.g., Apoptosis) IP3_DAG->Effect_On Tachy_Off This compound (High Concentration) GPCR_Y Off-Target Receptor (GPCR-Y) Tachy_Off->GPCR_Y G_s Gαs GPCR_Y->G_s AC Adenylyl Cyclase G_s->AC cAMP cAMP Increase AC->cAMP Effect_Off Adverse Effect (e.g., Vasodilation) cAMP->Effect_Off Troubleshooting_Decision_Tree Start In Vivo Toxicity Observed Q_PK Is PK/Biodistribution Favorable? Start->Q_PK A_PK_Bad Optimize Formulation or Delivery Route Q_PK->A_PK_Bad No Q_Engage Is On-Target Engagement Confirmed? Q_PK->Q_Engage Yes A_Engage_No Dose may be too low. Re-evaluate MTD. Q_Engage->A_Engage_No No Q_Rescue Can toxicity be rescued by blocking the on-target pathway? Q_Engage->Q_Rescue Yes A_Rescue_Yes Conclusion: On-Target Toxicity Q_Rescue->A_Rescue_Yes Yes A_Rescue_No Conclusion: Off-Target Toxicity Q_Rescue->A_Rescue_No No Action_On Strategy: Reduce Dose A_Rescue_Yes->Action_On Action_Off Strategy: Identify Off-Target & Re-design Peptide A_Rescue_No->Action_Off

References

Validation & Comparative

TachypleginA vs. Polymyxin B: A Comparative Guide to Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudomonas aeruginosa continues to pose a significant threat in clinical settings due to its intrinsic and acquired resistance to multiple antibiotics. This guide provides a detailed, data-driven comparison of two antimicrobial peptides, TachypleginA and Polymyxin B, evaluating their efficacy against this formidable pathogen.

At a Glance: this compound vs. Polymyxin B

FeatureThis compound (Tachyplesin III)Polymyxin B
Mechanism of Action Primarily disrupts the bacterial outer and inner membranes, leading to leakage of cellular contents. It also exhibits anti-endotoxin activity.Interacts with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, disrupting membrane integrity and causing cell death. Also possesses anti-endotoxin properties.
In Vitro Efficacy (MIC) Demonstrates potent activity against multidrug-resistant P. aeruginosa, with MIC values typically ranging from 0.5 to 8 mg/L.[1][2]Effective against many P. aeruginosa strains, with MIC values generally in the range of 0.5 to 8 mg/L. However, resistance is an increasing concern.[3][4][5]
In Vivo Efficacy In a mouse sepsis model, Tachyplesin III demonstrated significant in vivo efficacy, reducing bacteremia and mortality.[2][6][7]Used as a last-resort treatment for severe P. aeruginosa infections, though concerns about nephrotoxicity and neurotoxicity exist.[8]
Cytotoxicity Exhibits dose-dependent cytotoxicity to mammalian cells at concentrations higher than the MICs required for antibacterial activity.[7][9]Known for significant nephrotoxicity and neurotoxicity, which are major dose-limiting factors in clinical use.
Resistance Resistance mechanisms in P. aeruginosa are being investigated and may involve alterations in the outer membrane.Resistance in P. aeruginosa is often associated with modifications of the LPS structure, reducing the binding affinity of Polymyxin B.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for this compound (Tachyplesin III) and Polymyxin B against Pseudomonas aeruginosa.

Table 1: In Vitro Susceptibility Data
Antimicrobial AgentP. aeruginosa Strain(s)MIC Range (mg/L)MBC (mg/L)Reference
Tachyplesin III20 multidrug-resistant clinical isolates0.5 - 4Not specified[1]
Tachyplesin IIIATCC 278534Not specified[2]
Tachyplesin IIIMultidrug-resistant clinical isolate4Not specified[2]
Polymyxin B63 clinical isolatesMost isolates ≤ 2Not specified[10]
Polymyxin B40 clinical and reference isolates0.5 - 512Not specified[3]
Polymyxin B50 carbapenem-resistant clinical isolatesMost isolates ≤ 4Not specified[4]
Table 2: In Vivo Efficacy in Mouse Sepsis Model
Treatment GroupP. aeruginosa StrainLethality Rate (%)Reference
Tachyplesin IIIMultidrug-resistant clinical isolate30[2]
Imipenem + Tachyplesin IIIMultidrug-resistant clinical isolate10[2]
Control (untreated)Multidrug-resistant clinical isolate100[2]

Note: The study also included a reference strain (ATCC 27853) which showed similar trends.

Table 3: Comparative Cytotoxicity Data
Antimicrobial AgentCell LineAssayKey FindingsReference
Tachyplesin IIIHuman red blood cellsHemolysis assayLow hemolytic activity at MIC concentrations.[8]
Tachyplesin IIIMouse alveolar macrophages (MH-S)Phagocytosis assayEnhanced phagocytosis.[6]
Polymyxin BNot specifiedClinical observationAssociated with nephrotoxicity and neurotoxicity.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MICs for both this compound and Polymyxin B are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

  • A serial two-fold dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the P. aeruginosa isolate to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

In Vivo Mouse Sepsis Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents against systemic infections.

General Protocol:

  • Male BALB/c mice are typically used.

  • P. aeruginosa is grown in a suitable broth, and a lethal dose (e.g., 1 x 10^7 CFU) is injected intraperitoneally into the mice.

  • Treatment with the antimicrobial agent (e.g., Tachyplesin III or Polymyxin B) is initiated at a specified time point post-infection, often administered intravenously or intraperitoneally.

  • Outcome measures include survival rates over a defined period (e.g., 7 days), bacterial load in blood and organs (determined by quantitative culture), and levels of inflammatory cytokines in the plasma.[2][6]

Visualizing Mechanisms and Workflows

Signaling Pathway of a Cationic Antimicrobial Peptide

antimicrobial_peptide_mechanism cluster_bacteria Pseudomonas aeruginosa LPS Lipopolysaccharide (LPS) (Outer Membrane) InnerMembrane Inner Membrane LPS->InnerMembrane Membrane Destabilization & Permeabilization Cytoplasm Cytoplasm InnerMembrane->Cytoplasm Leakage of Cellular Contents CellDeath Cell Death Cytoplasm->CellDeath AMP Cationic Antimicrobial Peptide (this compound / Polymyxin B) AMP->LPS Electrostatic Interaction with Lipid A

Caption: Mechanism of action for cationic antimicrobial peptides against P. aeruginosa.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start infection Induce Sepsis in Mice (Intraperitoneal injection of P. aeruginosa) start->infection treatment Administer Treatment (this compound, Polymyxin B, or Control) infection->treatment monitoring Monitor Survival & Health Status treatment->monitoring analysis Collect Samples (Blood, Organs) monitoring->analysis endpoints Analyze Endpoints: - Bacterial Load - Cytokine Levels - Survival Rate analysis->endpoints conclusion Conclusion on Efficacy endpoints->conclusion

Caption: Workflow for assessing the in vivo efficacy of antimicrobials in a mouse sepsis model.

References

Comparative Cytotoxicity of TachypleginA and Melittin on Erythrocytes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the therapeutic potential of antimicrobial peptides (AMPs), understanding their cytotoxic profile is paramount. This guide provides a comparative analysis of the hemolytic activity of two potent AMPs: TachypleginA, a peptide derived from the hemocytes of the horseshoe crab, and Melittin, the principal component of bee venom. This comparison is based on available experimental data to inform on their relative safety profiles concerning erythrocytes.

Quantitative Comparison of Hemolytic Activity

The cytotoxic effects of this compound and Melittin on red blood cells (erythrocytes) are summarized below. It is important to note that the data is compiled from different studies, which may employ varied experimental conditions (e.g., erythrocyte source, peptide concentration, incubation time). A direct comparison is most accurate when data is sourced from a single study that evaluates both peptides concurrently.

PeptideOrganismErythrocyte TypeConcentrationHemolytic Activity (%)HC50 Value (µg/mL)Reference
Tachyplesin I Horseshoe CrabSheep100 µg/mL~10Not Reported[1]
Sheep150 µg/mL~25Not Reported[1]
Melittin HoneybeeHuman2 µM~100Not Reported
Human (2% suspension)16.28 ± 0.17[2]
Human3.03 ± 0.02[3]
Human0.44[4][5]

Note: this compound is a derivative of Tachyplesin I and is expected to have a similar biological activity profile. The data for Tachyplesin I is used here as a proxy. The significant variation in the reported HC50 values for Melittin highlights the sensitivity of the hemolysis assay to experimental conditions.

Experimental Protocol: Hemolysis Assay

The following is a generalized protocol for determining the hemolytic activity of peptides, based on methodologies reported in the cited literature.[6][7]

1. Preparation of Erythrocyte Suspension:

  • Collect fresh erythrocytes (e.g., human, sheep, or rabbit red blood cells) in a tube containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood sample to pellet the erythrocytes.
  • Wash the erythrocyte pellet multiple times with a buffered saline solution (e.g., Phosphate-Buffered Saline, PBS) to remove plasma and other cellular components.
  • Resuspend the washed erythrocytes in the buffer to a desired concentration (e.g., a 2% or 4% v/v suspension).

2. Incubation with Peptides:

  • Prepare serial dilutions of the test peptides (this compound and Melittin) in the same buffer.
  • In a 96-well plate, mix the erythrocyte suspension with equal volumes of the peptide solutions.
  • Include a negative control (erythrocytes in buffer only) and a positive control (erythrocytes in a solution that causes 100% hemolysis, such as 1% Triton X-100).
  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

3. Measurement of Hemolysis:

  • After incubation, centrifuge the plate to pellet the intact erythrocytes.
  • Carefully transfer the supernatant to a new 96-well plate.
  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm, 540 nm, or 570 nm) using a microplate reader.

4. Calculation of Hemolytic Activity:

  • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
  • The HC50 value, the concentration of the peptide that causes 50% hemolysis, can be determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a dose-response curve.

Visualizing Comparative Cytotoxicity

The following diagram illustrates the relative hemolytic activity of this compound and Melittin, highlighting the significantly greater membrane-disrupting capacity of Melittin on erythrocytes.

cluster_0 Peptide Interaction with Erythrocyte Membrane cluster_1 Resulting Hemolytic Activity This compound This compound Erythrocyte Erythrocyte Membrane This compound->Erythrocyte Interaction Melittin Melittin Melittin->Erythrocyte Strong Interaction & Pore Formation Low_Hemolysis Low Hemolysis Erythrocyte->Low_Hemolysis Minimal Disruption High_Hemolysis High Hemolysis (Cell Lysis) Erythrocyte->High_Hemolysis Significant Disruption

Comparative Hemolytic Activity

Signaling Pathways and Mechanism of Action

Melittin is known to induce hemolysis through a "toroidal pore" or "carpet" mechanism.[8] It rapidly binds to the outer leaflet of the erythrocyte membrane and inserts itself, leading to the formation of transient pores. This disrupts the membrane integrity, causing leakage of hemoglobin and ultimately cell lysis. The amphipathic α-helical structure of Melittin is crucial for this activity.

Tachyplesins, including this compound, also interact with cell membranes, but their hemolytic activity is considerably lower. Their mode of action is thought to be more selective towards microbial membranes, which are rich in anionic phospholipids, compared to the zwitterionic nature of erythrocyte membranes. This selectivity is a key factor in their lower cytotoxicity towards mammalian cells.

The diagram below illustrates the generalized workflow for evaluating and comparing the hemolytic cytotoxicity of peptides.

cluster_workflow Hemolysis Assay Workflow prep Erythrocyte Preparation incubation Incubation with This compound & Melittin prep->incubation measurement Spectrophotometric Measurement incubation->measurement analysis Data Analysis (% Hemolysis, HC50) measurement->analysis comparison Comparative Cytotoxicity Assessment analysis->comparison

Hemolysis Assay Workflow

References

The Synergistic Potential of TachypleginA with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens presents a critical challenge to global health. A promising strategy to combat this threat is the use of combination therapies, where antimicrobial peptides (AMPs) are paired with conventional antibiotics to enhance their efficacy. TachypleginA, a potent AMP isolated from the horseshoe crab Tachypleus tridentatus, has demonstrated broad-spectrum antimicrobial activity. However, publicly available research specifically detailing its synergistic effects with conventional antibiotics is currently limited.

This guide provides a framework for evaluating the synergistic potential of this compound, drawing upon established methodologies and principles from studies on other AMPs. While specific experimental data for this compound combinations are not available in the reviewed literature, this document serves as a comprehensive resource for researchers looking to investigate this promising area.

Mechanisms of Synergy: A General Overview for AMPs

Antimicrobial peptides are thought to enhance the activity of conventional antibiotics through several mechanisms.[1][2] A primary proposed mechanism is the disruption of the bacterial cell membrane by the AMP, which increases its permeability.[1][2] This allows conventional antibiotics, which may have intracellular targets, to more easily enter the bacterial cell and reach their site of action.[1][2] Additionally, some AMPs can inhibit biofilm formation, a key factor in antibiotic resistance, further sensitizing bacteria to conventional treatments.[1]

Experimental Data: A Template for this compound Evaluation

To rigorously assess the synergistic effects of this compound with conventional antibiotics, quantitative data from checkerboard assays and time-kill kinetic studies are essential. The following tables provide a template for how such data should be presented.

Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[3][4][5][6] The Fractional Inhibitory Concentration (FIC) index is calculated from the MICs of the drugs alone and in combination. A FICI of ≤ 0.5 is generally considered synergistic.[7][8]

Target MicroorganismAntibioticThis compound MIC (µg/mL)Antibiotic MIC (µg/mL)This compound MIC in Combination (µg/mL)Antibiotic MIC in Combination (µg/mL)FIC IndexInterpretation
Escherichia coli ATCC 25922Beta-Lactam (e.g., Ampicillin)Data NeededData NeededData NeededData NeededData NeededData Needed
Pseudomonas aeruginosa PAO1Aminoglycoside (e.g., Gentamicin)Data NeededData NeededData NeededData NeededData NeededData Needed
Staphylococcus aureus ATCC 29213Fluoroquinolone (e.g., Ciprofloxacin)Data NeededData NeededData NeededData NeededData NeededData Needed
Methicillin-resistant S. aureus (MRSA)VancomycinData NeededData NeededData NeededData NeededData NeededData Needed
Table 2: Time-Kill Kinetics Assay Results

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.[9][10] Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[9]

Target MicroorganismTreatment (Concentration)Log10 CFU/mL Reduction at 2hLog10 CFU/mL Reduction at 4hLog10 CFU/mL Reduction at 8hLog10 CFU/mL Reduction at 24h
E. coli ATCC 25922This compound (1x MIC)Data NeededData NeededData NeededData Needed
Antibiotic A (1x MIC)Data NeededData NeededData NeededData Needed
This compound + Antibiotic AData NeededData NeededData NeededData Needed
P. aeruginosa PAO1This compound (1x MIC)Data NeededData NeededData NeededData Needed
Antibiotic B (1x MIC)Data NeededData NeededData NeededData Needed
This compound + Antibiotic BData NeededData NeededData NeededData Needed

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results.

Checkerboard Assay Protocol

The checkerboard assay is performed in a 96-well microtiter plate to determine the MIC of two antimicrobial agents, both alone and in all possible combinations.

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the conventional antibiotic at a concentration significantly higher than the expected MIC.

  • Serial Dilutions: Serially dilute this compound horizontally and the conventional antibiotic vertically in the microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB). This creates a gradient of concentrations for both agents.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FICI = FIC of this compound + FIC of Antibiotic, where FIC = MIC of drug in combination / MIC of drug alone. The lowest FICI is reported.

Time-Kill Assay Protocol

This assay measures the rate of bacterial killing by an antimicrobial agent or combination.[10]

  • Bacterial Culture: Grow a bacterial culture to the logarithmic phase in CAMHB.

  • Inoculum Preparation: Adjust the bacterial suspension to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing pre-warmed CAMHB.

  • Addition of Antimicrobials: Add this compound and/or the conventional antibiotic at desired concentrations (e.g., 0.5x, 1x, or 2x MIC). A growth control flask with no antimicrobial is included.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on nutrient agar plates. Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical mechanisms of action.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_tachy Prepare this compound Stock Solution dilute_tachy Serially Dilute this compound (Horizontally) prep_tachy->dilute_tachy prep_abx Prepare Antibiotic Stock Solution dilute_abx Serially Dilute Antibiotic (Vertically) prep_abx->dilute_abx prep_inoculum Prepare Bacterial Inoculum add_inoculum Add Inoculum to All Wells prep_inoculum->add_inoculum dilute_tachy->add_inoculum dilute_abx->add_inoculum incubate Incubate Plate (18-24h at 37°C) add_inoculum->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic

Caption: Workflow for the Checkerboard Synergy Assay.

Synergistic_Mechanism This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Disrupts & Increases Permeability Antibiotic Conventional Antibiotic Antibiotic->Bacterial_Membrane Enhanced Uptake Intracellular_Target Intracellular Target (e.g., Ribosome, DNA) Bacterial_Membrane->Intracellular_Target Allows Entry Cell_Death Bacterial Cell Death Intracellular_Target->Cell_Death Inhibition of Essential Processes

Caption: Hypothetical Synergistic Mechanism of this compound.

Conclusion and Future Directions

While the direct evidence for the synergistic effects of this compound with conventional antibiotics is yet to be established in the scientific literature, the general principles of AMP-antibiotic synergy suggest that this is a highly promising area of research. The templates and protocols provided in this guide offer a clear path for investigators to systematically evaluate these potential interactions. Future studies should focus on generating robust quantitative data across a range of clinically relevant pathogens and antibiotic classes. Elucidating the precise molecular mechanisms of any observed synergy will be critical for the rational design of novel and effective combination therapies to combat the growing threat of antibiotic resistance.

References

TachypleginA vs. LL-37: A Head-to-Head Comparison of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising area of research. Among the vast array of AMPs, TachypleginA, isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), and LL-37, the only human cathelicidin, are two prominent examples. This guide provides a detailed head-to-head comparison of their antimicrobial activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Quantitative Antimicrobial Activity: A Comparative Analysis

MicroorganismThis compound (TP1) MIC (µM)LL-37 MIC (µM)
Escherichia coli~2.5 - 5.0~1.4 - 9.38
Staphylococcus aureus~2.5 - 5.0~5.6 - 19.3
Pseudomonas aeruginosaNot widely reported~1.4 - 32
Burkholderia pseudomallei61.6947.29
Candida albicansNot widely reported>250 (planktonic)

Note: The MIC values are presented in micromolar (µM) to allow for a more direct comparison of molar efficacy. Conversion from µg/mL was performed using the molecular weights of this compound (approx. 2263 g/mol ) and LL-37 (approx. 4493 g/mol ).

From the available data, both this compound and LL-37 demonstrate broad-spectrum activity against Gram-negative and Gram-positive bacteria. In a direct comparison against Burkholderia pseudomallei, LL-37 exhibited a slightly lower MIC value, suggesting higher potency. For common pathogens like E. coli and S. aureus, both peptides show potent activity in the low micromolar range. However, LL-37 has been more extensively studied against a wider variety of microorganisms, including fungi like Candida albicans, against which it shows limited activity on planktonic cells but has effects on biofilms.

Mechanisms of Action: A Tale of Two Strategies

The ways in which this compound and LL-37 exert their antimicrobial effects differ significantly, particularly in their interaction with host cells.

This compound: Direct Membrane Disruption

The primary mechanism of action for this compound is the direct disruption of microbial cell membranes. This process is rapid and leads to cell death.

TachypleginA_Mechanism cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell cluster_outer_membrane Outer Membrane (Gram-negative) cluster_inner_membrane Cytoplasmic Membrane This compound This compound LPS LPS This compound->LPS Electrostatic Interaction Periplasmic_Space Periplasmic Space LPS->Periplasmic_Space Outer Membrane Permeabilization Membrane_Disruption Membrane Permeabilization & Depolarization Periplasmic_Space->Membrane_Disruption Cytoplasm Cytoplasm Membrane_Disruption->Cytoplasm Ion Leakage & Loss of Potential Cell_Lysis Cell Lysis Cytoplasm->Cell_Lysis LL37_Signaling cluster_extracellular Extracellular cluster_cell_membrane Host Cell Membrane cluster_intracellular Intracellular LL37 LL-37 GPCR GPCRs (e.g., FPRL1) LL37->GPCR TLR TLRs LL37->TLR MAPK MAPK Pathway GPCR->MAPK PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt NFkB NF-kB Pathway TLR->NFkB Cytokine_Production Chemokine & Cytokine Production MAPK->Cytokine_Production NFkB->Cytokine_Production PI3K_Akt->Cytokine_Production Immune_Cell_Recruitment Immune Cell Recruitment Cytokine_Production->Immune_Cell_Recruitment MIC_Workflow start Start prep_peptide Prepare serial dilutions of this compound & LL-37 start->prep_peptide prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate_plate Inoculate microtiter plate wells with bacterial suspension and peptide dilutions prep_peptide->inoculate_plate prep_inoculum->inoculate_plate controls Include growth control (no peptide) and sterility control (no bacteria) inoculate_plate->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read_results Determine MIC: Lowest concentration with no visible growth incubation->read_results end End read_results->end

Validating TachypleginA's Dual-Action Mechanism: A Comparative Guide Using Knockout Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pingdingshan, Henan – November 24, 2025 – A new comparative guide offers researchers a framework for validating the mechanism of action of the potent antimicrobial peptide, TachypleginA, utilizing bacterial knockout strains. This guide provides a detailed comparison with established antimicrobial peptides, Nisin and Defensins, and furnishes experimental protocols and data presentation standards for robust scientific inquiry.

This compound, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has demonstrated significant activity against a broad spectrum of bacteria, including multidrug-resistant strains.[1][2] Its proposed mechanism of action is twofold: disruption of the bacterial cell membrane and inhibition of an intracellular enzyme, 3-ketoacyl-acyl carrier protein reductase (FabG), which is essential for fatty acid biosynthesis.[1][3] This dual-pronged attack makes this compound a promising candidate for novel antibiotic development. However, rigorous validation of its intracellular target using genetic tools is a crucial step in its preclinical development.

This guide outlines how knockout strains of bacteria can be employed to dissect and confirm the specific contributions of each proposed mechanism to the overall antimicrobial activity of this compound. By comparing the susceptibility of wild-type bacteria to that of strains lacking specific genes, researchers can elucidate the precise molecular targets of a compound.

Comparative Analysis: this compound, Nisin, and Human Defensin 5 (HD5ox)

To provide context for the validation of this compound's mechanism, this guide compares it with two well-studied antimicrobial peptides, Nisin and Human Defensin 5 (HD5ox), for which knockout studies have been instrumental in clarifying their modes of action.

FeatureThis compoundNisinHuman Defensin 5 (HD5ox)
Primary Mechanism Membrane disruption and intracellular enzyme (FabG) inhibition[1][3]Pore formation via binding to Lipid II and inhibition of cell wall synthesis[4][5]Membrane permeabilization and interaction with lipopolysaccharide (LPS)[6][7]
Validation with Knockouts Proposed, targeting fabG and genes for membrane components.Yes, E. coli Keio library screen identified mutants in cell wall/membrane biogenesis and DNA replication/repair as hypersensitive.[8]Yes, E. coli Keio library screen identified mutants in membrane biosynthesis and LPS assembly as hypersensitive.[6]
Key Knockout Genes for Hypersensitivity Hypothetical: fabG, genes involved in phosphatidylglycerol synthesis.murJ, mraY, recA, uvrD[8]lpxM, waaC, waaF, msbA[6]

Hypothetical Validation of this compound's Intracellular Target (FabG) using a Knockout Strain

While direct experimental data of this compound's activity against a fabG knockout strain is not yet published, the following table outlines the expected outcomes of such an experiment, which would provide strong evidence for FabG being a primary intracellular target.

Bacterial StrainProposed Mechanism TargetedExpected Minimum Inhibitory Concentration (MIC) of this compoundRationale
Wild-Type E. coliMembrane Disruption & FabG InhibitionBaseline MIC (e.g., 1 µg/mL)Both mechanisms are active, leading to efficient killing.
E. coli ΔfabGMembrane DisruptionSignificantly Lower MICThe absence of the intracellular target (FabG) would not confer resistance, and the bacterium may already have a compromised membrane due to altered fatty acid synthesis, making it more susceptible to membrane disruption.
E. coli with mutations altering membrane charge (e.g., increased positive charge)Membrane DisruptionHigher MICReduced electrostatic attraction between the cationic this compound and the bacterial membrane would decrease the efficiency of membrane disruption.

Experimental Protocols

Construction of a fabG Knockout Strain in E. coli using CRISPR/Cas9

This protocol outlines the generation of a markerless deletion of the fabG gene in E. coli using a two-plasmid CRISPR/Cas9 system.

Materials:

  • E. coli strain (e.g., MG1655)

  • pCasRed plasmid (expressing Cas9 and λ-Red recombinase)

  • pCRISPR-SacB-gDNA plasmid (for cloning the guide RNA)

  • Donor DNA oligonucleotide with homology arms flanking the fabG gene

  • Electroporator and cuvettes

  • LB agar plates with appropriate antibiotics and sucrose

Procedure:

  • Prepare the Donor DNA: Synthesize a 100-bp single-stranded DNA oligonucleotide consisting of 50 bp of sequence immediately upstream of the fabG start codon and 50 bp of sequence immediately downstream of the fabG stop codon.

  • Prepare Electrocompetent Cells: Transform the target E. coli strain with the pCasRed plasmid and select for transformants. Prepare electrocompetent cells from an overnight culture grown at 30°C.

  • Co-transformation: Co-transform the electrocompetent cells containing pCasRed with the pCRISPR-SacB-gDNA plasmid carrying the fabG-targeting gRNA and the donor DNA oligonucleotide.

  • Selection and Curing: Plate the transformed cells on LB agar containing antibiotics for both plasmids and induce Cas9 expression. Surviving colonies should have the fabG gene deleted. To cure the plasmids, streak colonies on LB agar containing 5% sucrose (for counter-selection of the pCRISPR-SacB plasmid) and grow at 37°C (to cure the temperature-sensitive pCasRed plasmid).

  • Verification: Confirm the deletion of the fabG gene by colony PCR and Sanger sequencing.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a bacterium.

Materials:

  • This compound

  • Wild-type and knockout bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase in MHB and dilute to a final concentration of 5 x 10^5 CFU/mL.

  • Prepare Peptide Dilutions: Perform a two-fold serial dilution of this compound in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Membrane Permeabilization Assay using Propidium Iodide (PI)

This assay measures the extent of membrane damage by quantifying the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

Materials:

  • This compound

  • Bacterial suspension (wild-type and knockout strains)

  • Propidium Iodide (PI) solution

  • Fluorometer or flow cytometer

Procedure:

  • Prepare Bacterial Suspension: Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS) to a defined optical density.

  • Add Peptide: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the bacterial suspension. Include an untreated control.

  • Add PI: Add PI to the bacterial suspensions to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples at room temperature in the dark for 15-30 minutes.

  • Measure Fluorescence: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence indicates membrane permeabilization.

Visualizing the Pathways and Processes

TachypleginA_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular This compound This compound LPS LPS This compound->LPS 1. Binds to LPS OuterMembrane Outer Membrane This compound->OuterMembrane 2. Permeabilizes Outer Membrane InnerMembrane Inner Membrane This compound->InnerMembrane 3. Disrupts Inner Membrane FabG FabG Enzyme This compound->FabG 4. Enters cytoplasm and binds to FabG Inhibition Inhibition This compound->Inhibition LPS->OuterMembrane OuterMembrane->InnerMembrane Translocates MembraneDisruption Membrane Disruption InnerMembrane->MembraneDisruption CellDeath Cell Death MembraneDisruption->CellDeath Ion leakage, loss of potential FattyAcid Fatty Acid Biosynthesis FabG->FattyAcid Catalyzes FattyAcid->CellDeath Inhibited synthesis leads to Inhibition->FattyAcid Blocks

Knockout_Validation_Workflow cluster_wt Wild-Type Strain cluster_ko Knockout Strain start Start: Propose Intracellular Target (e.g., FabG for this compound) construct_ko Construct Knockout Strain (e.g., ΔfabG in E. coli) using CRISPR/Cas9 start->construct_ko verify_ko Verify Gene Deletion (PCR and Sequencing) construct_ko->verify_ko mic_assay Perform MIC Assay with this compound verify_ko->mic_assay wt_mic Determine MIC (Baseline) mic_assay->wt_mic ko_mic Determine MIC mic_assay->ko_mic compare_mic Compare MICs: Wild-Type vs. Knockout interpret Interpret Results compare_mic->interpret conclusion Conclusion on Target Validity interpret->conclusion wt_mic->compare_mic ko_mic->compare_mic

Logic_Diagram cluster_outcomes Possible Outcomes cluster_conclusions Conclusions hypothesis Hypothesis: FabG is an intracellular target of this compound experiment Experiment: Compare this compound MIC against Wild-Type (WT) and ΔfabG E. coli hypothesis->experiment outcome1 Outcome 1: MIC(ΔfabG) ≤ MIC(WT) experiment->outcome1 outcome2 Outcome 2: MIC(ΔfabG) > MIC(WT) experiment->outcome2 conclusion1 Conclusion: FabG is a valid target. Loss of target does not confer resistance. outcome1->conclusion1 conclusion2 Conclusion: FabG is not a primary target, or other resistance mechanisms are at play. outcome2->conclusion2

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between TachypleginA and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between antimicrobial peptides (AMPs) is paramount in the development of robust and durable anti-infective therapies. This guide provides a comparative analysis of cross-resistance profiles of bacteria resistant to TachypleginA, a potent AMP, against other AMPs, supported by experimental data and detailed methodologies.

Executive Summary

The emergence of microbial resistance to conventional antibiotics has propelled the investigation of AMPs as a promising alternative. This compound, isolated from the hemocytes of the horseshoe crab, has demonstrated broad-spectrum antimicrobial activity. However, as with any antimicrobial agent, the potential for resistance development exists. This guide delves into the phenomenon of cross-resistance, where resistance to one AMP confers resistance to others, a critical factor in predicting the long-term efficacy of new AMP-based drugs. Experimental evidence reveals that bacteria, such as Pseudomonas aeruginosa, can develop resistance to this compound primarily through mechanisms involving the overexpression of efflux pumps and alterations in outer membrane permeability. These adaptations can, in some instances, lead to cross-resistance against other structurally or functionally similar AMPs.

Comparative Analysis of Cross-Resistance

Studies investigating bacterial strains with experimentally induced resistance to Tachyplesin I, a well-characterized member of the this compound family, have revealed varying degrees of cross-resistance to other AMPs. The data presented below summarizes the changes in Minimum Inhibitory Concentrations (MICs) for Tachyplesin I-resistant strains of Aeromonas hydrophila, Pseudomonas aeruginosa, and Escherichia coli against a panel of other AMPs.

Quantitative Data on Cross-Resistance

The following table summarizes the MIC values of various AMPs against the original (control) strains and their corresponding mutants with induced resistance to Tachyplesin I. An increase in the MIC value for the resistant strain compared to the control indicates cross-resistance.

Bacterial StrainAMP TestedControl Strain MIC (µg/mL)Tachyplesin I-Resistant Strain MIC (µg/mL)Fold Change in MIC
Aeromonas hydrophila XS91-4-1Tachyplesin I20>160>8
Pexiganan10202
Tachyplesin III5102
Polyphemusin I2.552
Pseudomonas aeruginosa CGMCC1.2620Tachyplesin I10>160>16
Pexiganan10101 (No change)
Tachyplesin III551 (No change)
Polyphemusin I2.52.51 (No change)
Escherichia coli ATCC 25922Tachyplesin I5>160>32
Pexiganan5102
Tachyplesin III2.552
Polyphemusin I1.252.52

Data sourced from Hong et al., 2016.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research in the field of AMP cross-resistance.

Induction of Resistance to Tachyplesin I

Two primary methods have been successfully employed to induce bacterial resistance to Tachyplesin I in the laboratory:

1. Long-Term Continuous Exposure:

  • Bacterial Strains and Media: Aeromonas hydrophila XS91-4-1, Pseudomonas aeruginosa CGMCC1.2620, and Escherichia coli ATCC 25922 are cultured in Mueller-Hinton Broth (MHB).

  • Procedure:

    • A single colony of the bacterial strain is inoculated into MHB and incubated overnight at 37°C.

    • The overnight culture is diluted and exposed to a sub-inhibitory concentration of Tachyplesin I (typically 0.5x MIC).

    • The culture is incubated until visible growth is observed.

    • A small aliquot of this culture is then transferred to fresh MHB containing a slightly higher concentration of Tachyplesin I.

    • This process of serial passage is repeated for an extended period (e.g., over 60 passages), with a gradual increase in the Tachyplesin I concentration.

    • The MIC of Tachyplesin I for the bacterial population is periodically determined to monitor the development of resistance.[1]

2. UV Mutagenesis:

  • Bacterial Strains and Media: P. aeruginosa CGMCC1.2620 and E. coli ATCC 25922 are cultured in MHB.

  • Procedure:

    • A mid-log phase bacterial culture is harvested and washed with sterile saline.

    • The bacterial suspension is placed in a sterile petri dish and exposed to UV irradiation (e.g., 254 nm) for a predetermined time to induce mutations.

    • The mutagenized bacteria are then plated on MHB agar containing a high concentration of Tachyplesin I (e.g., 4x MIC) to select for resistant mutants.

    • Colonies that grow on the selection plates are isolated and their resistance to Tachyplesin I is confirmed by MIC determination.[1]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard for determining the MIC of AMPs.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, and AMP solutions.

  • Procedure:

    • A serial two-fold dilution of each AMP is prepared in MHB in the wells of a 96-well plate.

    • A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

    • Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the AMP that completely inhibits visible bacterial growth.[1][2][3]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_for_Cross_Resistance_Study cluster_induction Resistance Induction cluster_testing Cross-Resistance Testing Bacterial Strain Bacterial Strain Long-Term Exposure Long-Term Exposure Bacterial Strain->Long-Term Exposure Method 1 UV Mutagenesis UV Mutagenesis Bacterial Strain->UV Mutagenesis Method 2 This compound-Resistant Strain This compound-Resistant Strain Long-Term Exposure->this compound-Resistant Strain UV Mutagenesis->this compound-Resistant Strain MIC Assay MIC Assay This compound-Resistant Strain->MIC Assay Comparative Analysis Comparative Analysis MIC Assay->Comparative Analysis MIC values Other AMPs Other AMPs Other AMPs->MIC Assay

Caption: Experimental workflow for studying cross-resistance.

TachypleginA_Resistance_Pathway cluster_cell Bacterial Cell This compound This compound Outer Membrane Outer Membrane This compound->Outer Membrane Entry Efflux Pump Efflux Pump This compound->Efflux Pump Expulsion Two-Component System Two-Component System This compound->Two-Component System Stress Signal Periplasm Periplasm Outer Membrane->Periplasm Reduced Permeability Reduced Permeability Outer Membrane->Reduced Permeability Alteration Inner Membrane Inner Membrane Periplasm->Inner Membrane Cytoplasm Cytoplasm Inner Membrane->Cytoplasm Target Site Target Site Cytoplasm->Target Site Inhibition Efflux Pump Genes Efflux Pump Genes Efflux Pump Genes->Efflux Pump Expression Two-Component System->Efflux Pump Genes Upregulation

References

Comparative Analysis of TachypleginA and Iseganan for Topical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Data-Driven Guide for Researchers and Drug Development Professionals

In the quest for novel antimicrobial agents to combat the rising threat of antibiotic resistance, two peptides, TachypleginA and Iseganan, have emerged as promising candidates for topical applications. This guide provides a comprehensive, data-driven comparative analysis of these two antimicrobial peptides, focusing on their performance, mechanisms of action, and safety profiles relevant to dermatological use.

At a Glance: this compound vs. Iseganan

FeatureThis compound (Tachyplesin family)Iseganan (Protegrin analog)
Primary Mechanism of Action Membrane permeabilization and potential intracellular targeting (e.g., inhibition of FabG)Primarily rapid membrane disruption
Antimicrobial Spectrum Broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi.Broad-spectrum activity against a wide range of bacteria and fungi.
Known Topical Applications Preclinical evaluation in various infection models.Clinically evaluated for oral mucositis.
Host Cell Interaction Potential immunomodulatory effects.Primarily direct microbicidal activity.

Antimicrobial Efficacy: A Quantitative Comparison

The in vitro antimicrobial activity of this compound and Iseganan has been evaluated against a range of clinically relevant microorganisms. The following table summarizes their Minimum Inhibitory Concentrations (MICs), providing a quantitative measure of their potency.

MicroorganismTachyplesin I (this compound family) MIC (µg/mL)Iseganan MIC (µg/mL)
Staphylococcus aureus0.8 - 6.25Not specified
Escherichia coli< 3.15Not specified
Pseudomonas aeruginosa< 3.15Not specified
Burkholderia pseudomallei61.69Not specified
Candida albicansNot specifiedReduced yeast load in clinical trials
Viridans streptococciNot specifiedReduced bacterial load in clinical trials

Note: Data for this compound is primarily based on studies of Tachyplesin I, a closely related peptide from the same family. Direct comparative studies of this compound and Iseganan against an identical panel of skin pathogens are limited.

Mechanism of Action: A Tale of Two Strategies

Both peptides exert their antimicrobial effects through interaction with microbial membranes, yet their precise mechanisms appear to differ, potentially influencing their efficacy and safety profiles.

This compound (Tachyplesin family): Tachyplesins are cationic peptides that interact with the negatively charged components of microbial cell membranes, leading to permeabilization and disruption.[1][2] Evidence suggests a multi-step process:

  • Outer Membrane Permeabilization: In Gram-negative bacteria, Tachyplesin I rapidly permeabilizes the outer membrane.[1]

  • Cytoplasmic Membrane Depolarization: Following outer membrane transit, it depolarizes the inner cytoplasmic membrane.[1]

  • Intracellular Targeting: Beyond membrane disruption, Tachyplesin has been shown to inhibit the intracellular enzyme 3-ketoacyl carrier protein reductase (FabG), which is crucial for fatty acid biosynthesis. This dual-action mechanism could contribute to its potent bactericidal activity.[3]

Iseganan: As a synthetic analog of protegrin-1, Iseganan's primary mechanism is the rapid and irreversible disruption of microbial cell membranes.[4] This leads to the leakage of intracellular contents and cell death. Clinical studies on oral mucositis have demonstrated its ability to significantly reduce the microbial load of bacteria and yeasts in the oral cavity.[5][6][7]

Signaling Pathway Visualization

Tachyplesin_Mechanism Tachyplesin Tachyplesin Outer_Membrane Bacterial Outer Membrane Tachyplesin->Outer_Membrane Binds FabG FabG Enzyme Tachyplesin->FabG Inhibits Inner_Membrane Bacterial Inner Membrane Outer_Membrane->Inner_Membrane Translocates Depolarization Depolarization Inner_Membrane->Depolarization Permeabilization Permeabilization Cell_Death Bacterial Cell Death Depolarization->Cell_Death Inhibition Inhibition Inhibition->Cell_Death

Tachyplesin's dual-action mechanism.

Iseganan_Mechanism Iseganan Iseganan Microbial_Membrane Microbial Cell Membrane Iseganan->Microbial_Membrane Binds and Inserts Disruption Membrane Disruption Microbial_Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Iseganan's membrane disruption mechanism.

Cytotoxicity and Safety Profile

A critical consideration for any topical agent is its potential for cytotoxicity to host skin cells.

Tachyplesin Family: Studies on Tachyplesin peptides have shown some level of cytotoxicity to mammalian cells, which is a common characteristic of many antimicrobial peptides.[3][8] One study reported that Tachyplesin III exhibited cytotoxicity towards mouse fibroblast (L929), human embryonic kidney (293FT), and human alveolar basal epithelial (A549) cell lines at higher concentrations.[3] Another study found that a novel Tachyplesin from a spider venom displayed negligible toxicity to human keratinocyte (HaCaT) cells at concentrations up to 45 µM.[9] The hemolytic activity of Tachyplesins has also been noted, although cyclization of the peptide has been shown to reduce this effect while maintaining antimicrobial potency.[10]

In Vivo Efficacy

Tachyplesin Family: An in vivo study using Tachyplesin III in a mouse model of mixed bacterial pneumonia (Pseudomonas aeruginosa and Acinetobacter baumannii) demonstrated its potential to reduce the bacterial burden and systemic inflammation.[12][13] While this study was not a topical skin infection model, it provides evidence of in vivo efficacy. Further research is needed to evaluate the performance of Tachyplesin in topical formulations for skin infections.

Iseganan: The efficacy of Iseganan has been demonstrated in Phase III clinical trials for the prevention of oral mucositis in patients undergoing chemotherapy.[11] These studies showed a significant reduction in the severity of oral mucositis and associated pain.[14] While these trials focused on an oral application, the positive outcomes provide strong evidence for its potential efficacy in other topical applications aimed at reducing microbial colonization and inflammation.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: The antimicrobial peptide (this compound or Iseganan) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human keratinocytes or fibroblasts are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test peptide.

  • Incubation: The cells are incubated with the peptide for a defined period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

Experimental Workflow Visualization

Experimental_Workflow cluster_MIC MIC Assay cluster_Cytotoxicity Cytotoxicity Assay (MTT) MIC_1 Prepare Microbial Inoculum MIC_3 Inoculation MIC_1->MIC_3 MIC_2 Serial Dilution of Peptide MIC_2->MIC_3 MIC_4 Incubation MIC_3->MIC_4 MIC_5 Determine MIC MIC_4->MIC_5 Cyto_1 Seed Skin Cells Cyto_2 Treat with Peptide Cyto_1->Cyto_2 Cyto_3 Incubation Cyto_2->Cyto_3 Cyto_4 Add MTT Reagent Cyto_3->Cyto_4 Cyto_5 Measure Absorbance Cyto_4->Cyto_5

References

TachypleginA Demonstrates Potent Efficacy in a Polymicrobial Biofilm Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the efficacy of TachypleginA in a polymicrobial biofilm model. This guide provides a detailed analysis of this compound's performance against common alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

Polymicrobial biofilms, complex communities of multiple microbial species, are notoriously difficult to treat due to their enhanced resistance to conventional antimicrobial agents. The data presented in this guide highlights the potential of this compound, a potent antimicrobial peptide, as a promising therapeutic agent against these challenging infections.

Comparative Efficacy of this compound and Other Antimicrobials

A study focusing on a Tachyplesin I analogue peptide (TP11A), closely related to this compound, demonstrated its significant inhibitory effects on a polymicrobial biofilm composed of Candida albicans and Staphylococcus aureus.[1][2][3][4] The minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) of TP11A were determined and compared with other relevant antimicrobial agents.

Antimicrobial AgentPolymicrobial Biofilm CompositionMIC/MBIC (µg/mL)Reference
Tachyplesin I Analogue (TP11A) Candida albicans & Staphylococcus aureusMIC₅₀: 125-250 µM (approx. 27.75-55.5 µg/mL for S. aureus)[5]
VancomycinCandida albicans & Staphylococcus aureusHighly resistant (no decrease in viability up to 1,600 µg/mL)[6][7][8]
CiprofloxacinPseudomonas aeruginosa & Staphylococcus aureusBiofilm tolerant; eradication < 99.9% without enhancers[9][10]
Polymyxin BPseudomonas aeruginosa & Staphylococcus aureusMBEC: 32 µg/mL (P. aeruginosa)[11][12]
LL-37Staphylococcus aureus>4 log reduction in CFU at 10 µM[13][14]

Note: Direct comparative studies of this compound against a wide range of antibiotics in the same polymicrobial model are limited. The data above is compiled from various studies to provide a comparative perspective. Experimental conditions may vary between studies.

Mechanism of Action: A Multi-pronged Attack

This compound and its analogues exert their antimicrobial effects through a combination of mechanisms, making them effective against a broad spectrum of pathogens.

  • Membrane Disruption: Tachyplesins are cationic peptides that interact with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[15] This interaction leads to membrane permeabilization, forming toroidal pores that cause leakage of cellular contents and ultimately cell death.[16]

  • Inhibition of Intracellular Processes: Beyond membrane disruption, Tachyplesin I can penetrate the bacterial cell and interfere with intracellular functions by binding to DNA and RNA, thereby inhibiting macromolecule synthesis.[15]

The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell within a biofilm.

Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Lipid Bilayer This compound->Membrane 2. Membrane Permeabilization (Pore Formation) LPS LPS This compound->LPS 1. Electrostatic Interaction DNA_RNA DNA/RNA This compound->DNA_RNA 4. Inhibition of Macromolecule Synthesis CellularContents Cellular Contents Membrane->CellularContents 3. Leakage of Cellular Contents Ribosomes Ribosomes

This compound's multi-modal action on bacterial cells.

Interference with Biofilm Signaling Pathways

A key aspect of this compound's efficacy against biofilms is its potential to interfere with intercellular communication, or quorum sensing (QS), which is crucial for biofilm formation and virulence. The Tachyplesin I analogue, TP11A, was found to suppress the expression of several biofilm- and virulence-related genes in a C. albicans - S. aureus polymicrobial biofilm.[1][2][3][4]

Specifically, in S. aureus, the accessory gene regulator (agr) system is a major quorum-sensing pathway that controls the expression of virulence factors. In C. albicans, farnesol is a quorum-sensing molecule that regulates the transition between yeast and hyphal forms, a critical step in biofilm formation.[17] The interaction between these signaling pathways is complex in a polymicrobial setting.

The diagram below illustrates the interplay of key signaling pathways in a C. albicans and S. aureus polymicrobial biofilm and the potential points of interference by this compound.

Signaling in C. albicans - S. aureus Biofilm cluster_ca Candida albicans cluster_sa Staphylococcus aureus Farnesol Farnesol (QS Molecule) YeastToHypha Yeast-to-Hypha Transition Farnesol->YeastToHypha Inhibits agr_QS agr Quorum Sensing System Farnesol->agr_QS Modulates Ca_Biofilm C. albicans Biofilm Formation YeastToHypha->Ca_Biofilm agr_QS->YeastToHypha Modulates Virulence Virulence Factor Production agr_QS->Virulence Sa_Biofilm S. aureus Biofilm Formation agr_QS->Sa_Biofilm This compound This compound This compound->Ca_Biofilm Inhibits This compound->agr_QS Downregulates gene expression This compound->Sa_Biofilm Inhibits

This compound's interference with biofilm signaling.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental protocols for establishing and evaluating a polymicrobial biofilm model are provided below.

In Vitro C. albicans and S. aureus Polymicrobial Biofilm Model

This protocol is adapted from studies investigating the interactions between C. albicans and S. aureus.[7][8]

1. Strain Preparation:

  • C. albicans (e.g., SC5314) is grown in Yeast Peptone Dextrose (YPD) broth overnight at 30°C.

  • S. aureus (e.g., Newman or clinical isolate) is grown in Tryptic Soy Broth (TSB) overnight at 37°C.

  • Cells are harvested by centrifugation, washed with Phosphate-Buffered Saline (PBS), and resuspended in a suitable medium for biofilm formation (e.g., RPMI-1640 or serum-containing medium).

  • Cell densities are adjusted spectrophotometrically to the desired concentrations (e.g., 1 x 10⁶ CFU/mL for C. albicans and 1 x 10⁷ CFU/mL for S. aureus).

2. Biofilm Formation:

  • In a 96-well flat-bottom microtiter plate, 100 µL of the C. albicans suspension and 100 µL of the S. aureus suspension are added to each well.

  • The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

3. Quantification of Biofilm Inhibition (MIC/MBIC Determination):

  • Serial dilutions of this compound (or other antimicrobial agents) are prepared in the biofilm growth medium.

  • The antimicrobial dilutions are added to the wells containing the mixed microbial suspension at the beginning of the incubation period (for MIC) or to pre-formed biofilms (for MBIC).

  • After incubation, non-adherent cells are removed by washing with PBS.

  • The metabolic activity of the biofilm is assessed using a colorimetric assay such as XTT or resazurin. The MIC/MBIC is determined as the lowest concentration of the agent that causes a significant reduction in metabolic activity compared to the untreated control.

  • Alternatively, the biofilm can be disrupted by sonication, and the viable cell counts for each species can be determined by plating serial dilutions on selective agar plates.

The following workflow diagram outlines the experimental procedure for evaluating the efficacy of this compound against a polymicrobial biofilm.

Experimental Workflow for Polymicrobial Biofilm Assay Start Start StrainPrep 1. Prepare C. albicans and S. aureus suspensions Start->StrainPrep Inoculation 2. Inoculate 96-well plate with mixed suspension StrainPrep->Inoculation AddAgent 3. Add serial dilutions of this compound Inoculation->AddAgent Incubation 4. Incubate at 37°C for 24-48 hours AddAgent->Incubation Wash 5. Wash to remove non-adherent cells Incubation->Wash Quantify 6. Quantify biofilm (XTT assay or CFU counting) Wash->Quantify Analyze 7. Determine MIC/MBIC Quantify->Analyze End End Analyze->End

Workflow for assessing this compound's antibiofilm efficacy.

Conclusion

The available data strongly suggests that this compound and its analogues are highly effective against polymicrobial biofilms, a significant challenge in clinical settings. Its multi-faceted mechanism of action, including membrane disruption and interference with key signaling pathways, contributes to its potent activity. This guide provides researchers and drug development professionals with a valuable resource for evaluating this compound as a potential therapeutic agent for the treatment of polymicrobial biofilm-associated infections. Further head-to-head comparative studies are warranted to fully elucidate its position relative to existing antimicrobial therapies.

References

Safety Operating Guide

Personal protective equipment for handling TachypleginA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle TachypleginA. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE based on the potential hazards identified.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash protection.
Hand Protection Chemical-resistant GlovesHandle with gloves.[2] The specific glove material should be selected based on the solvent used and breakthrough time.
Respiratory Protection RespiratorUse only outdoors or in a well-ventilated area.[2] If ventilation is inadequate, a NIOSH-approved respirator should be used. Stay in danger area only with self-contained breathing apparatus.[2]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] This may include a lab coat, apron, or full-body suit depending on the scale of work.

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

General precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

Experimental Protocols: Handling and First Aid

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: Avoid generating dusts.[2] If working with a powdered form, handle with care to prevent aerosolization.

  • During Use: Keep the container tightly closed when not in use.[2] Avoid contact with skin and eyes.

  • After Handling: Wash hands and face thoroughly after working with the substance.[2] Immediately change any contaminated clothing.[2]

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] If skin irritation occurs, get medical advice/attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

  • If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[2]

Disposal Plan

Contaminated materials and waste containing this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and tightly closed container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[2] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

TachypleginA_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Work in Well-Ventilated Area / Fume Hood B->C D Handle with Care to Avoid Dust/Aerosol C->D E Decontaminate Work Area D->E F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G H Collect Waste in Labeled Container G->H I Dispose as Hazardous Waste H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
TachypleginA
Reactant of Route 2
Reactant of Route 2
TachypleginA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.